1,3-Benzodioxol-5-ylhydrazine
Description
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Properties
IUPAC Name |
1,3-benzodioxol-5-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYFFZBYGXTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505929 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-09-7 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodioxol-5-ylhydrazine
Introduction
1,3-Benzodioxol-5-ylhydrazine is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. It incorporates the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a structural motif present in numerous natural products and pharmacologically active molecules.[1] This functional group is recognized for its role as a versatile pharmacophore, contributing to the biological profiles of compounds with anti-inflammatory, neuroprotective, and anti-tumor properties. The inherent reactivity of the hydrazine group makes this molecule a pivotal precursor for the synthesis of a diverse range of more complex heterocyclic systems, such as hydrazones and pyrazoles.
This guide provides a comprehensive overview of the core chemical properties of 1,3-Benzodioxol-5-ylhydrazine, intended for researchers, scientists, and drug development professionals. It details the synthesis, spectral characteristics, reactivity, and applications of this valuable synthetic intermediate, grounding all technical information in established chemical principles and supported by authoritative references.
Section 1: Physicochemical Properties
1,3-Benzodioxol-5-ylhydrazine is typically handled in its more stable hydrochloride salt form. The core physicochemical data for both the free base and its hydrochloride salt are summarized below for easy reference.
| Property | 1,3-Benzodioxol-5-ylhydrazine | 1,3-Benzodioxol-5-ylhydrazine HCl |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ |
| Molecular Weight | 152.15 g/mol | 188.61 g/mol |
| Appearance | Solid (predicted) | Solid |
| CAS Number | 62646-09-7 | 40483-63-4, 78865-48-2 |
| InChI Key | CTRHUONLKBGSKR-UHFFFAOYSA-N | |
| SMILES | NNc1cc2OCOc2cc1 | NNC1=CC=C2C(OCO2)=C1.[H]Cl |
Section 2: Synthesis of 1,3-Benzodioxol-5-ylhydrazine
The synthesis of arylhydrazines is a well-established process in organic chemistry, most commonly proceeding through the diazotization of an aromatic amine followed by a reduction step. The following protocol describes a robust and logical pathway to 1,3-Benzodioxol-5-ylhydrazine hydrochloride starting from the commercially available 3,4-methylenedioxyaniline.
Conceptual Workflow for Synthesis
The synthesis is a two-step process. First, the primary amine of 3,4-methylenedioxyaniline is converted into a diazonium salt using nitrous acid at low temperatures. Second, the unstable diazonium salt is immediately reduced to the corresponding hydrazine.
Caption: Workflow for the synthesis of 1,3-Benzodioxol-5-ylhydrazine HCl.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations for synthesizing arylhydrazines.[2][3] It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 3,4-Methylenedioxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3,4-methylenedioxyaniline (1.0 eq) with concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel.
-
Critically maintain the internal temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance. The reaction is typically complete within 30 minutes after the final addition.
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the next step without isolation.
Step 2: Reduction to 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in concentrated hydrochloric acid.
-
Cool this reducing solution to below 10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. A precipitate, the tin double salt of the hydrazine, may form.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
To liberate the hydrazine hydrochloride, the solid can be treated with a base (e.g., NaOH solution) to precipitate the tin hydroxides, followed by extraction of the free hydrazine base into an organic solvent (e.g., diethyl ether). Subsequent treatment of the ethereal solution with HCl will precipitate the desired 1,3-Benzodioxol-5-ylhydrazine hydrochloride.
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like aqueous ethanol.
Section 3: Spectral Characterization
Direct experimental spectral data for 1,3-Benzodioxol-5-ylhydrazine is not widely published. However, a reliable prediction of its key spectral features can be made based on the extensive data available for structurally related 1,3-benzodioxole derivatives and general principles of spectroscopy.[4][5]
Note: The following data are predicted and should be used for reference purposes. Experimental verification is required for definitive characterization.
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ ~6.9-6.6 (m, 3H): Aromatic protons on the benzodioxole ring. δ ~5.95 (s, 2H): Characteristic singlet for the two equivalent protons of the methylenedioxy (-O-CH₂-O-) bridge. δ ~4.5-5.5 (br s, 3H): Broad, exchangeable signal corresponding to the protons of the hydrazine group (-NHNH₂). The exact shift is highly dependent on solvent and concentration. |
| ¹³C NMR | δ ~148, ~142: Quaternary carbons of the benzodioxole ring attached to oxygen. δ ~145: Aromatic carbon attached to the hydrazine group. δ ~115, ~108, ~105: Aromatic CH carbons. δ ~101: Methylene carbon of the -O-CH₂-O- bridge. |
| IR (cm⁻¹) | 3400-3200: N-H stretching vibrations (asymmetric and symmetric) of the hydrazine group. 3100-3000: Aromatic C-H stretch. ~2900: Aliphatic C-H stretch from the methylene bridge. ~1600, ~1500: Aromatic C=C stretching vibrations. ~1250, ~1040: Strong C-O-C stretching vibrations characteristic of the dioxole ring. |
| Mass Spec (EI) | m/z 152 (M⁺): Molecular ion peak for the free base. Key Fragments: Loss of N₂H₃ (m/z ~121), and other fragments characteristic of the benzodioxole ring. |
Section 4: Chemical Reactivity and Key Transformations
The chemical utility of 1,3-Benzodioxol-5-ylhydrazine is dominated by the nucleophilic character of the terminal nitrogen atom in the hydrazine moiety. This makes it an excellent reagent for condensation reactions with carbonyl compounds to form hydrazones, which are themselves versatile intermediates.
Hydrazone Formation: A Cornerstone Reaction
Hydrazones are formed by reacting a hydrazine with an aldehyde or ketone, typically under mildly acidic conditions to catalyze the dehydration step. This reaction is a fundamental transformation for creating C=N bonds.[6][7]
Mechanism of Hydrazone Formation
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An In-depth Technical Guide to the Structure Elucidation of 1,3-Benzodioxol-5-ylhydrazine
Introduction: The Significance of a Versatile Moiety
The 1,3-benzodioxole ring system, a prominent feature in numerous natural products like safrole, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] 1,3-Benzodioxol-5-ylhydrazine serves as a critical synthetic intermediate, enabling the introduction of a reactive hydrazine group onto this privileged scaffold, thereby opening avenues for the creation of diverse heterocyclic compounds through reactions like pyrazole synthesis.[5]
However, the parent compounds, safrole and piperonal, are also regulated precursors for the synthesis of controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA).[6][7][8] This dual identity places paramount importance on the unambiguous and rigorous structural confirmation of its derivatives. For researchers in drug discovery, confirming the precise molecular structure is fundamental to establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. For regulatory bodies and forensic sciences, it is a matter of compliance and control.
This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 1,3-Benzodioxol-5-ylhydrazine. It moves beyond a simple listing of methods to explain the causality behind the experimental sequence, ensuring a self-validating and scientifically sound analytical cascade.
Foundational Step: Synthesis and Purification
A robust structural analysis begins with a pure sample. 1,3-Benzodioxol-5-ylhydrazine is commonly synthesized and isolated as its hydrochloride salt to improve stability and crystallinity. A typical synthetic route involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with hydrazine hydrate, followed by acidification.[9]
Rationale for Isolation as a Hydrochloride Salt: The free base of hydrazine can be less stable and may exist as an oil, making purification and handling difficult. Conversion to the hydrochloride salt provides a stable, crystalline solid that is amenable to purification by recrystallization, which is a critical prerequisite for obtaining high-quality data from subsequent analytical techniques, particularly X-ray crystallography.[9][10]
The Analytical Cascade: A Multi-Technique Approach
The definitive elucidation of a molecular structure is not achieved by a single technique but by the convergent validation from several orthogonal methods. Each step in the following workflow provides a layer of information, with the collective data culminating in an unambiguous structural assignment.
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An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Benzodioxol-5-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3-Benzodioxol-5-ylhydrazine and its hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and safety.
Introduction: The Significance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. As a synthetic intermediate, 1,3-Benzodioxol-5-ylhydrazine serves as a crucial precursor for the construction of various heterocyclic systems, such as indoles and pyrazoles, which are of significant interest in the development of novel therapeutic agents.[1][2][3]
Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
The most common and efficient method for the synthesis of 1,3-Benzodioxol-5-ylhydrazine is through the formation of a hydrazone from 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by reduction and salt formation. This section details a robust and scalable protocol.
Synthesis Pathway Overview
The synthesis is typically a two-step process starting from the readily available 1,3-benzodioxole-5-carbaldehyde. The first step involves the condensation reaction between the aldehyde and hydrazine hydrate to form the corresponding hydrazone. The subsequent step involves the reduction of the hydrazone to the hydrazine, which is then converted to its more stable hydrochloride salt.
Sources
An In-Depth Technical Guide to 1,3-Benzodioxol-5-ylhydrazine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
1,3-Benzodioxol-5-ylhydrazine, also known as 3,4-methylenedioxyphenylhydrazine, is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The presence of the 1,3-benzodioxole moiety, a recognized pharmacophore, imparts unique electronic and metabolic properties, making it a valuable precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its core attributes, including synthesis, physicochemical properties, key chemical transformations, and its strategic application in the development of novel therapeutics. Detailed, field-proven protocols for its synthesis and subsequent use in cornerstone reactions such as pyrazole and indole synthesis are presented, underpinned by mechanistic insights to guide experimental design.
Introduction: The Strategic Importance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole ring system is a prevalent structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its inclusion in a molecular framework can significantly influence lipophilicity, receptor binding, and metabolic stability, often by acting as a cytochrome P450 inhibitor. When incorporated into a hydrazine scaffold, as in 1,3-Benzodioxol-5-ylhydrazine, it creates a powerful bifunctional reagent. The arylhydrazine component serves as a classical nucleophile and a key participant in venerable name reactions for constructing nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[2] This guide aims to equip the research scientist with the fundamental knowledge to effectively utilize this reagent in synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, the common salt form, are summarized below.
| Property | Value | Source |
| CAS Number | 62646-09-7 (free base); 40483-63-4 (HCl salt) | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol (free base); 188.61 g/mol (HCl salt) | [3] |
| Appearance | Solid (hydrochloride salt) | [4] |
| InChIKey | CTRHUONLKBGSKR-UHFFFAOYSA-N (HCl salt) | [3] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NN.Cl | [3] |
Synthesis and Purification
The reliable synthesis of 1,3-Benzodioxol-5-ylhydrazine is critical for its use in subsequent reactions. A common and effective laboratory-scale synthesis starts from the corresponding aniline derivative, 3,4-methylenedioxyaniline, via diazotization followed by reduction. This multi-step process is a standard, well-understood route for preparing arylhydrazines.
Workflow for Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
Caption: General workflow for the synthesis of 1,3-Benzodioxol-5-ylhydrazine HCl.
Detailed Experimental Protocol: Synthesis of Arylhydrazine Hydrochloride
This protocol is adapted from established procedures for arylhydrazine synthesis.[5]
-
Diazotization:
-
Dissolve 3,4-methylenedioxyaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold SnCl₂ solution with vigorous stirring. The arylhydrazine hydrochloride often precipitates as a solid.
-
Allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.
-
For purification, the crude hydrochloride salt can be dissolved in water and treated with a base (e.g., 30% NaOH solution) to liberate the free hydrazine base.
-
Extract the free base into an organic solvent like toluene or diethyl ether.[5]
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
To obtain the pure hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in ethanol/isopropanol.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Causality Insight: The slow, controlled addition of sodium nitrite is crucial to prevent the exothermic decomposition of the diazonium salt and to minimize the formation of phenol byproducts. The reduction is performed by adding the diazonium salt to the reducing agent (and not vice-versa) to ensure the diazonium salt is always in the presence of excess reductant, which minimizes side reactions like diazo coupling.
Key Reactivity and Synthetic Applications
1,3-Benzodioxol-5-ylhydrazine is a premier starting material for synthesizing heterocycles, primarily indoles and pyrazoles, which are scaffolds of immense interest in drug discovery.[6][7]
Pyrazole Synthesis: Building Bioactive Scaffolds
Pyrazoles are a class of five-membered heterocyclic compounds that are core components of numerous pharmaceuticals, including anti-inflammatory agents (e.g., Celecoxib), antimicrobial agents, and anticancer drugs.[8][9][10] The most common route to 1,3,5-trisubstituted pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl equivalent.[11]
A highly reliable and regioselective protocol for this transformation has been published in Organic Syntheses, which involves the reaction of a hydrazone with a nitroolefin.[8] This method can be confidently adapted for 1,3-Benzodioxol-5-ylhydrazine.
Caption: Adapted workflow for regioselective pyrazole synthesis.[8]
This protocol is adapted from the procedure by Bui, et al., in Organic Syntheses.[8] It is presented here for the reaction of a generic hydrazine with 3,4-methylenedioxy-β-nitrostyrene to illustrate the utility of the benzodioxole-containing partner. The roles can be reversed by starting with 1,3-Benzodioxol-5-ylhydrazine and a different nitroolefin.
-
Hydrazone Formation (In Situ):
-
In a round-bottomed flask equipped with a magnetic stirrer and condenser, dissolve 4-chlorobenzaldehyde (1.25 eq) in methanol.
-
Add methylhydrazine (1.25 eq) dropwise to the solution over 3 minutes.
-
Stir the mixture at room temperature for 2 hours to allow for complete formation of the corresponding hydrazone. Progress can be monitored by TLC or ¹H NMR.[8]
-
-
Pyrazole Formation:
-
Isolation and Purification:
-
Upon reaction completion (monitored by TLC), slowly add water to the reaction mixture to precipitate the crude product fully.
-
Stir the resulting suspension for an additional hour at room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 methanol/water mixture, followed by water.
-
The collected solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure 1,3,5-trisubstituted pyrazole.
-
Causality Insight: This reaction proceeds via an initial Michael addition of the hydrazone onto the electron-deficient nitroolefin, followed by cyclization and elimination of nitrous acid, which is subsequently oxidized by air to promote aromatization. The regioselectivity is controlled by the nucleophilic attack of the enamine-like carbon of the hydrazone tautomer onto the β-carbon of the nitroalkene.[8]
Fischer Indole Synthesis: Accessing the Privileged Indole Core
The Fischer indole synthesis is a classic, powerful, and widely used method for constructing the indole ring system, a core structure in countless pharmaceuticals, including the triptan class of anti-migraine drugs.[12] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde.
-
Hydrazone Formation (One-Pot):
-
In a suitable flask, combine 1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq) and a selected ketone (e.g., cyclohexanone, 1.05 eq) in a solvent such as glacial acetic acid or ethanol.[12]
-
Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 1-2 hours to form the hydrazone intermediate.
-
-
Cyclization:
-
Add an acid catalyst. A variety of Brønsted acids (polyphosphoric acid (PPA), H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·OEt₂) can be used. PPA is often effective and acts as both catalyst and solvent.
-
Heat the reaction mixture to the required temperature (typically 80-150 °C) for several hours until the reaction is complete (monitored by TLC).
-
-
Workup and Isolation:
-
Carefully pour the hot reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography on silica gel or recrystallization.
-
Causality Insight: The choice of acid catalyst and solvent is critical and can significantly affect the yield and regioselectivity, especially with unsymmetrical ketones. The key mechanistic step is an acid-catalyzed[9][9]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.
Analytical Characterization
The structural confirmation of 1,3-Benzodioxol-5-ylhydrazine and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The spectrum of the 1,3-benzodioxole moiety is characteristic. Expect a singlet around 5.9-6.1 ppm for the two methylene protons (-O-CH₂-O-).[1] The three aromatic protons will appear as a multiplet system in the aromatic region (typically 6.5-7.0 ppm). The N-H protons of the hydrazine will appear as broad, exchangeable signals.
-
¹³C NMR: Expect a signal for the methylene carbon around 101-102 ppm. The aromatic carbons will appear in the 100-150 ppm range, with the two oxygen-bearing carbons being the most deshielded.
-
IR Spectroscopy: Key stretches include N-H bands (broad, ~3100-3400 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and strong C-O ether stretches (~1000-1250 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Safety and Handling
Hydrazine derivatives, including 1,3-Benzodioxol-5-ylhydrazine, must be handled with appropriate caution as they are classified as toxic and potentially carcinogenic.
-
Toxicity: Acute toxicity (oral) is a primary concern.[4] Hydrazines can be absorbed through the skin and are irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Incompatibilities: As a reducing agent, it can react violently with strong oxidizing agents. Store away from acids and oxidizers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,3-Benzodioxol-5-ylhydrazine is a strategically important building block for synthetic and medicinal chemistry. Its unique combination of a versatile arylhydrazine functional group and a medicinally relevant 1,3-benzodioxole core provides a direct route to privileged heterocyclic scaffolds such as pyrazoles and indoles. By understanding the fundamental principles of its synthesis, reactivity, and handling, as detailed in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, complex molecules with therapeutic potential. The provided protocols, grounded in established and reliable chemical literature, offer a solid foundation for practical application in the laboratory.
References
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Bui, T., et al. (2007). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 84, 115. Available at: [Link]
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1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]
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Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2633. Available at: [Link]
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Sharma, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. Available at: [Link]
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synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org. Retrieved January 18, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
- Synthesis of pyrazoles. (n.d.). Google Patents.
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1,3-BENZODIOXOLE (274-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Retrieved January 18, 2026, from [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
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Identification of a new tadalafil analogue found in a dietary supplement. (2025, July 27). ResearchGate. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Physical Constants of 3,4-Methylenedioxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxyphenylhydrazine, often encountered as its hydrochloride salt (1,3-Benzodioxol-5-ylhydrazine hydrochloride), is a heterocyclic organic compound incorporating the 1,3-benzodioxole moiety. This structural motif is present in a wide array of natural products and pharmacologically active molecules, making its derivatives, such as this hydrazine, valuable building blocks in synthetic chemistry and drug discovery. This guide provides a consolidated overview of the known physical and chemical properties of 3,4-Methylenedioxyphenylhydrazine hydrochloride, compiled to assist researchers in its handling, characterization, and application.
It is critical to note that while this compound is available commercially for research purposes, comprehensive, experimentally verified data on its physical constants are not widely published. Some data presented herein are based on information for structurally similar compounds and should be used with appropriate scientific caution. A commercial supplier, Sigma-Aldrich, notes that for their product, the buyer assumes responsibility for confirming identity and purity as analytical data is not collected for this specific chemical.
Chemical Identity and Molecular Structure
The foundational structure of 3,4-Methylenedioxyphenylhydrazine hydrochloride is the phenylhydrazine core, substituted with a methylenedioxy bridge at the 3 and 4 positions of the benzene ring. The hydrochloride salt form enhances the compound's stability and handling characteristics.
// Define nodes for the molecule N1 [label="NH₂", pos="1.5,0.5!"]; N2 [label="NH", pos="0.5,0!"]; C1 [label="C", pos="-0.5,0.5!"]; C2 [label="C", pos="-0.5,1.5!"]; C3 [label="C", pos="-1.5,2!"]; C4 [label="C", pos="-2.5,1.5!"]; C5 [label="C", pos="-2.5,0.5!"]; C6 [label="C", pos="-1.5,0!"]; O1 [label="O", pos="-3.5,2!"]; O2 [label="O", pos="-3.5,0!"]; CH2 [label="CH₂", pos="-4.5,1!"]; Cl [label="• HCl", pos="2.5,0!"];
// Define edges for the molecule N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O1; C5 -- O2; O1 -- CH2; O2 -- CH2;
// Benzene ring double bonds edge [style=bold]; C1 -- C2 [dir=none]; C3 -- C4 [dir=none]; C5 -- C6 [dir=none]; } .dot
Figure 1: Molecular Structure of 3,4-Methylenedioxyphenylhydrazine Hydrochloride
Summary of Chemical Identifiers
A comprehensive list of identifiers is crucial for accurate database searching and regulatory compliance.
| Identifier | Value | Source(s) |
| Compound Name | 3,4-Methylenedioxyphenylhydrazine hydrochloride | - |
| Synonyms | 1,3-Benzodioxol-5-ylhydrazine hydrochloride | [1] |
| CAS Number | 40483-63-4 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| InChI Key | CTRHUONLKBGSKR-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C=C1NN)OCO2.Cl |
Physical and Chemical Constants
Detailed experimental data for this specific compound is scarce. The following table summarizes the available information. For properties where no specific data is available, this is explicitly stated.
| Property | Value | Notes and References |
| Appearance | Solid. A related dimethyl analogue appears as a pale cream to brown powder or flakes. | |
| Melting Point | Data not available. | A safety data sheet explicitly states no data is available.[2] One vendor notes that melting points for hydrazine salts vary with purity.[3] For context, the related compound (3,4-dimethylphenyl)hydrazine hydrochloride has a melting point of 195-200 °C.[4] |
| Boiling Point | Data not available. | A safety data sheet explicitly states no data is available.[2] |
| Solubility | Data not available. | The related compound (3,4-dimethylphenyl)hydrazine hydrochloride is noted to be soluble in water.[4] |
| pKa | Data not available. | - |
Spectroscopic Data
No experimentally obtained spectra (NMR, IR, MS) for 3,4-Methylenedioxyphenylhydrazine hydrochloride have been identified in the public domain. Commercial suppliers indicate that they do not perform analytical characterization for this product. However, based on the known molecular structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR:
-
Aromatic Protons (Ar-H): Signals expected in the δ 6.8–7.2 ppm range, characteristic of the benzodioxole ring protons.[3]
-
Methylene Protons (-O-CH₂-O-): A singlet is expected around δ 5.9-6.0 ppm.
-
Hydrazine Protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift can vary significantly based on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals expected in the δ 100-150 ppm region.
-
Methylene Carbon (-O-CH₂-O-): A signal expected around δ 101 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Expected in the region of ~3400 cm⁻¹, characteristic of the hydrazine group.[3]
-
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹.[3]
-
C-O Stretching: Strong bands associated with the methylenedioxy bridge are expected in the 1250-1040 cm⁻¹ region.
-
Synthesis Methodology
Figure 2: Plausible Synthesis Route for 3,4-Methylenedioxyphenylhydrazine Hydrochloride
Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[3]
-
Hydrazone Formation:
-
To a solution of piperonal (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Acidification:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable solvent (e.g., diethyl ether or ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 3,4-Methylenedioxyphenylhydrazine hydrochloride.
-
Safety and Handling
Specific toxicological data for 3,4-Methylenedioxyphenylhydrazine hydrochloride is not available. However, compounds containing the hydrazine moiety are often toxic and should be handled with extreme care. General safety information for related hydrazine salts provides essential guidance.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning". The hazard statement is H302: Harmful if swallowed. General safety data sheets for other hydrazines often include warnings for skin corrosion/irritation, serious eye damage, and potential carcinogenicity.[5][6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke when handling this product.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3,4-Methylenedioxyphenylhydrazine hydrochloride is a valuable reagent for organic synthesis, particularly for constructing heterocyclic systems. However, there is a notable lack of publicly available, experimentally determined data for its core physical constants. Researchers utilizing this compound should perform their own analytical characterization to confirm identity and purity before use and should handle it with the caution appropriate for hydrazine derivatives. The information and generalized protocols provided in this guide serve as a foundational resource to be supplemented by rigorous in-laboratory evaluation.
References
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Angene Chemical. (n.d.). Safety Data Sheet for 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxol-5-ylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Reactivity of 1,3-Benzodioxol-5-ylhydrazine with Carbonyls: Mechanisms, Protocols, and Synthetic Applications
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the reactivity of 1,3-benzodioxol-5-ylhydrazine with carbonyl compounds. The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, imparting significant biological activity.[1] This guide delves into the two primary reaction pathways stemming from the initial condensation with aldehydes and ketones: the formation of stable hydrazones and their subsequent cyclization into indole derivatives via the Fischer indole synthesis. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the profound implications of these synthesized molecules in drug discovery and development. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural feature in a vast array of pharmacologically active molecules.[2] Its presence can significantly influence a compound's metabolic stability, receptor-binding affinity, and overall biological profile. When incorporated into a hydrazine molecule, as in 1,3-benzodioxol-5-ylhydrazine, it creates a versatile reagent for accessing complex heterocyclic systems.
The primary reactivity of hydrazines is centered on their nucleophilic nature, which facilitates reactions with electrophilic carbonyl carbons in aldehydes and ketones.[3] This fundamental reaction opens doors to two critical classes of compounds:
-
Hydrazones: The direct condensation products, which themselves exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[4]
-
Indoles: Formed via the acid-catalyzed rearrangement of the intermediate hydrazones, this reaction, known as the Fischer indole synthesis, is one of the most important methods for constructing the indole nucleus.[5] The indole skeleton is a cornerstone of pharmaceutical chemistry, present in numerous approved drugs.[6]
This guide will systematically dissect these transformations, providing the mechanistic rationale and practical knowledge required for successful synthesis.
The Condensation Reaction: Hydrazone Formation
The reaction between 1,3-benzodioxol-5-ylhydrazine and a carbonyl compound (aldehyde or ketone) is a classic nucleophilic addition-elimination reaction that yields a hydrazone and water.[7][8] This transformation is foundational, as the resulting hydrazone can be an isolated target molecule or a crucial intermediate for further synthesis.
Mechanistic Insights
The formation of a hydrazone proceeds through a two-step mechanism that is typically catalyzed by a small amount of acid.[9][10]
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being more nucleophilic due to the alpha effect, attacks the electrophilic carbonyl carbon.[11] This leads to the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the final hydrazone product. This step involves the elimination of a water molecule and the formation of a stable carbon-nitrogen double bond (C=N). At neutral pH, this dehydration step is often rate-limiting.[12]
Acid catalysis facilitates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Mechanism of Hydrazone Formation.
Experimental Protocol: General Synthesis of 1,3-Benzodioxol-5-yl-hydrazones
This protocol describes a general method for the synthesis of hydrazones from 1,3-benzodioxol-5-ylhydrazine (often used as its hydrochloride salt for stability) and a generic carbonyl compound.
Materials:
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Sodium Acetate (if starting with hydrochloride salt, 1.0 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-benzodioxol-5-ylhydrazine hydrochloride and ethanol.
-
Base Addition (if applicable): If using the hydrochloride salt, add sodium acetate to liberate the free hydrazine base in situ. Stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the corresponding aldehyde or ketone to the mixture, followed by the catalytic amount of glacial acetic acid.[9]
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath. The solid hydrazone product will often precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The purity of the synthesized hydrazone can be confirmed by its sharp melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The IR spectrum is particularly informative, showing the disappearance of the C=O stretch from the starting carbonyl and the appearance of a C=N stretch.
The Fischer Indole Synthesis: A Key Application
The Fischer indole synthesis is a powerful and versatile method for preparing indoles from arylhydrazones.[13][14] This acid-catalyzed intramolecular cyclization is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[5]
Mechanism and Workflow of Indole Formation
The reaction transforms the 1,3-benzodioxol-5-yl-hydrazone into a 5,6-methylenedioxy-indole derivative. The accepted mechanism involves several key steps:[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[14][14]-Sigmatropic Rearrangement: A concerted pericyclic rearrangement occurs, breaking the N-N bond and forming a new C-C bond.
-
Rearomatization: The intermediate diimine loses a proton to regain aromaticity in the six-membered ring.
-
Cyclization & Elimination: An intramolecular cyclization forms a five-membered ring (an aminal), which then eliminates a molecule of ammonia under acidic conditions to yield the final, stable indole product.
Caption: Workflow of the Fischer Indole Synthesis.
Catalyst Selection and Reaction Conditions
The choice of acid catalyst is critical and significantly impacts the reaction's success and yield.[15] Both Brønsted acids and Lewis acids are effective.
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used.[5] PPA is particularly effective as it serves as both the catalyst and the solvent at high temperatures.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[5][15] ZnCl₂ is a classic and often reliable choice for this synthesis.[16]
The reaction typically requires elevated temperatures, often achieved by using high-boiling solvents like toluene or by using the acid catalyst itself as the reaction medium.[17]
Experimental Protocol: Synthesis of a 1,3-Benzodioxole-fused Indole
This protocol details the cyclization of a pre-formed 1,3-benzodioxol-5-yl-hydrazone using zinc chloride as the catalyst.
Materials:
-
1,3-Benzodioxol-5-yl-hydrazone derivative (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 - 4.0 eq)
-
Glacial Acetic Acid or Toluene (as solvent)
Procedure:
-
Setup: In a flask equipped for heating (e.g., a heating mantle) with a reflux condenser, combine the hydrazone and the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Carefully add anhydrous zinc chloride in portions. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) with vigorous stirring. Monitor the reaction by TLC. The reaction time can vary significantly (from 1 to 12 hours) depending on the substrate.
-
Work-up: After the reaction is complete, cool the mixture and pour it carefully into a beaker of ice water. This will hydrolyze the zinc salts and precipitate the crude indole product.
-
Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Synthetic Utility and Pharmacological Relevance
The products derived from the reaction of 1,3-benzodioxol-5-ylhydrazine with carbonyls are of significant interest to drug development professionals.
-
Hydrazones as Bioactive Scaffolds: The hydrazone functional group (-NH-N=C<) is a key pharmacophore in many compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[4]
-
Benzodioxole-Containing Indoles: The fusion of the benzodioxole ring with the indole core generates structures with high potential for therapeutic applications. Indole alkaloids, both natural and synthetic, are known to possess potent anticancer, antimicrobial, and anti-inflammatory activities.[6][18] The resulting scaffolds are valuable starting points for the development of new therapeutic agents.
Data Summary: Representative Reactions
The following table summarizes typical conditions and outcomes for the synthesis of hydrazones and their subsequent cyclization to indoles.
| Carbonyl Reactant | Product Type | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Acetone | Hydrazone | Acetic Acid (cat.), Reflux | Ethanol | >90% (Typical) | [10] |
| Cyclohexanone | Hydrazone | Acetic Acid (cat.), Reflux | Ethanol | High | [9] |
| Acetone Hydrazone | Indole | ZnCl₂, Reflux | Acetic Acid | 79% | [16] |
| Isopropyl methyl ketone | Indole | HCl, Reflux | Acetic Acid | High | [5] |
| 2-Methylcyclohexanone | Indole | Acetic Acid, RT | Acetic Acid | High | [5] |
Conclusion
1,3-Benzodioxol-5-ylhydrazine is a highly valuable reagent in synthetic organic chemistry, providing a direct and efficient route to two important classes of compounds: hydrazones and indoles. The initial condensation with carbonyls is a robust and high-yielding reaction, while the subsequent Fischer indole synthesis offers a powerful method for constructing complex heterocyclic systems. Understanding the mechanisms, optimizing reaction conditions, and selecting appropriate catalysts are paramount to achieving desired outcomes. The resulting molecules, bearing the pharmacologically significant 1,3-benzodioxole and indole moieties, represent promising scaffolds for the discovery and development of new therapeutic agents.
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Al-Hourani, B. J., Al-Awaqleh, M. N., El-Elimat, T., Al-Qawasmeh, R. A., Al-Jaber, H. I., & Voelter, W. (2014). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 19(11), 17828–17843. [Link]
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Li, W., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. The Journal of Organic Chemistry, 82(4), 2135-2143. [Link]
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YouTube. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
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International Journal of Research and Review in Pharmacy and Applied science. (n.d.). Synthesis, Characterization of Some New Benzilyl Hydrazones Derived from Benzilic Acid Hydrazide. Retrieved from [Link]
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PMC - NIH. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 25(10), 1888–1895. [Link]
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SciSpace. (1994). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]
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MDPI. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]
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PubMed. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(5), 433-442. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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Journal of Al-Nahrain University. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved from [Link]
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MDPI. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzodioxol-5-ylhydrazine
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxol-5-ylhydrazine, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the unequivocal identification and characterization of this compound. The insights provided herein are grounded in established principles and data from analogous structures, offering a robust framework for analysis.
Introduction
1,3-Benzodioxol-5-ylhydrazine, often utilized in its more stable hydrochloride salt form, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems.[1] Its molecular architecture, featuring a benzodioxole ring system coupled with a hydrazine moiety, imparts unique chemical reactivity and makes it a valuable precursor for novel compounds with potential biological activities. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the integrity of subsequent synthetic transformations.
This guide will systematically explore the expected spectroscopic signatures of 1,3-Benzodioxol-5-ylhydrazine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 1,3-Benzodioxol-5-ylhydrazine.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Benzodioxol-5-ylhydrazine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as the acidic and amine protons are exchangeable and may not be observed in protic solvents like D₂O. DMSO-d₆ is often preferred for its ability to slow down the exchange rate of N-H protons, allowing for their observation.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of 1,3-Benzodioxol-5-ylhydrazine in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, methylenedioxy, and hydrazine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic H (position 2) | ~6.8 | d | 1H | Ortho-coupled to H at position 6. |
| Aromatic H (position 4) | ~6.6 | dd | 1H | Ortho-coupled to H at position 3 and meta-coupled to H at position 6. |
| Aromatic H (position 6) | ~6.4 | d | 1H | Meta-coupled to H at position 4. |
| -O-CH₂-O- | ~5.9 | s | 2H | Protons of the methylenedioxy group are chemically equivalent and appear as a singlet. |
| -NH-NH₂ | 4.0 - 8.0 | br s | 3H | The chemical shift of hydrazine protons can vary significantly depending on concentration, temperature, and solvent. They often appear as broad singlets due to quadrupole broadening and exchange. |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Caption: Predicted ¹H NMR proton environments for 1,3-Benzodioxol-5-ylhydrazine.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).
-
Instrumentation: Utilize a broadband probe on a 100 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C5 | ~148 | Aromatic carbon attached to the electron-donating hydrazine group. |
| C1, C3a | ~147 | Aromatic carbons attached to the oxygen atoms of the dioxole ring. |
| C7a | ~142 | Quaternary aromatic carbon. |
| C4 | ~118 | Aromatic carbon ortho to the hydrazine group. |
| C2 | ~108 | Aromatic carbon para to one of the dioxole oxygens. |
| C6 | ~106 | Aromatic carbon ortho to one of the dioxole oxygens. |
| -O-CH₂-O- | ~101 | Methylene carbon of the dioxole ring. |
Note: Chemical shifts are approximate and based on data from similar benzodioxole structures.[3][4]
Caption: Predicted ¹³C NMR carbon environments for 1,3-Benzodioxol-5-ylhydrazine.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
There are several methods for preparing solid samples for IR analysis:
-
Thin Solid Film: Dissolve a small amount of the compound (5-10 mg) in a volatile solvent like methylene chloride.[5] Place a drop of the solution on a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[5][6]
-
Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[7] Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid with a drop of Nujol (mineral oil) to create a paste.[8][9] Spread the paste between two salt plates.[8][9]
The spectrum is then recorded using an FTIR spectrometer.
Predicted IR Data and Interpretation
The IR spectrum of 1,3-Benzodioxol-5-ylhydrazine will show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| N-H | 3400-3200 | Stretching | Medium, often two bands for -NH₂ |
| C-H (aromatic) | 3100-3000 | Stretching | Medium to weak |
| C=C (aromatic) | 1600-1450 | Stretching | Medium to strong |
| N-H | 1650-1580 | Scissoring | Medium |
| C-O-C | 1250-1000 | Asymmetric and symmetric stretching | Strong |
| N-N | 1100-900 | Stretching | Weak to medium |
The presence of the benzodioxole ring is typically confirmed by the strong C-O-C stretching bands.[10]
Caption: Key functional groups of 1,3-Benzodioxol-5-ylhydrazine and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which often leads to extensive fragmentation. ESI is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.[11]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
For 1,3-Benzodioxol-5-ylhydrazine (Molecular Weight: 152.15 g/mol ), the EI mass spectrum is expected to show the following key features:
| m/z | Proposed Fragment | Notes |
| 152 | [M]⁺˙ | Molecular ion peak. |
| 122 | [M - CH₂O]⁺˙ | Loss of formaldehyde from the dioxole ring. |
| 121 | [M - NH₂]⁺ | Loss of the terminal amino group. |
| 93 | [C₆H₅O]⁺ | Fragmentation of the benzodioxole ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
The fragmentation pattern of 1,3-benzodioxole derivatives can be complex, but key losses often involve the dioxole ring and the substituent groups.[12]
Caption: A plausible fragmentation pathway for 1,3-Benzodioxol-5-ylhydrazine in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of 1,3-Benzodioxol-5-ylhydrazine through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation. The integration of these techniques offers an unambiguous characterization, which is essential for its application in research and development.
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BENZO[6][7]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7 | Chemsrc. (2025, September 15). Retrieved January 14, 2024, from [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9). Retrieved January 14, 2024, from [Link]
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2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 14, 2024, from [Link]
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1,3-Benzodioxol-5-ylhydrazine hydrochloride properties
An In-Depth Technical Guide to 1,3-Benzodioxol-5-ylhydrazine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1,3-Benzodioxol-5-ylhydrazine hydrochloride, a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, analysis, and safe handling, grounded in established scientific principles.
Introduction: The Strategic Importance of the Benzodioxole-Hydrazine Scaffold
1,3-Benzodioxol-5-ylhydrazine hydrochloride, also known as 3,4-(Methylenedioxy)phenylhydrazine hydrochloride, is a key synthetic building block valued for its unique bifunctional nature. The molecule incorporates two critical pharmacophores:
-
The 1,3-Benzodioxole Moiety: This rigid, electron-rich aromatic system is a common feature in numerous biologically active natural products and synthetic drugs.[1][2] Its presence can enhance metabolic stability and facilitate favorable interactions with hydrophobic pockets in biological targets.[1] The 1,3-benzodioxole unit is a structural component in compounds investigated for a wide array of biological activities, including antiepileptic, analgesic, and antimicrobial properties.[2]
-
The Hydrazine Group: As a potent nucleophile, the hydrazine functionality is a gateway to a vast array of chemical transformations.[1] It is most notably employed in condensation reactions with carbonyl compounds to form hydrazones, which are pivotal intermediates for constructing a diverse range of N-heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles.[1][3] These heterocyclic scaffolds are central to the architecture of many modern pharmaceuticals.[3]
This guide will elucidate the properties and protocols necessary to effectively utilize this compound as a strategic precursor in complex molecule synthesis and drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of successful experimentation. The key identifiers and computed properties for 1,3-Benzodioxol-5-ylhydrazine hydrochloride are summarized below. It is important to note that while some physical properties like melting point are not consistently reported in publicly available literature, its structural and chemical characteristics are well-defined.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-benzodioxol-5-ylhydrazine;hydrochloride | [1][4] |
| Molecular Formula | C₇H₉ClN₂O₂ | [4] |
| Molecular Weight | 188.61 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 40483-63-4; 78865-48-2 | [4] |
| InChI Key | CTRHUONLKBGSKR-UHFFFAOYSA-N | [4] |
| SMILES String | NNC1=CC=C2C(OCO2)=C1.[H]Cl |
Synthesis and Mechanistic Considerations
The most direct and widely adopted laboratory synthesis of 1,3-Benzodioxol-5-ylhydrazine hydrochloride proceeds from the readily available starting material, 1,3-benzodioxol-5-carbaldehyde (piperonal).[1] The process is a classic two-step, one-pot reaction.
Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,3-benzodioxol-5-carbaldehyde (1.0 eq) and absolute ethanol as the solvent.
-
Hydrazone Formation: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Causality Insight: The excess hydrazine hydrate helps to drive the condensation equilibrium towards the product. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions.[1]
-
-
Reflux: Heat the reaction mixture to reflux for 1-3 hours.[1]
-
Causality Insight: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone intermediate.
-
-
Acidification and Isolation: After cooling the mixture to room temperature, slowly add a concentrated solution of hydrochloric acid in ethanol or water. The hydrochloride salt will precipitate out of the solution.
-
Causality Insight: The basic hydrazine moiety is protonated by HCl to form the hydrochloride salt. This salt is typically much less soluble in organic solvents like ethanol than its freebase form, facilitating its isolation and purification by simple filtration. The salt form is also generally more stable for long-term storage.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol or diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Chemical Reactivity and Synthetic Utility
The utility of 1,3-Benzodioxol-5-ylhydrazine hydrochloride lies in the predictable reactivity of its functional groups. The hydrazine moiety is the primary center of reactivity, while the benzodioxole ring can undergo electrophilic substitution.
-
Condensation Reactions: This is the most important reaction class. The hydrazine readily condenses with aldehydes and ketones to form hydrazones. These hydrazones are not merely final products but are versatile intermediates for synthesizing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[1]
-
Oxidation: The hydrazine group can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield the corresponding azo compounds.[1]
-
Reduction: Treatment with reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazine, though this is less common in its synthetic applications.[1]
-
Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid reaction at the more reactive hydrazine group.[1]
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable starting point for the synthesis of molecules with potential therapeutic applications. Research has shown that derivatives are being investigated for antimicrobial and anticancer properties.[1] The core strategy involves using the hydrazine to construct a larger, more complex heterocyclic system that can be optimized for a specific biological target.
For example, the reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a scaffold known for its wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] Similarly, various multi-component reactions can be employed to build even more complex drug-like molecules.[3]
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of any synthetic intermediate. A multi-pronged approach using spectroscopy and chromatography is standard practice.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include protons on the benzodioxole aromatic ring (typically in the δ 6.8–7.2 ppm range), a singlet for the methylenedioxy bridge (-O-CH₂-O-), and broad signals for the -NH-NH₃⁺ protons.[1] The exact chemical shifts and coupling constants would provide definitive structural confirmation.
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, the methylenedioxy carbon, and the carbon attached to the hydrazine group.
-
-
Infrared (IR) Spectroscopy: Key expected vibrational bands include N-H stretches from the hydrazinium ion (around 3400 cm⁻¹), aromatic C-H stretches, and C=C aromatic ring stretches (around 1600 cm⁻¹).[1]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the freebase form after loss of HCl, providing a key piece of identifying information.
Chromatographic Purity Assessment: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of such compounds. A validated, stability-indicating HPLC method is crucial for quality control.[5]
Self-Validating Protocol for Purity Analysis:
-
Column Selection: A C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size) is an excellent starting point.
-
Causality Insight: The C18 stationary phase provides strong hydrophobic retention for the aromatic benzodioxole ring, ensuring good separation from more polar impurities.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate), adjusted to pH 2.5-3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Causality Insight: A low pH buffer ensures that the hydrazine group is consistently protonated, preventing peak tailing and providing sharp, reproducible peaks. Acetonitrile is a common organic modifier that provides good elution strength.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 230 nm.
-
Causality Insight: The benzodioxole ring system is a strong chromophore, making UV detection highly sensitive for this compound. A wavelength of 230 nm is often a good choice for substituted benzene derivatives.[6]
-
Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This will effectively elute the target compound while separating it from early-eluting polar impurities and late-eluting non-polar byproducts.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to ensure compatibility and good peak shape.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to verify system precision, peak resolution, and theoretical plates, ensuring the system is performing correctly.
Caption: Standardized workflow for RP-HPLC purity analysis.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any reactive chemical intermediate.
GHS Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Classification | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 - Combustible Solids |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[7][8] Eyewash stations and safety showers must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7] Avoid all skin contact.[9]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[8]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[8] Do not allow the material to enter sewer systems or waterways.[8]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[7]
-
If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[8]
References
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Wang, L., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7694–7706. Retrieved from [Link]
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The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold, a heterocyclic aromatic organic moiety, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules that exhibit a remarkable breadth of biological activities.[1] This structural motif, famously present in compounds such as safrole from sassafras oil, has captured the profound interest of the medicinal chemistry community due to its versatile pharmacological profile.[1] Derivatives of 1,3-benzodioxole have demonstrated potent anti-tumor, anti-hyperlipidemic, antioxidant, anti-inflammatory, and antimicrobial properties, positioning them as highly promising candidates in the landscape of drug discovery and development.[1][2] This technical guide provides a comprehensive exploration of the core biological activities of 1,3-benzodioxole derivatives, substantiated by quantitative data, detailed experimental protocols, and visualizations of pivotal signaling pathways and experimental workflows.
Introduction to the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, serves as a versatile structural framework in medicinal chemistry.[3] This arrangement imparts unique physicochemical properties to the molecule, influencing its reactivity, stability, and, most importantly, its interactions with biological targets.[4] The methylenedioxy bridge is a key feature, and its metabolic processing, particularly its interaction with cytochrome P450 (CYP450) enzymes, is a critical determinant of the biological effects of its derivatives.[5][6]
Anti-Tumor Activity: A Primary Therapeutic Frontier
Derivatives of 1,3-benzodioxole have emerged as a significant class of compounds with promising anti-cancer properties.[7] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[2][8]
Mechanism of Action in Cancer
A notable mechanism involves the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells and plays a crucial role in redox homeostasis and cell survival.[8] By inhibiting the Trx system, these derivatives can induce oxidative stress, leading to apoptosis.[8][9]
Furthermore, the 1,3-benzodioxole moiety is known to inhibit CYP450 enzymes.[5][9] This property has been ingeniously exploited to enhance the efficacy of co-administered chemotherapeutic agents. For instance, conjugation of 1,3-benzodioxole derivatives with arsenicals, used in the treatment of leukemia and other tumors, leads to a slower elimination rate of the arsenical, thereby prolonging its therapeutic window and enhancing its anti-proliferative effects.[2][8][9] This strategy is inspired by the mechanism of the anti-epileptic drug stiripentol, which also contains a 1,3-benzodioxole core.[2][8][9]
Caption: Mechanism of anti-tumor activity of 1,3-benzodioxole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various 1,3-benzodioxole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric in these studies.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Arsenical Conjugates (e.g., MAZ2) | Molm-13 (Leukemia) | < 1 | [1] |
| K562 (Leukemia) | < 1 | [1] | |
| HL-60 (Leukemia) | < 1 | [1] | |
| 4T1 (Breast Cancer) | < 1 | [1] | |
| Acrylamide Derivative (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [10] |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,3-Benzodioxole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Antimicrobial Activity
Several 1,3-benzodioxole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[11][12][13]
Bacterial Inhibition
Schiff base derivatives of 1,3-benzodioxole have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Some of these compounds are predicted to target the bacterial FabH enzyme, a key component in fatty acid synthesis.[12]
Antifungal Properties
The 1,3-benzodioxole scaffold is also found in compounds with antifungal properties. Further research is ongoing to explore the full potential of these derivatives as novel antifungal agents.
Anti-hyperlipidemic and Hepatoprotective Effects
Certain 1,3-benzodioxole-based fibrate derivatives have exhibited potent anti-hyperlipidemic activity, in some cases superior to the standard drug fenofibrate.[2] These compounds have been shown to significantly reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in animal models.[2] Additionally, some derivatives possess antioxidant and anti-inflammatory properties that contribute to their hepatoprotective effects.[2]
Plant Growth Regulation
Interestingly, the biological activity of 1,3-benzodioxole derivatives extends to the plant kingdom. A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds have been identified as potent auxin receptor agonists.[14][15] One such derivative, K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), surpassing the effects of the natural auxin NAA (1-naphthylacetic acid).[14][15]
Mechanism as Auxin Receptor Agonists
These derivatives are thought to bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), thereby activating downstream signaling pathways that regulate root development.[14][15] Molecular docking studies have suggested a stronger binding affinity of some of these synthetic derivatives to TIR1 compared to natural auxins.[14][15]
Caption: Simplified pathway of 1,3-benzodioxole derivatives as auxin agonists.
Synthesis and Experimental Workflows
The synthesis of novel 1,3-benzodioxole derivatives is a key aspect of research in this area. A general workflow involves the modification of the core 1,3-benzodioxole structure through various chemical reactions to generate a library of new compounds for biological screening.
General Synthetic Workflow
Caption: A generalized workflow for the development of 1,3-benzodioxole derivatives.
Example Synthetic Protocol: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides
The following is a three-step synthesis for a class of 1,3-benzodioxole derivatives with plant growth-promoting activity.[14][15]
Step 1: Synthesis of 2-(one-benzylthio) acetic acid
-
To a solution of thioglycolic acid and an appropriately substituted benzyl bromide in ethanol, add a solution of NaOH in water dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Remove the ethanol under reduced pressure.
-
Pour the residue into water and acidify with HCl to pH 1-2.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases over MgSO₄ and concentrate to obtain the crude product.
Step 2: Formation of the Acid Chloride
-
To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane at 0°C, add oxalyl chloride dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.
Step 3: Amide Formation
-
Dissolve the crude acid chloride in dichloromethane.
-
Add a solution of 3,4-methylenedioxyaniline and triethylamine in dichloromethane dropwise at 0°C.
-
Stir the reaction at room temperature for 3 hours.
-
Wash the reaction mixture with water and saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivative.
Toxicological Considerations
While 1,3-benzodioxole derivatives hold great therapeutic promise, it is crucial to consider their toxicological profile. Some compounds containing this moiety, such as safrole, have been investigated for carcinogenic and other toxic effects.[6][16] The metabolism of the methylenedioxy group by CYP450 enzymes can lead to the formation of reactive intermediates that may contribute to toxicity.[6] Therefore, a thorough toxicological evaluation, including studies on genotoxicity, repeated dose toxicity, and reproductive toxicity, is an essential component of the drug development process for any new 1,3-benzodioxole derivative.[17][18]
Conclusion and Future Perspectives
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The anti-tumor and plant growth-promoting properties are particularly noteworthy, with well-defined mechanisms of action and potent in vitro and in vivo effects. The ability of these compounds to modulate key biological targets such as the thioredoxin system and auxin receptors highlights their potential for the development of novel therapeutics and agricultural agents.
Future research should focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation compounds. Furthermore, comprehensive toxicological studies are necessary to ensure the safety of these promising molecules for clinical and agricultural applications. The continued exploration of the rich chemistry and biology of 1,3-benzodioxole derivatives is certain to yield exciting new discoveries in the years to come.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles from 1,3-Benzodioxol-5-ylhydrazine
Introduction: The Strategic Value of the 1,3-Benzodioxole-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse biological interactions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] When fused with the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, the resulting molecular architecture gains additional significance. The 1,3-benzodioxole group is a key pharmacophore found in many natural products and synthetic compounds, often enhancing metabolic stability and modulating receptor binding.[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazoles initiated from 1,3-Benzodioxol-5-ylhydrazine. The primary focus is on the classic and highly reliable Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] This approach is valued for its operational simplicity, high yields, and the ability to generate a diverse library of substituted pyrazoles.[8][9] These application notes are designed for researchers in drug discovery and organic synthesis, offering both the practical "how-to" and the critical "why" behind the procedural steps.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[10][11] This reaction proceeds under acidic or sometimes neutral conditions and offers a modular approach to synthesizing polysubstituted pyrazoles.
General Reaction Scheme:
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The Knorr synthesis is a classic example of a condensation-cyclization reaction. Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through several key stages:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 1,3-Benzodioxol-5-ylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[10] The choice of which nitrogen attacks first (the substituted or the unsubstituted) and which carbonyl is attacked can influence the final regiochemical outcome.
-
Intermediate Formation: This attack is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[10][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered heterocyclic intermediate (a dihydroxypyrazolidine).[12][13]
-
Dehydration and Aromatization: A final double dehydration step occurs, leading to the formation of the thermodynamically stable, aromatic pyrazole ring.[10]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of two representative pyrazole derivatives starting from 1,3-Benzodioxol-5-ylhydrazine.
Protocol 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with acetylacetone (a symmetric 1,3-diketone), which simplifies the reaction by avoiding issues of regioselectivity.
Materials:
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride
-
Acetylacetone (Pentane-2,4-dione)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Benzodioxol-5-ylhydrazine hydrochloride (1.88 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir to dissolve the hydrazine salt. Gentle warming may be required.
-
Diketone Addition: To the stirred solution, add acetylacetone (1.0 g, 10 mmol, 1.02 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Neutralization & Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst. Then, wash with brine (30 mL) to remove any remaining aqueous contaminants.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 1-(1,3-Benzodioxol-5-yl)-3,5-dimethyl-1H-pyrazole as a solid.
Protocol 2: Synthesis of 1-(1,3-Benzodioxol-5-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol uses an unsymmetrical fluorinated β-diketone. The reaction with fluorinated diketones often shows high regioselectivity, as the more electrophilic carbonyl carbon (adjacent to the CF₃ group) is preferentially attacked by the more nucleophilic -NH₂ group of the hydrazine.[12]
Materials:
-
1,3-Benzodioxol-5-ylhydrazine
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
Toluene
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Dean-Stark apparatus
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Azeotropic Setup: To a 250 mL round-bottom flask, add 1,3-Benzodioxol-5-ylhydrazine (1.52 g, 10 mmol), 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Solvent Addition: Add toluene (100 mL) as the solvent. Toluene is chosen here for its ability to form an azeotrope with water, facilitating its removal.
-
Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Continue refluxing for 6-8 hours, or until no more water is collected. Monitor the reaction by TLC.
-
Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) followed by brine (40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired pyrazole product.
Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Typical Reaction Parameters and Yields
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Acetic Acid | Ethanol | 3-4 | 85-95 |
| 2 | Benzoylacetone | Acetic Acid | Ethanol | 4-6 | 70-85 (mixture of regioisomers) |
| 3 | Dibenzoylmethane | PTSA | Toluene | 6-8 | >90 |
| 4 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | PTSA | Toluene | 6-8 | >90 (single regioisomer) |
Table 2: Expected Spectroscopic Data for Representative Compounds [5]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1-(1,3-Benzodioxol-5-yl)-3,5-dimethyl-1H-pyrazole | ~6.9-7.5 (m, Ar-H), 6.1 (s, -OCH₂O-), 6.0 (s, pyrazole-H), 2.3 (s, CH₃), 2.2 (s, CH₃) | ~148.5, 147.0, 140.0, 135.0, 118.0, 108.0, 106.0, 101.5 (-OCH₂O-), 14.0 (CH₃), 11.0 (CH₃) | ~3100 (Ar C-H), 1600 (C=N), 1250, 1040 (C-O-C) |
| 1-(1,3-Benzodioxol-5-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | ~7.2-7.8 (m, Ar-H), 6.8 (s, pyrazole-H), 6.1 (s, -OCH₂O-) | ~150-120 (Ar-C & pyrazole-C), 122 (q, CF₃), 102.0 (-OCH₂O-) | ~3120 (Ar C-H), 1615 (C=N), 1260 (C-F), 1045 (C-O-C) |
Experimental Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The workflow below outlines the major stages from reaction setup to final product characterization.
Caption: General workflow for pyrazole synthesis.
Troubleshooting Common Issues
-
Low Yield: This can result from incomplete reaction or loss during work-up.[10]
-
Solution: Ensure anhydrous conditions, especially when using catalysts like PTSA. Extend reaction time and confirm completion with TLC. Use of a Dean-Stark trap is highly effective for driving the equilibrium towards the product.[10]
-
-
Formation of Regioisomers: With unsymmetrical 1,3-diketones, two different pyrazole isomers can form.[14]
-
Solution: The regioselectivity is governed by the electronic and steric nature of the diketone's substituents.[12][14] Highly electron-withdrawing groups (like -CF₃) direct the initial attack to the adjacent carbonyl, leading to a single major isomer. If isomers do form, they can often be separated by careful column chromatography.
-
-
Side Reactions: The formation of hydrazone intermediates is a key step; sometimes these can be isolated as side products if cyclization is slow.[10]
-
Solution: Ensure sufficient heating and catalytic activity to promote the intramolecular cyclization and subsequent dehydration.
-
Conclusion
The synthesis of pyrazoles from 1,3-Benzodioxol-5-ylhydrazine via the Knorr condensation is a robust and versatile method for accessing compounds of significant pharmaceutical interest. By carefully selecting the 1,3-dicarbonyl reaction partner and optimizing reaction conditions, researchers can efficiently generate a wide array of novel molecular structures. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to explore the rich chemical space of benzodioxole-substituted pyrazoles.
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Application Notes and Protocols for the Fischer Indole Synthesis of 6,7-Methylenedioxyindole from 1,3-Benzodioxol-5-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The Fischer indole synthesis, a classic and versatile reaction, remains a pivotal method for the construction of this privileged heterocycle.[1][3] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of 6,7-methylenedioxyindole, a valuable building block in drug discovery, utilizing 1,3-Benzodioxol-5-ylhydrazine as the starting material. We will explore the mechanistic intricacies of this reaction, offer a step-by-step synthetic procedure, and discuss the significance of the resulting indole derivative in the development of novel therapeutics.
Introduction: The Significance of the Indole Nucleus in Drug Discovery
Indole and its derivatives are ubiquitous in nature and pharmacology, exhibiting a wide spectrum of biological activities.[4][5] From the essential amino acid tryptophan to potent anticancer agents and psychoactive compounds, the indole motif has proven to be a fertile ground for the discovery of new medicines.[6][7] The unique electronic properties of the indole ring system allow it to participate in various biological interactions, making it a highly sought-after scaffold in drug design.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and reliable method for constructing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][8] This reaction has been instrumental in the synthesis of a vast array of indole-containing molecules, including the triptan class of anti-migraine drugs.[1][3]
This application note focuses on the synthesis of 6,7-methylenedioxyindole, a derivative with significant potential in medicinal chemistry. The methylenedioxy group, a common feature in many natural products, can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of 6,7-methylenedioxyindole have been investigated for their potential as anticancer agents and for their interactions with various biological targets.[9] This guide will provide researchers with the necessary information to synthesize this valuable intermediate and explore its potential in their own drug discovery programs.
Reaction Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis
The Fischer indole synthesis is a fascinating cascade of reactions that proceeds through several key intermediates.[1][8] The generally accepted mechanism involves the following steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, 1,3-Benzodioxol-5-ylhydrazine, with an aldehyde or ketone to form a hydrazone. This is a reversible reaction that is typically driven to completion by the removal of water.
-
Tautomerization: The hydrazone then undergoes tautomerization to form an enamine intermediate. This step is crucial as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: The enamine intermediate undergoes a[1][1]-sigmatropic rearrangement, which is the rate-determining step of the reaction. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes to form a more stable aniline derivative. This is followed by an intramolecular cyclization, where the amino group attacks the imine, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to generate the aromatic indole ring.
Experimental Protocol: Synthesis of 6,7-Methylenedioxyindole
This protocol details a representative procedure for the synthesis of 6,7-methylenedioxyindole using 1,3-Benzodioxol-5-ylhydrazine and a suitable carbonyl partner, such as pyruvic acid, followed by decarboxylation. The use of pyruvic acid allows for the formation of an indole-2-carboxylic acid intermediate, which can be readily decarboxylated to the desired indole.[10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 1,3-Benzodioxol-5-ylhydrazine hydrochloride | 188.61 | 1.89 g (10 mmol) | ≥98% | Commercially Available |
| Pyruvic acid | 88.06 | 0.97 g (11 mmol) | ≥98% | Commercially Available |
| Polyphosphoric acid (PPA) | - | ~20 g | - | Commercially Available |
| Ethanol | 46.07 | 50 mL | Reagent Grade | Commercially Available |
| Sodium Bicarbonate | 84.01 | As needed | - | Commercially Available |
| Ethyl Acetate | 88.11 | As needed | Reagent Grade | Commercially Available |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Commercially Available |
Step-by-Step Procedure
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 1.89 g (10 mmol) of 1,3-Benzodioxol-5-ylhydrazine hydrochloride and 0.97 g (11 mmol) of pyruvic acid in 50 mL of ethanol.
-
Heat the mixture to reflux for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure to obtain the crude hydrazone.
-
-
Indolization:
-
In a separate 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully heat approximately 20 g of polyphosphoric acid (PPA) to 80-90 °C in an oil bath.
-
Slowly and in portions, add the crude hydrazone from the previous step to the hot PPA. Caution: The addition can be exothermic. Maintain the reaction temperature below 100 °C.
-
After the addition is complete, continue to stir the mixture at 100 °C for 15-30 minutes. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6,7-methylenedioxyindole-2-carboxylic acid.
-
-
Decarboxylation:
-
The crude indole-2-carboxylic acid can be decarboxylated by heating it in a high-boiling solvent such as quinoline or by heating it neat under vacuum. For a laboratory-scale synthesis, heating the solid under vacuum just above its melting point until gas evolution ceases is often effective.
-
The resulting crude 6,7-methylenedioxyindole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Troubleshooting
-
Low Yield: Low yields can result from incomplete hydrazone formation, decomposition of the starting materials or product in the strong acid, or competing side reactions.[11] Ensure the purity of the starting materials and consider optimizing the reaction temperature and time for the indolization step.
-
Complex Mixture of Products: The formation of multiple products can occur, especially with unsymmetrical ketones.[11] Using a symmetrical carbonyl compound or a compound like pyruvic acid can circumvent this issue.
-
Reaction Failure: If the reaction fails to proceed, the acidity of the catalyst may be insufficient.[11] While PPA is a strong acid, ensuring it is fresh and anhydrous is important.
Expected Results and Discussion
The successful synthesis of 6,7-methylenedioxyindole should yield a crystalline solid. The purity of the final product should be assessed by standard analytical techniques.
Characterization Data
The following are predicted spectroscopic data for 6,7-methylenedioxyindole based on the analysis of structurally similar compounds.[9][12]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (br s, 1H, NH), ~7.0-7.2 (m, 2H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), 5.95 (s, 2H, O-CH₂-O). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~147, ~143, ~135, ~128, ~122, ~120, ~102, ~101, ~100, ~98. |
| Mass Spectrometry (EI) | m/z (%) = 161 (M⁺), ... |
The presence of the methylenedioxy group is readily identified in the ¹H NMR spectrum by a characteristic singlet at approximately 5.95 ppm. The aromatic protons of the indole ring will appear in the aromatic region of the spectrum.
The electron-donating nature of the methylenedioxy group on the phenylhydrazine starting material is expected to facilitate the Fischer indole synthesis.[13] Electron-donating groups generally accelerate the key[1][1]-sigmatropic rearrangement step.[13] However, it is important to carefully control the reaction conditions, as highly electron-rich systems can sometimes be prone to side reactions.[11]
Conclusion
The Fischer indole synthesis remains a powerful and versatile tool for the construction of the indole nucleus. The protocol described herein for the synthesis of 6,7-methylenedioxyindole provides a reliable method for accessing this valuable building block for drug discovery. The unique electronic and steric properties imparted by the methylenedioxy group make this indole derivative an attractive starting point for the development of novel therapeutic agents. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize this and other important indole derivatives to advance their research programs.
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Application Notes and Protocols for the Synthesis of Heterocycles Using 1,3-Benzodioxol-5-ylhydrazine
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 1,3-benzodioxol-5-ylhydrazine in the synthesis of medicinally relevant heterocyclic compounds. This document provides in-depth theoretical background, field-proven insights, and detailed experimental protocols for the synthesis of key heterocyclic scaffolds.
Introduction: The Strategic Importance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a privileged structural motif found in a plethora of natural products and synthetic molecules with significant biological activities.[1][2][3] Its presence in a molecule can modulate pharmacokinetic and pharmacodynamic properties, often by influencing metabolic pathways or by acting as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.[1][2] 1,3-Benzodioxol-5-ylhydrazine, available as its hydrochloride salt[4][5][6], is a valuable and versatile starting material that combines the unique electronic and steric properties of the benzodioxole ring with the reactive hydrazine functionality, making it a powerful building block for the construction of diverse heterocyclic systems.[7]
The electron-donating nature of the methylenedioxy bridge enhances the electron density of the aromatic ring, which can influence the reactivity of the hydrazine moiety and the subsequent cyclization reactions.[1] This guide will explore the practical applications of this reagent in the synthesis of indoles, pyrazoles, and triazoles, all of which are core structures in numerous pharmaceuticals.[8]
Part 1: Synthesis of 5,6-Methylenedioxyindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly effective method for the construction of the indole nucleus.[9][10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with a ketone or an aldehyde.[9][11][12] The electronic properties of the substituents on the arylhydrazine play a crucial role in the efficiency of the key[13][13]-sigmatropic rearrangement step.[9][14]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[10][14][15]
-
Hydrazone Formation: 1,3-Benzodioxol-5-ylhydrazine reacts with a carbonyl compound in the presence of an acid catalyst to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine isomer.
-
[13][13]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[13][13]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[14]
-
Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule under acidic conditions to yield the aromatic indole ring.[9][10]
The electron-donating nature of the 1,3-benzodioxole group facilitates the[13][13]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions compared to unsubstituted or electron-withdrawn phenylhydrazines.[9]
Caption: Mechanistic workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethyl-5,6-methylenedioxyindole
This protocol describes a general procedure for the synthesis of a 5,6-methylenedioxyindole derivative using 1,3-benzodioxol-5-ylhydrazine hydrochloride and methyl ethyl ketone.
Materials:
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride
-
Methyl ethyl ketone (2-butanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxol-5-ylhydrazine hydrochloride (1.0 eq.) and methyl ethyl ketone (1.2 eq.) in glacial acetic acid.[9]
-
Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).[9]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,3-dimethyl-5,6-methylenedioxyindole.
Data Presentation:
| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Glacial Acetic Acid | Reflux | 2-4 | 75-85 |
| Polyphosphoric Acid (PPA) | 80-100 | 1-2 | 80-90 |
| Zinc Chloride (ZnCl₂) in Toluene | Reflux | 3-5 | 70-80 |
Part 2: Synthesis of 1-(1,3-Benzodioxol-5-yl)pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are prevalent in many pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[16][17][18] A common and efficient method for the synthesis of polysubstituted pyrazoles is the condensation of arylhydrazines with 1,3-dicarbonyl compounds.[19][20][21]
Mechanistic Rationale
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and arylhydrazines is a cyclocondensation reaction. The mechanism involves:
-
Initial Condensation: One of the hydrazine nitrogens attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.
-
Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.
The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group first) can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3,5-dimethylpyrazole
This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole using 1,3-benzodioxol-5-ylhydrazine and acetylacetone (a 1,3-diketone).
Materials:
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
A catalytic amount of glacial acetic acid or hydrochloric acid
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxol-5-ylhydrazine hydrochloride (1.0 eq.) and acetylacetone (1.1 eq.) in ethanol. Add a few drops of glacial acetic acid or hydrochloric acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, proceed to the next step.
-
Work-up (if no precipitation): Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography if necessary to obtain the pure 1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazole.
Data Presentation:
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Acetylacetone | Ethanol | Acetic Acid | 1-3 | 85-95 |
| Ethyl Acetoacetate | Ethanol | Acetic Acid | 2-4 | 80-90 |
| Dibenzoylmethane | Acetic Acid | None | 3-5 | 70-80 |
Part 3: Prospective Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another important class of five-membered heterocycles containing three nitrogen atoms, which are found in a variety of medicinally important compounds, including antifungal and anticancer agents.[22] While specific protocols for the synthesis of 1,2,4-triazoles directly from 1,3-benzodioxol-5-ylhydrazine were not prominently found in the initial literature survey, established synthetic routes for 1,2,4-triazoles can be adapted for this starting material.
Conceptual Synthetic Approach
A plausible route to 1-(1,3-benzodioxol-5-yl)-1,2,4-triazoles could involve a multi-step synthesis. One common method is the Pellizzari reaction or variations thereof, which involves the reaction of an acylhydrazine with an amide or a related compound.
Proposed Synthetic Pathway:
-
Acylation of Hydrazine: 1,3-Benzodioxol-5-ylhydrazine can be acylated with an appropriate acyl chloride or anhydride to form the corresponding acylhydrazine.
-
Cyclocondensation: The resulting N-(1,3-benzodioxol-5-yl)acylhydrazine can then undergo a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or orthoformates, under heating to construct the 1,2,4-triazole ring.
Caption: Conceptual pathway for 1,2,4-triazole synthesis.
This proposed route provides a starting point for the development of specific protocols for the synthesis of novel 1,2,4-triazole derivatives bearing the 1,3-benzodioxole moiety. Further experimental optimization would be required to establish ideal reaction conditions and ascertain yields.
Conclusion
1,3-Benzodioxol-5-ylhydrazine is a highly valuable and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. Its unique electronic properties, conferred by the 1,3-benzodioxole ring system, can be strategically exploited to facilitate classic heterocyclic ring-forming reactions such as the Fischer indole synthesis and pyrazole formation. The protocols and mechanistic insights provided in these application notes are intended to empower researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
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- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydrazones from 1,3-Benzodioxol-5-ylhydrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Benzodioxole-Hydrazone Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,3-benzodioxole moiety, a key structural unit in numerous natural products and synthetic compounds, is prized for its ability to modulate metabolic stability and interact with various biological targets.[1][2] Its incorporation into molecules has been associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3]
When this versatile heterocycle is coupled with the hydrazone linkage (-C=N-NH-), a functional group known for its ease of synthesis and diverse biological profile, the resulting scaffold presents a compelling platform for the development of novel therapeutic agents.[4] Hydrazones are critical intermediates in organic synthesis and are recognized for their anticonvulsant, anticancer, and antimicrobial activities.[4][5]
This application note provides a comprehensive, field-proven experimental protocol for the formation of hydrazones utilizing 1,3-Benzodioxol-5-ylhydrazine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step synthesis and characterization of a model compound, and provide insights to ensure robust and reproducible outcomes.
Mechanistic Rationale: The Acid-Catalyzed Formation of a Hydrazone
The synthesis of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction, specifically a nucleophilic addition-elimination.[6] The reaction is typically catalyzed by a small amount of acid, which serves a crucial dual role. The optimal pH for this reaction is mildly acidic (around 4-6).[7]
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic hydrazine.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, possessing a lone pair of electrons, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer and Dehydration: A series of proton transfers, often facilitated by the solvent, occurs. The hydroxyl group of the tetrahedral intermediate is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the stable hydrazone product.[4]
It is critical to control the acidity; too little acid results in a slow reaction due to insufficient carbonyl activation, while too much acid will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[7]
Diagram of the General Mechanism for Acid-Catalyzed Hydrazone Formation:
Caption: General mechanism of acid-catalyzed hydrazone formation.
Experimental Protocol: Synthesis of (E)-1-(1,3-benzodioxol-5-ylmethylene)hydrazine
This protocol details the synthesis of a model hydrazone from 1,3-Benzodioxol-5-ylhydrazine and piperonal (1,3-benzodioxole-5-carbaldehyde). The choice of piperonal is illustrative, as it is readily available and its aromatic nature leads to a crystalline, easily purified product.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 1,3-Benzodioxol-5-ylhydrazine HCl | 188.61 | 1.0 | 189 mg | Can be sourced commercially.[8][9][10] |
| Piperonal | 150.13 | 1.0 | 150 mg | Also known as heliotropin. |
| Ethanol (Absolute) | 46.07 | - | 15 mL | Solvent for the reaction. |
| Glacial Acetic Acid | 60.05 | Catalytic | 2-3 drops | Acid catalyst. |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | - | ~20 mL | For neutralization during workup. |
| Deionized Water | 18.02 | - | As needed | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying the organic layer. |
Step-by-Step Procedure
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-Benzodioxol-5-ylhydrazine hydrochloride (189 mg, 1.0 mmol) in absolute ethanol (10 mL). To this suspension, add piperonal (150 mg, 1.0 mmol).
-
Causality: Ethanol is an excellent solvent for this reaction as it readily dissolves the organic reactants upon gentle heating and is relatively easy to remove post-reaction. Using the hydrochloride salt of the hydrazine is common as it is often more stable; it will be neutralized in situ or during the workup.
-
-
Catalyst Addition and Reaction: Add 2-3 drops of glacial acetic acid to the stirring suspension. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Insight: The addition of a catalytic amount of a weak acid like acetic acid is sufficient to promote the reaction without causing unwanted side reactions or degradation of the starting materials. Refluxing ensures the reaction proceeds at a reasonable rate.
-
-
Reaction Quenching and Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the reaction mixture to cool to room temperature. A precipitate of the hydrazone product may form upon cooling.
-
Workup and Neutralization: Pour the reaction mixture into a beaker containing 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes to neutralize the acetic acid. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[11] Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Trustworthiness: Washing with cold solvent is crucial to remove impurities without significantly dissolving the desired product, thereby maximizing yield and purity.[12]
-
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification (If Necessary)
If the product is not sufficiently pure after filtration (as determined by melting point or spectroscopic analysis), recrystallization is the preferred method of purification for solid organic compounds.[11][12]
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is key to forming well-defined, pure crystals.
-
Isolation: Collect the pure crystals by vacuum filtration and dry as described previously.
Experimental Workflow Diagram:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone synthesis [organic-chemistry.org]
- 5. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sryahwapublications.com [sryahwapublications.com]
- 11. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectral study of some 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones with special reference to γ-syn effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 1,3-Benzodioxol-5-ylhydrazine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore unique molecular scaffolds that can serve as a foundation for drug discovery. One such scaffold of significant interest is 1,3-benzodioxole, a structural motif present in numerous natural products and synthetic compounds with diverse biological activities. When functionalized with a hydrazine moiety at the 5-position, it gives rise to 1,3-Benzodioxol-5-ylhydrazine , a versatile building block that has unlocked a wealth of possibilities in the synthesis of compounds targeting a spectrum of diseases. Its inherent structural features, including a rigid bicyclic core and a reactive hydrazine group, make it an ideal starting point for the creation of diverse chemical libraries with potential applications as anticonvulsants, anticancer agents, and antimicrobial drugs.
This comprehensive guide provides an in-depth exploration of the applications of 1,3-Benzodioxol-5-ylhydrazine in medicinal chemistry. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present detailed and validated protocols, and offer insights gleaned from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their quest for novel therapeutics.
I. The Cornerstone: Synthesis of 1,3-Benzodioxol-5-ylhydrazine
The journey into the medicinal applications of this scaffold begins with its synthesis. A common and efficient method involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with hydrazine hydrate.
Protocol 1: Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
Rationale: This protocol outlines the synthesis of the hydrochloride salt of 1,3-Benzodioxol-5-ylhydrazine. The hydrochloride form enhances the stability and water solubility of the compound, facilitating its handling and use in subsequent reactions. The initial reaction forms the hydrazone, which is then reduced to the corresponding hydrazine.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve piperonal (15.0 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise with stirring at room temperature.
-
A precipitate will begin to form. Continue stirring for 2 hours to ensure complete reaction.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and air dry. This intermediate is 1,2-bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine.[1]
-
-
Reduction to Hydrazine:
-
Suspend the dried hydrazone intermediate in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Cool the suspension in an ice bath and slowly add sodium borohydride (7.6 g, 0.2 mol) in small portions with vigorous stirring. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Salt Formation:
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add diethyl ether (100 mL) and basify with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and bubble dry HCl gas through the ethereal solution, or add concentrated HCl dropwise, until no more precipitate forms.
-
Collect the white precipitate of 1,3-Benzodioxol-5-ylhydrazine hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The characteristic signals for the methylene dioxy group (O-CH₂-O) typically appear around 5.8–6.0 ppm in the ¹H NMR spectrum.[2]
II. Targeting the Central Nervous System: Anticonvulsant Derivatives
The 1,3-benzodioxole moiety is a key pharmacophore in several centrally acting agents. Its derivatives have shown significant promise as anticonvulsant drugs. The hydrazine functional group of 1,3-Benzodioxol-5-ylhydrazine provides a versatile handle for the synthesis of various heterocyclic systems known for their anticonvulsant properties, such as pyrazoles and 1,3,4-oxadiazoles.
A. Pyrazole Derivatives: A Promising Class of Anticonvulsants
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities, including anticonvulsant effects.
Rationale: This protocol describes a multi-step synthesis of pyrazole derivatives starting from 1,3-Benzodioxol-5-ylhydrazine. The initial condensation with a chalcone derivative forms a pyrazoline ring, which is a common scaffold in anticonvulsant agents. Further derivatization of the pyrazoline core allows for the exploration of structure-activity relationships.
Materials:
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride
-
Chalcone derivative (e.g., 1-(benzo[d][2][3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one)
-
Glacial acetic acid
-
Ethanol
-
Aroyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of 5-(Benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole:
-
To a solution of the chalcone derivative (0.01 mol) in ethanol (50 mL), add 1,3-Benzodioxol-5-ylhydrazine hydrochloride (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.
-
-
Synthesis of N'-Aroyl-5-(benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide:
-
Dissolve the synthesized pyrazoline (0.005 mol) in dry DCM (30 mL) in a round-bottom flask.
-
Add triethylamine (0.006 mol) to the solution and cool it in an ice bath.
-
Slowly add a solution of the desired aroyl chloride (e.g., 4-nitrobenzoyl chloride) (0.005 mol) in dry DCM (10 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final N'-aroyl-dihydropyrazole derivative.
-
Causality of Experimental Choices: The use of glacial acetic acid catalyzes the initial condensation reaction. Triethylamine is used as a base to neutralize the HCl generated during the acylation step. The choice of the aroyl chloride allows for the introduction of various substituents to probe their effect on anticonvulsant activity. For instance, derivatives with a 4-nitrophenyl group have shown high potency.[4]
B. Biological Evaluation: Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds is typically evaluated using well-established animal models of seizures, such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Rationale: The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][3][5][6]
Procedure:
-
Administer the test compound or vehicle to a group of mice (n=8-10) via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.
Rationale: The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[3][7][8][9][10][11]
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered a protective effect.
Data Presentation:
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| Compound 5 (N'-4-nitrobenzoyl derivative) | 45 | - | [4] |
| Compound 13 (N'-4-nitrobenzylidene derivative) | - | 48 | [4] |
| Compound 19 (1,3,4-oxadiazole derivative) | - | 81 | [4] |
| Stiripentol (Reference Drug) | 115 | 110 | [4] |
Table 1: Anticonvulsant activity of representative 1,3-Benzodioxol-5-ylhydrazine derivatives.
Visualization of Anticonvulsant Synthesis Workflow:
Caption: Synthetic workflow for anticonvulsant pyrazole derivatives.
III. Combating Cancer: Dithiocarbamate and Other Anticancer Derivatives
The 1,3-benzodioxole scaffold is also a recurring motif in compounds with anticancer properties. Derivatives of 1,3-Benzodioxol-5-ylhydrazine have been explored for their potential as cytotoxic agents, with dithiocarbamates emerging as a particularly interesting class.
A. Synthesis of Benzodioxole-Based Dithiocarbamate Derivatives
Rationale: Dithiocarbamates are known to exhibit a range of biological activities, including anticancer effects, often through mechanisms like the inhibition of carbonic anhydrases or thioredoxin reductase. This protocol details the synthesis of dithiocarbamate derivatives by reacting an N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide intermediate with various sodium salts of N,N-disubstituted dithiocarbamic acids.
Materials:
-
1,3-Benzodioxol-5-amine
-
Chloroacetyl chloride
-
Sodium hydroxide
-
Carbon disulfide
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Acetone
-
Sodium sulfate (anhydrous)
Procedure:
-
Synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide:
-
Dissolve 1,3-Benzodioxol-5-amine (0.05 mol) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add chloroacetyl chloride (0.055 mol) dropwise with stirring.
-
Add a base like triethylamine (0.06 mol) to neutralize the generated HCl.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the chloroacetamide intermediate.
-
-
Synthesis of Sodium N,N-disubstituted dithiocarbamate salts:
-
In a flask, dissolve the secondary amine (0.02 mol) in a small amount of water.
-
Add sodium hydroxide (0.02 mol) and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (0.02 mol) dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature. The sodium salt of the dithiocarbamic acid will precipitate.
-
Collect the salt by filtration and wash with a small amount of cold ethanol.
-
-
Synthesis of the final dithiocarbamate derivatives:
-
Dissolve N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide (0.01 mol) in acetone (50 mL).
-
Add the appropriate sodium N,N-disubstituted dithiocarbamate salt (0.01 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated sodium chloride.
-
Evaporate the acetone, and purify the residue by recrystallization or column chromatography to yield the final dithiocarbamate derivative.[12][13][14]
-
B. Biological Evaluation: Cytotoxicity and Mechanistic Assays
The anticancer potential of the synthesized compounds is assessed by evaluating their cytotoxicity against various cancer cell lines and by investigating their mechanism of action.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard method for assessing the cytotoxic effects of potential anticancer drugs.[4][14][15][16][17]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 10 (N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide) | C6 (Rat Glioma) | 23.33 ± 7.63 | [12] |
| Cisplatin (Reference Drug) | C6 (Rat Glioma) | 19.00 ± 5.29 | [12] |
| Compound 3 (N-(1,3-benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamide) | hCA-I (inhibition) | IC₅₀ = 0.346 nM | [12][13] |
| Compound 4 (N-(1,3-benzodioxol-5-ylmethyl)-2-[(thiomorpholinyl)thiocarbamoylthio]acetamide) | hCA-I (inhibition) | IC₅₀ = 0.288 nM | [12][13] |
| Acetazolamide (Reference Drug) | hCA-I (inhibition) | - | [12][13] |
Table 2: Anticancer and Carbonic Anhydrase inhibitory activity of representative dithiocarbamate derivatives.
Visualization of Anticancer Drug Action Mechanism:
Caption: Proposed mechanism of action for some anticancer 1,3-benzodioxole derivatives.
IV. Fighting Infections: Antimicrobial Applications
Derivatives of 1,3-Benzodioxol-5-ylhydrazine have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi. The versatile hydrazine moiety allows for the synthesis of a wide array of heterocyclic compounds with known antimicrobial properties.
A. Synthesis of Antimicrobial Pyrazole Derivatives
The pyrazole scaffold, as discussed in the context of anticonvulsants, is also a prominent feature in many antimicrobial agents.
Rationale: This protocol is similar to the one described for anticonvulsant pyrazoles, highlighting the versatility of this synthetic route. By varying the substituents on the pyrazole ring, the biological activity can be tuned towards antimicrobial effects.
Procedure: The synthesis follows the same general procedure as outlined in Protocol 2, step 1. Different chalcone precursors and substituted hydrazines can be used to generate a library of pyrazole derivatives for antimicrobial screening.
B. Biological Evaluation: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined by measuring their ability to inhibit the growth of various microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Rationale: This method provides a quantitative measure of the antimicrobial activity of a compound by determining the lowest concentration that inhibits the visible growth of a microorganism in a liquid medium.[12][13][18][19][20]
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., temperature, time).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 4a | Staphylococcus aureus | - | [3] |
| Pyrazole Derivative 4c | Bacillus subtilis | - | [3] |
| Pyrazole Derivative 6b | Escherichia coli | - | [3] |
Table 3: Antimicrobial activity of representative pyrazole derivatives. (Note: Specific MIC values were not provided in the abstract, but the study reported high antibacterial activity).
V. Conclusion and Future Perspectives
1,3-Benzodioxol-5-ylhydrazine has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the hydrazine group have enabled the creation of a vast array of derivatives with significant anticonvulsant, anticancer, and antimicrobial activities. The protocols and insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile building block.
Future research in this area will likely focus on several key aspects:
-
Optimization of Lead Compounds: The promising hits identified in each therapeutic area can be further optimized through medicinal chemistry strategies to enhance their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: While some mechanisms have been proposed, a deeper understanding of the molecular targets and pathways through which these compounds exert their effects is crucial for rational drug design.
-
Exploration of New Therapeutic Areas: The inherent structural features of 1,3-benzodioxole derivatives may lend themselves to applications in other disease areas, such as neurodegenerative disorders or inflammatory conditions.
By combining innovative synthetic chemistry with rigorous biological evaluation, the full potential of 1,3-Benzodioxol-5-ylhydrazine as a source of novel and effective therapeutic agents can be realized.
VI. References
-
Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Zereini, W. A. (2018). Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate.
-
Altıntop, M. D., Atlı, Ö., Ilgın, S., Demirel, G. B., Özdemir, A., & Kaplancıklı, Z. A. (2017). Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors. European Journal of Medicinal Chemistry, 126, 943-952.
-
BenchChem. (n.d.). 1,3-Benzodioxol-5-ylhydrazine hydrochloride | 40483-63-4. BenchChem.
-
Fares, M., Aboutabl, M. E., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tawil, O. S. (2017). DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D][2][3]DIOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES. ResearchGate.
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
-
Mendeley Data. (2017). Data for: Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors. Mendeley.
-
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Wlaź, P., Andres-Mach, M., Socała, K., & Łuszczki, J. J. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Antiepileptic Drugs (pp. 363-381). Humana, New York, NY.
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Application Notes & Protocols: Streamlining Pyrazole Synthesis
A Guide to Efficient One-Pot Methodologies Using Arylhydrazines
Authored by: A Senior Application Scientist
Strategic Overview: The Imperative for Pyrazoles and Synthesis Efficiency
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development. This five-membered aromatic heterocycle is the core scaffold in a range of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anxiolytic Indiplon, and the anti-obesity agent Rimonabant.[1][2] The widespread biological activity of pyrazole derivatives necessitates robust, efficient, and scalable synthetic methods.[3][4]
Traditional multi-step syntheses, while effective, are often plagued by drawbacks such as prolonged reaction times, the need to isolate intermediates, and significant solvent waste, which hampers rapid library generation and process development. One-pot multicomponent reactions (MCRs) directly address these challenges.[4] By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot syntheses enhance atom economy, reduce waste, and dramatically shorten the path from starting materials to complex, functionalized pyrazole targets.[5][6]
This guide provides an in-depth exploration of one-pot synthetic strategies for pyrazoles, focusing on the versatile and widely used reaction between arylhydrazines and a three-carbon donor, typically a 1,3-dicarbonyl compound or its equivalent. We will dissect the underlying mechanisms and present detailed, field-proven protocols leveraging both conventional and modern energy sources to empower researchers in their synthetic endeavors.
The Foundational Mechanism: Arylhydrazine Cyclocondensation
The most fundamental and reliable route to N-arylpyrazoles is the cyclocondensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound. The reaction proceeds through a well-established pathway that ensures a high degree of regioselectivity, which is critical for controlling the final substitution pattern of the pyrazole ring.
The Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen of the arylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This preference is driven by electronic effects and sterics. The subsequent steps involve the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. The final, irreversible step is the acid- or base-catalyzed dehydration of the cyclic intermediate, which results in the formation of the stable aromatic pyrazole ring. The choice of catalyst, such as a mild acid, can significantly accelerate this dehydration step.[7][8]
Caption: General mechanism for one-pot pyrazole synthesis.
Synthetic Methodologies & Protocols
The choice of synthetic methodology often depends on the desired throughput, available equipment, and the principles of green chemistry. We present three reliable one-pot approaches, ranging from a catalyst-free conventional method to modern energy-assisted syntheses.
Catalyst-Free Synthesis in Green Media
This approach represents the simplest and often most environmentally benign pathway. The inherent reactivity of the starting materials is sufficient to drive the reaction to completion, particularly when using polar, protic solvents like water or ethanol which can facilitate proton transfer.[9] This method is ideal for substrates with high reactivity and for laboratories aiming to minimize catalyst use and cost.
Protocol 1: Catalyst-Free Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles [9][10]
-
Materials & Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Arylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
-
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and arylhydrazine (1.0 mmol).
-
Add 10 mL of ethanol to the flask.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Upon completion, a solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure pyrazole derivative.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: A crystalline solid should be obtained in good to excellent yield (typically >85%). The product can be characterized by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
-
Troubleshooting:
-
Problem: Reaction is slow or incomplete.
-
Solution: Gently warm the reaction mixture to 40-50 °C to increase the reaction rate. Ensure the arylhydrazine is of good quality, as degradation can impede the reaction.
-
Problem: Oily product or difficulty in crystallization.
-
Solution: After filtration, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly for recrystallization.
-
-
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized organic synthesis by offering dramatic reductions in reaction times, often from hours to minutes.[11][12] This is due to efficient and uniform heating of the reaction mixture. MAOS is particularly well-suited for one-pot pyrazole synthesis, rapidly driving the cyclocondensation reaction to completion and often leading to cleaner products with higher yields.[13][14]
Protocol 2: Rapid Microwave-Assisted Synthesis of Pyrazolones [14]
-
Materials & Reagents:
-
Ethyl acetoacetate (1.5 mmol)
-
Arylhydrazine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
-
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial, add ethyl acetoacetate (1.5 mmol), the desired arylhydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol). Note: This is a solvent-free reaction, which is a key advantage.[14]
-
Seal the vial with a cap.
-
Place the vial in a dedicated microwave reactor.
-
Irradiate the mixture at a power of 420 W for 10 minutes. The internal temperature will rise significantly.
-
After irradiation, allow the vial to cool to room temperature.
-
A solid mass will have formed. Triturate the solid with ethyl acetate.
-
Collect the product by suction filtration and dry to afford the pure 4-arylidenepyrazolone.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: High yields (often 80-98%) of the desired product as a colored solid.[14]
-
Troubleshooting:
-
Problem: Low yield or charring of the reaction mixture.
-
Solution: Reduce the microwave power or the irradiation time. Ensure the starting materials are well-mixed before irradiation. A small amount of a high-boiling polar solvent like DMF can be added to ensure more even heating.
-
-
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source that promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[1] This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. It is a powerful green chemistry tool, often allowing for reactions to proceed at room temperature.[15][16]
Protocol 3: Ultrasound-Assisted Synthesis in an Ionic Liquid Medium [1]
-
Materials & Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
[DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-enium acetate) ionic liquid (3 mL)
-
-
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add 3 mL of the ionic liquid [DBUH][OAc], which acts as both the solvent and catalyst.
-
Immerse the bottom of the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, add 10 mL of water to the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and a small amount of ethanol, then dry under vacuum. The ionic liquid can often be recovered from the aqueous filtrate and reused.[1]
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: Excellent yields (typically >90%) and significantly shorter reaction times compared to conventional methods.[1]
-
Troubleshooting:
-
Problem: Product does not precipitate upon addition of water.
-
Solution: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water to remove the ionic liquid, then dry and concentrate to obtain the product.
-
-
Comparative Data & Workflow
The efficiency of these one-pot methods can be clearly seen when comparing key metrics such as reaction time and yield.
| Methodology | Energy Source | Catalyst/Solvent | Typical Reaction Time | Typical Yield (%) | Reference |
| Conventional | Thermal (RT) | Ethanol (Solvent) | 2-4 hours | 85-95% | [9] |
| Microwave-Assisted | Microwave | Solvent-Free | 10-15 minutes | 80-98% | [11][14] |
| Ultrasound-Assisted | Sonication (RT) | Ionic Liquid | 15-30 minutes | 90-95% | [1] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Arylhydrazine &\n1,3-Dicarbonyl Equivalent\nin Reaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Apply Energy Source\n(Thermal, MW, or US)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Work-up & Isolation\n(Filtration/Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="Characterization\n(NMR, IR, MS, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end; }
Caption: A streamlined workflow for one-pot pyrazole synthesis.
Conclusion and Future Outlook
The one-pot synthesis of pyrazoles from arylhydrazines is a powerful and highly adaptable strategy for academic and industrial chemists. By eliminating intermediate isolation steps, these methods save time, reduce waste, and are amenable to high-throughput synthesis and library development. The adoption of green chemistry techniques such as microwave and ultrasound irradiation further enhances the efficiency and environmental credentials of these protocols. As the demand for novel, structurally diverse pyrazole-based drug candidates continues to grow, these streamlined one-pot methodologies will remain an indispensable tool for innovation in pharmaceutical research.
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Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazoles from Hydrazines
For: Researchers, scientists, and drug development professionals.
Preamble: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The classical methods for synthesizing these vital heterocycles, such as the Knorr pyrazole synthesis, have served the chemistry community for over a century.[4][5][6] However, these traditional approaches often necessitate long reaction times, harsh conditions, and can result in modest yields with challenging purifications.
In the contemporary landscape of high-throughput screening and rapid drug development, efficiency is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the limitations of conventional heating.[7] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[7][8][9] This guide provides an in-depth exploration of the principles and protocols for the microwave-assisted synthesis of pyrazoles, designed to empower researchers to leverage this powerful technology for faster, cleaner, and more efficient discovery.
The ‘Why’: Causality of Microwave-Accelerated Reactions
To effectively harness microwave synthesis, it is crucial to understand its fundamental departure from conventional heating.
-
Conventional Heating: A traditional oil bath or heating mantle transfers thermal energy indirectly. Heat moves through the vessel walls via conduction, creating a temperature gradient within the reaction mixture. This process is slow, inefficient, and can lead to localized overheating at the vessel surface, often causing decomposition of sensitive reagents and the formation of byproducts.[9]
-
Microwave Dielectric Heating: Microwave radiation interacts with molecules possessing a dipole moment (e.g., polar solvents, reagents).[10] The rapidly oscillating electromagnetic field forces these molecules to align and realign, generating heat through intermolecular friction. This volumetric heating is instantaneous and uniform throughout the sample, eliminating thermal gradients and enabling precise temperature control.[7][9]
The primary advantages conferred by this mechanism include:
-
Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[7][11]
-
Improved Yields and Purity: Uniform heating minimizes thermal degradation and side-product formation.[9][12]
-
Enhanced Reaction Control: Precise temperature and pressure monitoring in modern microwave reactors allows for high reproducibility.[9][13]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents, reducing waste and energy consumption.[8][12]
The Core Reaction: Microwave-Enhanced Knorr Pyrazole Synthesis
The archetypal synthesis of pyrazoles involves the acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[4][14] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Microwave irradiation significantly accelerates this process. The polar intermediates and reagents, particularly the hydrazine and dicarbonyl compounds, efficiently absorb microwave energy, rapidly reaching the activation energy required for each step of the reaction sequence. This leads to a dramatic increase in the rate of both the initial condensation and the subsequent cyclization/dehydration steps.[14][15]
Application Note 1: Rapid Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol details the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and substituted hydrazines. Chalcones, readily prepared via Claisen-Schmidt condensation, serve as versatile 1,3-dielectrophilic synthons.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted pyrazole synthesis from chalcones.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted chalcone (1.0 mmol), phenylhydrazine hydrochloride (1.2 mmol), and glacial acetic acid (3 mL).
-
Vessel Sealing: Securely cap the vial using a specialized snap-on cap designed for high-pressure microwave synthesis.
-
Microwave Irradiation: Place the sealed vessel into the cavity of a dedicated laboratory microwave reactor.[13] Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. The instrument's dynamic power control will modulate microwave output to maintain the set temperature. An internal pressure of 7-12 bar is typically observed.[13]
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50°C using the instrument's automated compressed air cooling system before removing it from the reactor.[13]
-
Work-up: Pour the cooled reaction mixture into a beaker containing 50 mL of crushed ice.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and salts.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent, such as ethanol, to afford the target pyrazole.[16]
Data Summary: Comparison of Microwave vs. Conventional Heating
The following table summarizes typical results for the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, highlighting the efficiency of the microwave-assisted approach.[17][18]
| Method | Reagents | Solvent | Time | Temperature | Yield | Reference |
| Microwave | Chalcone, Phenylhydrazine | Acetic Acid | 5 min | 120°C | 92% | [17] |
| Conventional | Chalcone, Phenylhydrazine | Ethanol/Piperidine | 6 hours | 78°C (Reflux) | 75% | [16] |
Application Note 2: Green Synthesis via Solvent-Free Protocol
A significant advantage of microwave chemistry is its synergy with the principles of Green Chemistry.[11] By eliminating volatile organic solvents, these reactions become safer, more environmentally benign, and often simpler to work up.
In this protocol, the reactants are adsorbed onto a solid support (e.g., silica gel or alumina), which helps to disperse the reagents and absorb microwave energy efficiently.[1]
Solvent-Free Synthesis Workflow
Caption: Workflow for solvent-free, microwave-assisted pyrazole synthesis.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a mortar, combine ethyl acetoacetate (1.0 mmol), 3-nitrophenylhydrazine (1.0 mmol), and silica gel (1.0 g).[1]
-
Homogenization: Grind the components with a pestle until a uniform, free-flowing powder is obtained.
-
Microwave Irradiation: Transfer the mixture to an open beaker and place it in the center of a microwave oven. Irradiate at a medium power setting (e.g., 420 W) for 3-5 minutes. It is advisable to irradiate in short bursts (e.g., 60 seconds) to avoid localized charring.[1]
-
Cooling: Allow the vessel to cool to room temperature.
-
Work-up: Transfer the solid to a flask and extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Filter the combined organic extracts to remove the silica gel support.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography or recrystallization to yield the desired pyrazolone product.[1] This one-pot, solvent-free method has been shown to produce pyrazolone derivatives in yields of 51-98%.[1]
Safety in Microwave Chemistry: A Critical Overview
While microwave synthesis is a powerful tool, safety must be the foremost consideration.
-
Use Dedicated Equipment: Never use a domestic microwave oven for reactions involving flammable solvents or for any reaction that could generate pressure.[10][19] Laboratory-grade microwave reactors are built with reinforced cavities, pressure-release mechanisms, and accurate temperature/pressure sensors to ensure safe operation.[13][19]
-
Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel generates significant pressure.[13] Always use vessels specifically designed for this purpose and never exceed the manufacturer's recommended volumes or pressures.
-
Thermal Runaway: Highly exothermic reactions can lead to a rapid, uncontrolled increase in temperature and pressure. When developing a new protocol, start with small-scale reactions and low microwave power to gauge the reaction's kinetics.[19]
-
Stirring: Inadequate stirring can lead to localized superheating and potential vessel failure. Always use an appropriate magnetic stir bar.[19]
-
Chemical Hazards: Always handle reagents in a well-ventilated fume hood. Be aware of the stability of your compounds at high temperatures.[19]
Conclusion: The Future is Fast and Focused
Microwave-assisted synthesis represents a paradigm shift in the synthesis of pyrazoles and other critical heterocyclic scaffolds. By offering unprecedented speed, efficiency, and control, this technology empowers chemists to accelerate the discovery and development of new chemical entities.[9][20] The protocols outlined in this guide provide a robust starting point for researchers looking to integrate MAOS into their workflows, enabling cleaner reactions, higher yields, and a significant reduction in development timelines.
References
- Vertex AI Search. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Vertex AI Search. Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO.
- Vertex AI Search. Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Vertex AI Search. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
- Vertex AI Search. Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka.
- Vertex AI Search. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Publishing.
- Vertex AI Search. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Vertex AI Search. Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Vertex AI Search. Knorr pyrazole synthesis - Name-Reaction.com.
- Vertex AI Search. Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Vertex AI Search. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity - Oriental Journal of Chemistry.
- Vertex AI Search. Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study - Bentham Science Publisher.
- Vertex AI Search. Microwave assisted green organic synthesis.
- Vertex AI Search. Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press.
- Vertex AI Search. Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives - ResearchGate.
- Vertex AI Search. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Vertex AI Search. Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study - Ingenta Connect.
- Vertex AI Search. Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
- Vertex AI Search. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Vertex AI Search. Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Vertex AI Search. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC - PubMed Central.
- Vertex AI Search. Safety Considerations for Microwave Synthesis - CEM Corporation.
- Vertex AI Search. Microwave-assisted synthesis of pyrazoles - a mini-review - OUCI.
- Vertex AI Search. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Vertex AI Search. A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives - E-RESEARCHCO.
- Vertex AI Search. 10 - Organic Syntheses Procedure.
- Vertex AI Search. Microwave Synthesis - Organic Chemistry Portal.
- Vertex AI Search. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
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- 3. Microwave-assisted synthesis of pyrazoles - a mini-review [ouci.dntb.gov.ua]
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- 15. dergipark.org.tr [dergipark.org.tr]
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- 20. eresearchco.com [eresearchco.com]
Application Notes & Protocols: Alternative Synthetic Routes to 1,3-Benzodioxole Containing Heterocycles
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence is integral to the biological activity of compounds ranging from the anticancer agent etoposide to the natural insecticide piperine.[1][2] The unique electronic properties of the dioxole ring often enhance metabolic stability and modulate the pharmacological profile of a parent molecule.
Traditionally, the synthesis of the benzodioxole ring system relies on the condensation of catechol with dihalomethanes or the acid-catalyzed reaction with aldehydes and ketones.[1][3] While effective, these methods can be hampered by harsh reaction conditions, the use of expensive or hazardous reagents, and limitations in substrate scope. Consequently, the development of milder, more efficient, and versatile synthetic strategies is a paramount objective in medicinal and process chemistry.
This guide provides an in-depth exploration of modern, alternative synthetic routes for constructing and functionalizing 1,3-benzodioxole-containing heterocycles. We will move beyond classical methods to focus on catalytic systems, cycloaddition reactions, and transition metal-mediated couplings that offer superior control, efficiency, and atom economy. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Advanced Catalysis in Acetalization: Greener Routes to the Benzodioxole Core
The condensation of catechols with carbonyl compounds remains a cornerstone of benzodioxole synthesis. However, modern advancements have focused on replacing traditional strong acid catalysts (e.g., H₂SO₄, p-TsOH) with recyclable, heterogeneous catalysts that offer improved yields, easier workups, and a more favorable environmental profile.
Scientific Rationale:
Solid acid catalysts, such as zeolites (e.g., HY zeolite) or carbon-based solid acids, provide a high surface area with accessible acidic sites to facilitate the acetalization reaction.[1][2] The key advantages are:
-
High Selectivity: These catalysts can offer high selectivity for the desired benzodioxole product with minimal side reactions.[1][2]
-
Ease of Separation: Being solids, the catalysts can be easily removed from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.
-
Milder Conditions: Reactions can often be run under milder conditions compared to those requiring strong, corrosive mineral acids.
The general mechanism involves the protonation of the carbonyl oxygen by the solid acid catalyst, activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of catechol, followed by cyclization and dehydration.
Caption: Workflow for Solid Acid Catalyzed Benzodioxole Synthesis.
Protocol: Synthesis of 2-Phenyl-1,3-benzodioxole using HY Zeolite
This protocol is adapted from studies on the catalytic activity of HY zeolite in the acetalization of catechol.[2]
Materials:
-
Catechol (1.0 eq)
-
Benzaldehyde (1.4 eq)
-
HY Zeolite catalyst (3.5 g per mole of catechol)
-
Toluene (as solvent with azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add catechol, benzaldehyde, HY zeolite catalyst, and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 5 hours when no more water is evolved.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the HY zeolite catalyst by vacuum filtration, washing the catalyst with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the pure 2-phenyl-1,3-benzodioxole.
| Parameter | Condition | Rationale |
| Catalyst | HY Zeolite | Heterogeneous, reusable, and provides high selectivity.[2] |
| Reactant Ratio | 1.4 eq of aldehyde | A slight excess of the carbonyl compound drives the equilibrium towards the product.[2] |
| Solvent | Toluene | Allows for azeotropic removal of water, shifting the reaction equilibrium forward. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier and facilitates water removal. |
| Time | ~5 hours | Typical time required for completion as determined by cessation of water formation.[2] |
Transition Metal-Catalyzed C-H Functionalization
One of the most powerful modern strategies in organic synthesis is the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), leading to more atom- and step-economical synthetic routes.[4] Transition metal catalysis is central to this field, enabling the selective activation and transformation of otherwise inert C-H bonds.[5]
Scientific Rationale:
In the context of 1,3-benzodioxoles, C-H activation can be used to install various functional groups or to construct fused heterocyclic systems. The regioselectivity is often controlled by a directing group, which coordinates to the metal catalyst and positions it in close proximity to the target C-H bond. This "chelation-assisted" strategy is highly predictable and reliable.
Caption: General Catalytic Cycle for Directed C-H Functionalization.
Protocol: Rh(III)-Catalyzed C-H Annulation for Synthesis of Benzo[d]isoxazolo[2,3-a]pyridin-10(5H)-one Derivatives
This protocol illustrates the construction of a fused heterocycle onto a benzodioxole core via C-H activation and annulation.
Materials:
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
4-Methyl-1-phenyl-1,2,3-triazol-5(4H)-one (1.2 eq)
-
DCE (1,2-dichloroethane) as solvent
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous solvents and reagents
Procedure:
-
Setup: In a glovebox, add the N-benzodioxole substrate, [RhCp*Cl₂]₂, AgSbF₆, and the triazolone coupling partner to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCE to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove metal residues, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired fused heterocyclic product.
Cycloaddition and Cross-Coupling Strategies for Heterocycle Elaboration
For synthesizing complex molecules where the heterocycle is appended to, rather than fused with, the benzodioxole ring, a combination of cycloaddition and cross-coupling reactions is exceptionally powerful. The Huisgen 1,3-dipolar cycloaddition ("click chemistry") and the Suzuki-Miyaura cross-coupling are prime examples.[7][8]
Scientific Rationale:
This multi-step strategy involves first installing "handles" on the benzodioxole core that can participate in subsequent reactions. For instance, an azide group can be installed for a click reaction, and a halide (e.g., bromine) can serve as a handle for a Suzuki coupling.
-
Huisgen Cycloaddition: A benzodioxole-containing azide reacts with an alkyne, typically in the presence of a copper(I) catalyst, to selectively form a 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups.[8]
-
Suzuki-Miyaura Coupling: A palladium catalyst facilitates the coupling of an aryl halide (the bromo-benzodioxole derivative) with a boronic acid or ester. This C-C bond-forming reaction is one of the most versatile methods for linking aromatic and heterocyclic rings.[7]
Caption: Multi-step Synthesis via Cycloaddition and Cross-Coupling.
Protocol: Synthesis of a Triazole-Substituted Benzodioxole via Click Chemistry and Suzuki Coupling
This protocol is based on the work of Dawood and Hamed for the synthesis of novel benzodioxole derivatives.[7][8]
Part A: Huisgen 1,3-Dipolar Cycloaddition
-
Reactants: To a solution of 5-(azidomethyl)-6-bromobenzo[d][3][6]dioxole (1.0 eq) and phenylacetylene (1.1 eq) in a t-BuOH/H₂O (1:1) mixture, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product, 1-((6-bromobenzo[d][3][6]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, is purified by column chromatography.[7]
Part B: Suzuki-Miyaura Cross-Coupling
-
Setup: To a two-necked flask under a nitrogen atmosphere, add the bromo-benzodioxole-triazole adduct from Part A (1.0 eq), the desired heterocyclic boronic acid (e.g., pyridine-3-boronic acid, 1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and triphenylphosphine (PPh₃, 0.08 eq).[7]
-
Catalyst and Solvent: Add PdCl₂(PPh₃)₂ (0.04 eq) as the catalyst, followed by a degassed mixture of dioxane/H₂O (4:1) as the solvent.[7]
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final coupled product.
| Parameter | Condition | Rationale |
| Cycloaddition Catalyst | Cu(I) (generated in situ) | Ensures the selective formation of the 1,4-regioisomer of the triazole ring.[8] |
| Coupling Catalyst | PdCl₂(PPh₃)₂ | A robust and widely used palladium(II) precatalyst for Suzuki couplings. |
| Base (Suzuki) | K₂CO₃ | Essential for the transmetalation step in the Suzuki catalytic cycle. |
| Atmosphere (Suzuki) | Nitrogen | Prevents oxidative degradation of the phosphine ligands and the active Pd(0) catalyst. |
References
- CN102766131A - Synthetic method of 1, 3-benzodioxole.
- WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
Heterocycle Synthesis by 1,3-Dipolar Cycloaddition. YouTube. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]
-
Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. PubMed. [Link]
Sources
- 1. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzodioxol-5-ylhydrazine
Welcome to the technical support center for the synthesis of 1,3-Benzodioxol-5-ylhydrazine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,3-Benzodioxol-5-ylhydrazine, and what are the key steps?
The most prevalent and well-established method for synthesizing 1,3-Benzodioxol-5-ylhydrazine is a two-step process starting from 3,4-methylenedioxyaniline (MDEA). The process involves:
-
Diazotization: The primary aromatic amine of MDEA is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[1]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite (Na₂SO₃).[2][3]
The final product is often isolated as its hydrochloride salt to improve stability and ease of handling.[3]
Q2: My diazotization reaction mixture is turning a dark red/brown color. Is this normal, and what could be causing it?
A yellow to light orange color is expected during the formation of the diazonium salt. However, a dark red, brown, or even black coloration is indicative of side reactions, most commonly the formation of azo compounds.[2][4] This occurs when the newly formed, electrophilic diazonium salt couples with the electron-rich starting material, 3,4-methylenedioxyaniline, which is still present in the reaction mixture.
Troubleshooting Azo Dye Formation:
-
Insufficient Acid: Ensure at least three equivalents of acid are used. One equivalent is consumed by the amine to form the anilinium salt, one for the reaction with sodium nitrite to generate nitrous acid, and one to maintain an acidic medium to prevent the free amine from being available for coupling.
-
Localized High Concentrations of Amine: Add the sodium nitrite solution slowly and with vigorous stirring to the solution of the amine in acid. This prevents localized areas where the amine concentration is high and can react with the diazonium salt.
-
Temperature Control: Maintain a consistently low temperature (0-5 °C). Higher temperatures can accelerate the decomposition of the diazonium salt and promote side reactions, including azo coupling.
Q3: After the reduction step with stannous chloride, my workup is difficult, and I'm getting a lot of inorganic precipitates. How can I improve the isolation of my product?
Working with stannous chloride can lead to the formation of tin salts (stannic hydroxides) during basification, which can complicate the extraction of the desired hydrazine.
Troubleshooting Workup with Tin Salts:
-
pH Control: During basification, add a strong base (e.g., NaOH or KOH) slowly while monitoring the pH. The tin hydroxides are amphoteric and will redissolve at a high pH (typically >12) to form stannates, which are soluble in the aqueous layer.
-
Complexation: The addition of a chelating agent like tartaric acid or Rochelle's salt (potassium sodium tartrate) before basification can help to complex the tin salts and keep them in the aqueous phase, facilitating a cleaner extraction of the organic product.
-
Filtration: In some cases, it may be necessary to filter the reaction mixture after basification to remove the tin precipitates before proceeding with the extraction.
Q4: My final product is unstable and darkens over time. What are the likely degradation pathways, and how can I improve its stability?
Arylhydrazines are susceptible to oxidation, especially in the presence of air and light.[5] The hydrazine moiety can be oxidized to form various products, including the corresponding azo compound, which is often colored. The 1,3-benzodioxole ring itself is generally stable but can be sensitive to strong oxidizing conditions or prolonged exposure to UV light.[3]
Improving Product Stability:
-
Storage as a Salt: 1,3-Benzodioxol-5-ylhydrazine is significantly more stable when stored as its hydrochloride salt. The protonation of the hydrazine group reduces its nucleophilicity and susceptibility to oxidation.
-
Inert Atmosphere: Store the product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the product in the dark to prevent photo-degradation.[3]
-
Low Temperature: Store the product at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.
Troubleshooting Guides
Problem 1: Low Yield of Diazonium Salt Formation
| Symptom | Potential Cause | Troubleshooting Action |
| Brown fumes (NOx) observed during NaNO₂ addition. | Temperature is too high, causing the decomposition of nitrous acid. | Ensure the reaction temperature is strictly maintained between 0-5 °C using an ice-salt bath. |
| Reaction mixture remains cloudy or contains unreacted starting material. | Insufficient acid, leading to incomplete dissolution of the amine or incomplete generation of nitrous acid. | Use at least 3 equivalents of a strong mineral acid (e.g., HCl). Ensure the 3,4-methylenedioxyaniline is fully dissolved before starting the addition of sodium nitrite. |
| Azo dye formation (dark red/brown color). | Unreacted amine is coupling with the diazonium salt. | Add the sodium nitrite solution slowly and sub-surface with vigorous stirring. Ensure an adequate excess of acid is present. |
Problem 2: Incomplete Reduction of the Diazonium Salt
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of a phenolic smell and a drop in pH during the reaction. | Hydrolysis of the diazonium salt to 3,4-methylenedioxyphenol.[6][7] | Add the diazonium salt solution to the reducing agent solution promptly after its formation. Avoid allowing the diazonium salt solution to warm up. |
| TLC or LC-MS analysis shows the presence of the corresponding chloro- or bromo-derivative. | Sandmeyer-type side reaction with the halide counter-ion.[8][9] | While difficult to completely avoid, ensuring a rapid reduction can minimize this side reaction. If it is a significant issue, consider using a non-coordinating counter-ion like tetrafluoroborate (Balz-Schiemann reaction conditions), although this adds complexity to the synthesis.[8] |
| Low yield of hydrazine and presence of starting amine in the final product. | Insufficient reducing agent or incomplete reaction. | Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of SnCl₂). Allow for adequate reaction time and monitor the reaction by TLC or LC-MS until the diazonium salt is fully consumed. |
Problem 3: Purification Challenges
| Symptom | Potential Cause | Troubleshooting Action |
| Oily product that is difficult to crystallize. | Presence of impurities, such as azo compounds or the free base of the hydrazine. | Convert the crude product to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The salt is typically a crystalline solid that is easier to purify by recrystallization. |
| Final product is off-white or colored. | Presence of residual azo compounds or oxidation products. | Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol). In some cases, a charcoal treatment of the solution before crystallization can help to remove colored impurities. |
| Product contains residual tin salts. | Incomplete removal during workup. | Ensure the pH is sufficiently high (>12) during the basic workup to dissolve tin hydroxides. Alternatively, use a chelating agent as described in the FAQs. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzodioxol-5-ylhydrazine Hydrochloride via Diazotization and Stannous Chloride Reduction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-methylenedioxyaniline (1 equivalent) in concentrated hydrochloric acid (3-4 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude free base in isopropanol and add a solution of HCl in isopropanol until the solution is acidic.
-
Collect the precipitated 1,3-Benzodioxol-5-ylhydrazine hydrochloride by filtration, wash with cold isopropanol, and dry under vacuum.
-
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthetic pathway and major side reactions.
The following diagram details the mechanism of a key side reaction, azo coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ossila.com [ossila.com]
- 6. Benzene diazonium chloride on hydrolysis gives ABenzene class 12 chemistry CBSE [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Fischer Indole Synthesis with Substituted Hydrazines: A Technical Support Center
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful reaction, particularly when employing substituted hydrazines. My aim is to provide not just a set of instructions, but a deeper understanding of the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The Fischer indole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] While elegant in its conception, the reaction is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions. This guide addresses the common pitfalls and challenging questions that arise in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering starting materials. What are the primary factors to investigate?
Low conversion is a frequent issue. The root cause often lies in one of three areas: the acid catalyst, the reaction temperature, or the stability of the intermediate hydrazone.
-
Acid Catalyst: The choice and concentration of the acid are critical. The reaction proceeds via an acid-catalyzed[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[1][4] Insufficient acid will result in a slow or stalled reaction. Conversely, excessive or overly strong acid can lead to substrate or product degradation, especially with sensitive functional groups.
-
Troubleshooting:
-
Catalyst Screening: If using a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid), consider a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[1][2] Lewis acids can be particularly effective for less reactive substrates.[4] Polyphosphoric acid (PPA) is also a common and effective catalyst.[1][4]
-
Concentration Tuning: Perform a small-scale optimization screen varying the molar equivalents of the acid.
-
PPA Quality: Polyphosphoric acid (PPA) is a popular choice, but its efficacy can diminish with age and water absorption. Ensure you are using fresh or properly stored PPA.
-
-
-
Temperature: The sigmatropic rearrangement step often has a significant activation energy barrier and may require elevated temperatures.[5]
-
Troubleshooting:
-
Incremental Increase: Gradually increase the reaction temperature in 10-20 °C increments. Be mindful of potential side reactions at higher temperatures.
-
Microwave Chemistry: For high-boiling point solvents, microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][7][8]
-
-
-
Hydrazone Formation & Stability: The initial condensation to form the phenylhydrazone is a reversible equilibrium.[1][4] If the hydrazone is unstable or the equilibrium favors the starting materials, the overall reaction will be inefficient.
-
Troubleshooting:
-
Water Removal: The condensation step releases water. Using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the hydrazone.
-
Pre-formation/In Situ Formation: Consider pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions. This allows you to confirm its formation and purity.[4] Alternatively, some unstable hydrazones are best formed in situ by reacting the hydrazine and carbonyl directly in the acidic reaction medium.[5]
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely culprits?
Side reactions are common, especially with electronically diverse or sterically hindered substrates. Understanding the potential side pathways is key to mitigating them.
-
N-N Bond Cleavage: This is a major competing pathway, particularly with electron-rich phenylhydrazines.[5] This cleavage can lead to the formation of anilines and other degradation products.[5][9]
-
Aldol Condensation: The aldehyde or ketone starting materials can undergo self-condensation under acidic conditions, reducing the availability of the carbonyl compound for hydrazone formation.[10]
-
Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the desired indole product itself can be susceptible to degradation, rearrangement, or dimerization.[5]
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting logic for side product formation.
Q3: My substituted hydrazine is yielding a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge when using unsymmetrically substituted phenylhydrazines (e.g., a 3-substituted phenylhydrazine). The cyclization can occur at either of the two ortho positions relative to the hydrazine group, leading to a mixture of indole isomers.[5]
-
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring generally direct the cyclization to the more electron-rich ortho position.[11] Conversely, electron-withdrawing groups (EWGs) can slow the reaction and may lead to comparable amounts of both isomers.[11][12]
-
Steric Effects: A bulky substituent at the ortho-position of the phenylhydrazine will sterically hinder cyclization at that site, favoring the other available ortho-position. Similarly, a bulky ketone can influence the regiochemical outcome.[13]
-
Acid Catalyst: The choice of acid catalyst and its concentration can significantly influence the ratio of regioisomers. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[5][14]
Strategies for Controlling Regioselectivity
| Strategy | Principle | Example Application |
| Blocking Groups | Introduce a temporary, bulky group at one ortho position to force cyclization at the other. The blocking group is removed in a subsequent step. | Using a removable group that can be cleaved under specific conditions post-cyclization. |
| Catalyst and Condition Tuning | Weaker acids and lower temperatures often favor the kinetic product, while stronger acids and higher temperatures can lead to the thermodynamic product.[5][14] | A screen of acids from acetic acid to PPA to Eaton's reagent at various temperatures can reveal conditions for optimal selectivity. |
| Substrate Modification | Altering the electronic or steric nature of the substituents on the hydrazine or carbonyl partner can direct the cyclization. | The Buchwald modification allows for the synthesis of N-arylhydrazones via palladium-catalyzed cross-coupling, offering a different entry to precursors.[1] |
In-Depth Troubleshooting Protocols
Protocol 1: Test Reaction for a Poorly Performing Substrate
This protocol is designed as a starting point for a substrate that is giving low yields or complex mixtures.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the ketone/aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir at room temperature or gently warm (40-60 °C) for 1-4 hours. Monitor by TLC until the starting hydrazine is consumed.
-
If the reaction is slow, consider using a Dean-Stark apparatus if in toluene to remove water.
-
Isolate the hydrazone by removing the solvent under reduced pressure or by precipitation/filtration. Characterize (¹H NMR, MS) to confirm its identity.
-
-
Cyclization Test:
-
Divide the isolated hydrazone into several small vials.
-
To each vial, add a different acid catalyst system.
-
Monitor each reaction by TLC over time. This parallel screen will quickly identify the most promising conditions for your specific substrate.
-
Protocol 2: Addressing Regioselectivity Issues with an Unsymmetrical Ketone
Objective: To selectively synthesize one regioisomer over the other when using a ketone like 2-butanone.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
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- 6. researchgate.net [researchgate.net]
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- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. researchwithnj.com [researchwithnj.com]
- 14. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. イートン試薬 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Pyrazole Synthesis from Arylhydrazines
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of pyrazoles synthesized from arylhydrazines and 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis.[1][2][3] This guide provides direct, actionable advice in a question-and-answer format to overcome challenges in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during pyrazole synthesis.
Q1: My pyrazole yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a common frustration and can originate from several sources. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[4]
-
Increase Temperature: Many condensation reactions, including pyrazole synthesis, require heating. Refluxing the reaction mixture is a common strategy.[4] Microwave-assisted synthesis can also be a powerful tool to significantly improve yields and slash reaction times.[4][5]
-
-
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are critical.
-
Troubleshooting: For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used to facilitate the initial condensation.[1][4] Experiment with the catalyst loading to find the optimal concentration. In some cases, alternative catalysts like nano-ZnO have demonstrated excellent results, leading to high yields and shorter reaction times.[6]
-
-
Purity of Starting Materials: The purity of your arylhydrazine and 1,3-dicarbonyl compound is paramount. Impurities can lead to a cascade of unwanted side reactions, which not only consume your starting materials but also complicate purification.[7]
-
Troubleshooting: Always use high-purity reagents (e.g., >98% purity confirmed by HPLC).[7] If the purity is questionable, consider recrystallization or distillation of the starting materials before use.
-
-
Side Reactions and Byproduct Formation: The formation of undesired products is a major contributor to low yields.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How do I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. [4]* Procedure:
- Prepare a TLC plate with a suitable stationary phase (usually silica gel).
- Spot the plate with your starting materials (arylhydrazine and 1,3-dicarbonyl) as references, and the reaction mixture.
- Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
- Visualize the spots under UV light or by using a staining agent.
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared and a new spot, corresponding to the pyrazole product, has appeared. For more quantitative analysis, techniques like HPLC, GC-MS, or in-line FT-IR spectroscopy can be employed. [10] Q3: What is a general protocol for synthesizing a pyrazole via the Knorr method?
A3: The following is a representative, general protocol. Note that specific conditions will vary depending on the substrates used.
General Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and 2,4-pentanedione (acetylacetone, 1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or glacial acetic acid. [11]A catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added if not using acetic acid as the solvent. [12]3. Reaction: Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction progress by TLC. [4]4. Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration. [13] * Alternatively, the solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent (like ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica gel to afford the pure pyrazole. [14]
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- Analytical Methods - The Royal Society of Chemistry. (2014, March 24). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods.
- PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- BenchChem. (n.d.). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. BenchChem.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
- BenchChem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis. BenchChem.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- BenchChem. (n.d.). A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine. BenchChem.
- PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- PMC - PubMed Central. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl....
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester.
- Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice : r/Chempros.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- (2025, August 10). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
- Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
- (n.d.). Knorr Pyrazole Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
Sources
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- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 1,3-Benzodioxol-5-ylhydrazine Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of 1,3-Benzodioxol-5-ylhydrazine and its derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the purification of these valuable pharmaceutical intermediates. We will move from foundational knowledge and safety to specific troubleshooting scenarios and detailed experimental protocols.
Part 1: Critical Safety Precautions
Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[1] Inhalation and skin contact are primary exposure routes that must be avoided.
Question: What are the mandatory safety precautions when handling 1,3-Benzodioxol-5-ylhydrazine derivatives?
Answer: Your first priority is always personal and environmental safety. Hydrazine derivatives are known for their reactivity and potential toxicity, including being possible carcinogens.[2][3] Adherence to the following is non-negotiable:
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (consult a glove compatibility chart).
-
Chemical splash goggles and a face shield, especially when splashing may occur.[3]
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[2][3] Ensure you know the location and proper operation of fire extinguishers.
-
Waste Disposal: Dispose of all hydrazine-containing waste in clearly labeled, dedicated hazardous waste containers according to your institution's and local regulations.[4][5] Do not mix with other waste streams unless explicitly permitted.
-
Handling Precautions: Avoid heating hydrazine derivatives in the absence of a solvent, as this can pose a risk.[6] Keep containers tightly closed and store them away from oxidizing agents and incompatible materials.[3]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the general purification strategies for 1,3-Benzodioxol-5-ylhydrazine derivatives.
Q1: What are the most effective methods for purifying these derivatives?
A1: The two most robust and widely used purification techniques for these compounds are recrystallization and flash column chromatography .[7]
-
Recrystallization is ideal for solid materials and can yield very high purity if a suitable solvent system is identified. It is often the most scalable and cost-effective method.[8][9]
-
Flash Column Chromatography is a versatile technique for purifying solids, oils, and mixtures where components have different polarities. It is excellent for separating the target compound from unreacted starting materials and by-products.[10][11]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q3: The hydrazine moiety is basic. How does this affect purification on silica gel?
A3: This is an excellent and critical question. The basic nitrogen atoms in hydrazine derivatives can interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This can lead to several problems:
-
Tailing or Streaking on TLC: The compound moves unevenly up the plate.
-
Poor Separation: The desired product may smear into a wide band on the column.
-
Low or No Recovery: The compound may bind irreversibly to the silica gel.
To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your chromatography eluent.[12] This deactivates the acidic sites on the silica, leading to sharper peaks and improved recovery.
Part 3: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Scenario 1: Issues with Recrystallization
Q: I've isolated my crude 1,3-Benzodioxol-5-ylhydrazine derivative as a solid, but it won't recrystallize. It either "oils out" or stays completely dissolved. What should I do?
A: This is a common challenge in crystallization. "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. Here is a systematic approach to troubleshoot this issue.
Caption: Troubleshooting flowchart for a failed crystallization.
Scenario 2: Problems with Column Chromatography
Q: After running a column, my TLC analysis shows that the desired product is still mixed with an impurity. How can I improve the separation?
A: Co-elution is a sign that the polarity of your chosen solvent system (eluent) is not optimal for separating the compounds of interest.
-
Analyze the TLC:
-
Spots too close together: Your eluent is likely too polar. The components are moving too quickly up the plate and not spending enough time interacting with the stationary phase. Try a more non-polar solvent system.
-
Spots smeared and at the baseline: Your eluent is not polar enough. The components are sticking to the silica. Increase the polarity of the eluent.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a non-polar eluent and gradually increase the polarity during the column run.[13] This will first elute the non-polar impurities, and as the solvent becomes more polar, it will push your more polar product off the column, often separating it from impurities of intermediate polarity.
| Problem | Probable Cause | Recommended Action |
| Low Recovery | Compound is strongly adsorbed to the silica gel. | Add 0.5-1% triethylamine to the eluent to block acidic sites. |
| Product Elutes with the Solvent Front | Eluent is far too polar. | Decrease eluent polarity. Start with a non-polar solvent like hexane and gradually add ethyl acetate. |
| Product Won't Elute from the Column | Eluent is not polar enough. | Increase the polarity of the eluent. A switch to dichloromethane/methanol may be necessary for very polar compounds. |
| Cracked or Channeled Column Packing | Improperly packed column. | Ensure the silica slurry is packed evenly without air bubbles.[14] A layer of sand on top can help prevent disturbance when adding solvent.[13] |
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step instructions for the primary purification techniques.
Protocol 1: Flash Column Chromatography
This protocol assumes the use of standard silica gel (60 Å, 32-63 µm).
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal eluent system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Remember to add 0.5-1% triethylamine to your chosen eluent if your compound shows tailing.
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13]
-
In a beaker, make a slurry of silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure the silica packs down evenly, without cracks or air bubbles.[14]
-
Add a layer of sand on top of the packed silica to protect the surface. Drain the solvent until it is level with the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a flow rate of about 2 inches/minute.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., with a UV lamp or an iodine chamber).
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a small amount of a potential solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. The ideal solvent will completely dissolve the compound when hot.[8]
-
Allow the solution to cool to room temperature. Abundant crystal formation indicates a good solvent. If no crystals form, the solvent may be too good; try a solvent pair (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture on a hot plate (with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat. If the solution is colored by impurities, this is the stage to perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely in the air or in a vacuum oven (if thermally stable).
-
References
-
Olin Corporation. (1985). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Ried, W., et al. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. ResearchGate. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
Nekrasov, M., et al. (2020). How to purify hydrazone?. ResearchGate. [Link]
-
ACN Newswire. (2025). What are the key steps in the purification of pharmaceutical intermediates?. [Link]
- Litvinova, L.V., Mishchenko, K.P., & Kushchenko, V.V. (1978). Obtaining pure hydrazine by the method of directed crystallization. Journal of Applied Chemistry of the USSR.
-
Agilent Technologies. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrazine hydrate removal by column chromatography. [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [Link]
-
Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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- 1. apps.dtic.mil [apps.dtic.mil]
- 2. nexchem.co.uk [nexchem.co.uk]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. column-chromatography.com [column-chromatography.com]
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- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1,3-Benzodioxol-5-ylhydrazine Products
Welcome to the technical support center for the purification of 1,3-Benzodioxol-5-ylhydrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. Here, we move beyond generic protocols to address the specific challenges encountered when crystallizing hydrazone products derived from 1,3-benzodioxol-5-ylhydrazine, providing field-tested insights and troubleshooting strategies.
Part 1: The Critical First Step - Solvent Selection Strategy (FAQs)
Choosing the right solvent is the most crucial decision in developing a successful recrystallization protocol. It is a process of empirical testing guided by chemical principles.
Q1: What is the fundamental principle for selecting an ideal recrystallization solvent?
The cornerstone of recrystallization is differential solubility. An ideal solvent should exhibit high solubility for your target compound at an elevated temperature (near the solvent's boiling point) but poor solubility at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility gradient is what allows the compound to dissolve when hot and then crystallize in a pure form as the solution cools, leaving impurities behind in the "mother liquor."
Q2: What are the best starting solvents to screen for 1,3-benzodioxol-5-yl-hydrazone products?
Hydrazones derived from the 1,3-benzodioxole moiety are typically aromatic and possess moderate polarity due to the C=N-N functional group. Therefore, a range of polar protic and polar aprotic solvents are excellent starting points. Ethanol is frequently a successful choice for many phenylhydrazine derivatives.[2] Based on common laboratory practice and literature precedents, the following solvents should be prioritized for your initial screen.[1][2]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations & Rationale |
| Ethanol | 78 | 24.5 | Primary Choice. Often provides a good solubility gradient for aromatic hydrazones. Its volatility makes for easy removal.[2] |
| Methanol | 65 | 32.7 | More polar than ethanol; may dissolve the compound too well at room temperature. Useful if ethanol solubility is poor. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for moderately polar compounds, especially those that tend to oil out.[2] |
| Ethyl Acetate | 77 | 6.0 | A less polar option. Often used in mixed-solvent systems with a non-polar solvent like hexane.[3] |
| Isopropanol | 82 | 19.9 | Similar to ethanol but less polar and less volatile. Can sometimes slow down crystallization, which is beneficial for crystal quality. |
| Water | 100 | 80.1 | Generally too polar for the hydrazone product itself but can be an excellent anti-solvent when mixed with a solvent like ethanol or DMF.[3][4] |
| DMF | 153 | 36.7 | A powerful, high-boiling polar aprotic solvent. Useful for compounds that are poorly soluble in other solvents. Crystals are often recovered by slow cooling.[2][5] |
Q3: How do I perform an efficient small-scale solvent screen?
Never commit your entire batch of crude product to a single solvent. A systematic, small-scale screen is essential.
Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude, dry product into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop.
-
Room Temp Solubility: Observe solubility.
-
If it dissolves immediately at room temperature: The solvent is too good. The compound is unlikely to crystallize upon cooling. Set this solvent aside as a potential "good" solvent for a mixed-solvent system.
-
If it is completely insoluble: This may be a good candidate. Proceed to the next step.
-
-
Hot Solubility: Gently heat the tubes containing insoluble material in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Evaluation: The ideal solvent is the one that completely dissolved the compound when hot but produced a high yield of crystalline solid upon cooling.
Q4: When and why should I use a mixed-solvent system?
A mixed-solvent system is the solution when no single solvent provides the ideal solubility profile. This typically occurs when one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot).
The strategy involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent or "anti-solvent" (in which the compound is insoluble) is added dropwise until the solution becomes persistently cloudy (turbid).[3] A few drops of the "good" solvent are then added to redissolve the precipitate and make the solution clear again. Slow cooling of this saturated solution will then promote crystal growth. A common and effective pair for hydrazones is Ethyl Acetate (good solvent) and Hexane (poor solvent).[1][3]
Q5: My starting material is 1,3-Benzodioxol-5-ylhydrazine Hydrochloride. How does this affect purification?
The hydrochloride salt form significantly increases the aqueous solubility of the starting hydrazine.[6] If your final hydrazone product is also isolated as a hydrochloride salt, water or ethanol-water mixtures may be viable recrystallization solvents. However, if the reaction involves a neutralization step to yield the free base hydrazone, be aware that any unreacted starting material may remain as a water-soluble impurity that can be removed by washing the crude product with a dilute basic solution (e.g., sat. NaHCO₃) prior to recrystallization.
Part 2: The Recrystallization Workflow: A Step-by-Step Guide
This protocol outlines a standard procedure for recrystallizing a 1,3-benzodioxol-5-ylhydrazine derivative.
Experimental Protocol: Recrystallization of a Hydrazone Product
-
Dissolution: Place the crude hydrazone product in an Erlenmeyer flask (its conical shape reduces solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions while stirring and gently heating the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved at the boiling point.
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is required. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Rushing this step by immediately placing the flask in an ice bath will cause the product to "crash out," trapping impurities.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Diagram: Recrystallization Decision Workflow This diagram illustrates the logical steps from obtaining a crude product to achieving pure crystals.
Caption: A workflow for selecting a solvent and executing recrystallization.
Part 3: Troubleshooting Guide
Even with careful planning, challenges can arise. This guide addresses the most common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid ("oiling out") | 1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is supersaturated. 3. Impurities are depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add more solvent to reduce saturation, and cool more slowly.[7] 2. Try a lower-boiling point solvent. 3. Attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface.[7] 4. Isolate the oil, dissolve it in a small amount of a good solvent (e.g., ether, DCM), and try to precipitate a solid by adding a poor solvent (e.g., hexane). This is called "trituration."[2] |
| No crystals form upon cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The compound is extremely soluble in the chosen solvent even when cold. | 1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[7] 2. If the solution is clear, try scratching the flask or adding a "seed crystal" from a previous batch if available.[7] 3. If all else fails, remove the solvent by rotary evaporation and re-attempt the recrystallization with a different, less effective solvent or a mixed-solvent system.[7] |
| Product "crashes out" as a fine powder | 1. The solution was cooled too quickly. 2. The solution was excessively supersaturated. | 1. Rapid precipitation traps impurities.[7] Re-heat the mixture to redissolve the solid. 2. Add a small amount (5-10% more) of the same solvent to slightly decrease saturation.[7] 3. Allow the flask to cool as slowly as possible. Insulate it by placing it on a cork ring or paper towels and covering it with a beaker.[7] |
| Recrystallized product is still impure | 1. The chosen solvent recrystallized the impurity along with the product. 2. The product crashed out, trapping impurities. 3. The crystals were not washed adequately, leaving impure mother liquor on the surface. | 1. Re-recrystallize the material, ensuring slow cooling. 2. If purity does not improve, a different solvent is required—one that either leaves the specific impurity dissolved or fails to dissolve it at all. 3. Consider an alternative purification method like column chromatography if recrystallization fails repeatedly. Note that some hydrazones can be sensitive to silica gel.[8] |
| The final yield is very low | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.[7] 2. The crystals were washed with solvent that was not ice-cold. 3. Premature crystallization occurred during a hot filtration step. | 1. Before discarding the mother liquor, cool it further in a freezer or concentrate it by half on a rotary evaporator to see if a second crop of crystals can be obtained. (Note: second-crop crystals are often less pure). 2. Ensure all equipment for hot filtration is pre-heated to minimize heat loss. |
Part 4: Deeper Insights into the Chemistry
Q6: Why is azine formation a common side reaction, and how does it impact purification?
Azine formation is a frequent side reaction in hydrazone synthesis.[1] It occurs when the initially formed hydrazone, which still possesses a nucleophilic nitrogen, reacts with a second molecule of the aldehyde or ketone starting material. This is particularly problematic if the reaction is run with an excess of the carbonyl compound. The resulting azine (R₂C=N-N=CR₂) is a larger, often more symmetrical, and less polar molecule than the desired hydrazone (R₂C=N-NH₂). Its presence reduces the yield and complicates purification. Fortunately, the difference in polarity and crystal packing ability between the hydrazone and the azine is usually significant enough that a well-chosen recrystallization can effectively separate them.[1]
Q7: My hydrazone seems to decompose during purification. What could be the cause?
Hydrazones, while generally stable, can be susceptible to certain conditions:
-
Hydrolysis: The C=N bond can be hydrolyzed back to the starting hydrazine and carbonyl compound, especially in the presence of water and acid.[1] Ensure your solvents are dry if this is a suspected issue.
-
Silica Gel Instability: Unsubstituted hydrazones (those with a terminal -NH₂ group) can sometimes degrade on acidic silica gel during column chromatography.[8] If you must use chromatography, consider using deactivated (neutral) silica or alumina, or doping your eluent with a small amount of a base like triethylamine (~1%) to neutralize acidic sites.[8]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone? Retrieved from [Link]
-
Bílik, V., & Černý, M. (1972). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Chemické zvesti, 26(4), 354-358. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(9), 530-536. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of aryl hydrazone derivatives. Retrieved from [Link]
-
Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxol-5-ylhydrazine hydrochloride. Retrieved from [Link]
- Google Patents. (1969). US3458283A - Hydrazine purification.
-
Al-Masoudi, W. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). Retrieved from [Link]
-
Chemsrc. (n.d.). BENZO[6][7]DIOXOL-5-YL-HYDRAZINE | CAS#:62646-09-7. Retrieved from [Link]
-
Le, G., et al. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Bioorganic & Medicinal Chemistry, 22(23), 6431-6443. Retrieved from [Link]
-
Mahesha, N., et al. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 209–214. Retrieved from [Link]
-
Jasinski, J. P., et al. (2008). 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. minarjournal.com [minarjournal.com]
- 5. 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: 1,3-Benzodioxol-5-ylhydrazine hydrochloride
Introduction
This technical guide provides in-depth support for researchers and drug development professionals using 1,3-Benzodioxol-5-ylhydrazine hydrochloride (MDPH·HCl). This compound is a valuable building block in synthetic chemistry; however, its hydrazine moiety makes it susceptible to specific handling and storage challenges. As many suppliers provide this reagent without extensive analytical data, the end-user bears the responsibility for quality assessment.[1][2] This guide is designed to provide the expertise and troubleshooting workflows necessary to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. Based on the known hygroscopic and oxidative nature of hydrazine salts, the following conditions are recommended.[3]
Data Presentation: Storage Condition Recommendations
| Parameter | Recommended Condition | Rationale & Causality | Conditions to Avoid |
|---|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation pathways. | Room temperature for long-term storage; high-heat areas. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The hydrazine group is highly susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces O₂.[4] | Standard air atmosphere. |
| Light | Amber vial / Protect from light | Prevents potential photolytic degradation, a common pathway for aromatic compounds.[5] | Clear glass vials; direct exposure to sunlight or lab lighting. |
| Moisture | Tightly sealed container with desiccant | Hydrazine hydrochlorides are often hygroscopic.[3] Absorbed moisture can accelerate degradation. | Open containers; storage in humid environments. |
Q2: My solid 1,3-Benzodioxol-5-ylhydrazine hydrochloride has changed color from off-white to pink/brown. What happened?
A2: This is a classic indicator of oxidation. Arylhydrazines can be oxidized to form highly colored diazenes or other coupled byproducts. This process is often initiated by prolonged exposure to air (oxygen) and can be accelerated by light and moisture.[4] While a slight color change may not significantly impact some reactions, it signifies that the purity of the material is compromised. It is crucial to re-evaluate the material's purity before use in sensitive applications.
Q3: What solvents are recommended for dissolving this compound?
A3: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. Hydrazine hydrochloride is very soluble in water (37 g/100 mL). Solubility in organic solvents can vary.
Data Presentation: Representative Solubility Profile
| Solvent | Expected Solubility | Notes for Experimental Use |
|---|---|---|
| Water | High | Ideal for aqueous reactions. Be aware that aqueous solutions may have limited stability. |
| Methanol (MeOH) | Moderate to High | Good choice for many organic reactions. |
| Dimethyl Sulfoxide (DMSO) | High | Common for preparing stock solutions for biological screening. Ensure use of anhydrous grade. |
| Dichloromethane (DCM) | Low | Generally not a suitable solvent. |
| Diethyl Ether | Very Low / Insoluble | Can be used as an anti-solvent for precipitation or washing. |
Note: This data is representative. It is always best practice to perform a small-scale solubility test before preparing a large-scale solution.
Q4: Is this compound stable in solution?
A4: Stability in solution is significantly lower than in the solid state. The rate of degradation depends on the solvent, pH, and presence of dissolved oxygen. For maximum reproducibility, it is strongly recommended to prepare solutions fresh for each experiment.[4] Avoid storing stock solutions for extended periods unless their stability under specific storage conditions (e.g., frozen, under argon) has been validated.
Section 2: Troubleshooting Guides
Scenario 1: Unexpected Reaction Failure or Low Yield
Issue: My reaction, which uses 1,3-Benzodioxol-5-ylhydrazine hydrochloride as a starting material, is providing a much lower yield than expected, or failing completely. I suspect the starting material.
This is a common and valid concern, especially given that the effective concentration of the active hydrazine will be lower if the material has degraded.[4]
Experimental Protocols: Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of checks to validate your starting material.
Sources
Pyrazole Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered in this area of synthetic chemistry.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is intended to be a dynamic resource that addresses specific issues you may face during your experiments, from optimizing reaction conditions to tackling challenging purifications.
Part 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent challenges encountered during pyrazole synthesis, offering a systematic approach to diagnosing and resolving these problems.
FAQ 1: I am experiencing consistently low yields in my pyrazole synthesis. What are the likely causes and how can I improve it?
Low yields are a common frustration in organic synthesis. In the context of pyrazole formation, particularly the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines, several factors can be at play. Let's break down the potential culprits and the steps to take for optimization.[1]
Troubleshooting Workflow for Low Yields
// Incomplete Reaction Path increase_time [label="Increase Reaction Time\n(Monitor by TLC/LC-MS)"]; increase_temp [label="Increase Temperature\n(Reflux or Microwave)"]; catalyst [label="Optimize Catalyst\n(Type and Loading)"];
// Side Reactions Path identify_byproducts [label="Identify Byproducts\n(NMR, MS, GC-MS)"]; adjust_conditions [label="Adjust Conditions to Minimize\n(e.g., lower temp, inert atm.)"];
// Reagent Purity Path check_purity [label="Check Reagent Purity\n(Purify if necessary)"]; fresh_reagents [label="Use Freshly Purified/Opened Reagents"];
// Suboptimal Conditions Path solvent_screen [label="Solvent Screen"]; ph_adjustment [label="pH Adjustment"];
end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incomplete_reaction; incomplete_reaction -> increase_time [label="Yes"]; increase_time -> increase_temp; increase_temp -> catalyst; catalyst -> end; incomplete_reaction -> side_reactions [label="No"];
side_reactions -> identify_byproducts [label="Yes"]; identify_byproducts -> adjust_conditions; adjust_conditions -> end; side_reactions -> reagent_purity [label="No"];
reagent_purity -> check_purity [label="Yes"]; check_purity -> fresh_reagents; fresh_reagents -> end; reagent_purity -> conditions [label="No"];
conditions -> solvent_screen [label="Yes"]; solvent_screen -> ph_adjustment; ph_adjustment -> end; } केंद A troubleshooting workflow for addressing low yields in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Verify Reaction Completion: Before assuming a low yield is due to side reactions, confirm that the starting materials have been fully consumed.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can be a powerful tool to drive reactions to completion in a fraction of the time required for conventional heating.[2][3][4][5]
-
-
Evaluate Reagent Purity and Stability: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical.
-
Optimize the Catalytic Conditions: Many pyrazole syntheses are acid-catalyzed.[5][8]
-
Action: If using an acid catalyst (e.g., acetic acid, HCl), ensure the appropriate amount is used. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to significantly improve yields.[1]
-
-
Investigate Side Reactions: The formation of byproducts is a common cause of low yields.
-
Action: Attempt to identify any major byproducts using techniques like NMR and MS.[9] Common side products include incompletely cyclized pyrazoline intermediates or products from the self-condensation of the dicarbonyl starting material.[9] Adjusting the reaction temperature or running the reaction under an inert atmosphere can sometimes minimize byproduct formation.[10]
-
-
Solvent Selection: The reaction solvent can have a profound impact on the reaction rate and yield.
-
Action: While ethanol is a common solvent, other options may be more effective for your specific substrates. For certain reactions, aprotic dipolar solvents like DMF or DMAc have been shown to give better results.[11] In recent years, "green" solvents like deep eutectic solvents have also been explored and shown to accelerate reaction rates and improve yields.[12][13]
-
FAQ 2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[14] The outcome of the reaction is a delicate balance of electronic and steric effects, as well as the reaction conditions.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack.
-
Steric Effects: The steric hindrance around the carbonyl groups and on the hydrazine derivative. Bulky substituents on either reactant can direct the nucleophilic attack to the less hindered carbonyl.
-
Reaction Conditions: This is often the most critical and tunable factor. Solvent, temperature, and pH can dramatically influence which isomer is favored.[15]
Strategies for Controlling Regioselectivity:
-
Solvent Screening: This is one of the most effective strategies for influencing regioselectivity.
-
Action: If you are using a traditional solvent like ethanol and obtaining a mixture of isomers, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[16] These solvents have been shown to dramatically improve regioselectivity in favor of a single isomer.[15][16]
-
-
pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine and the reactivity of the carbonyl groups.
-
Temperature Control: Reaction temperature can also play a role in regioselectivity.
-
Action: Compare the reaction outcome at different temperatures, for example, room temperature versus reflux.
-
Illustrative Example of Solvent Effect on Regioselectivity:
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomer Ratio (Major:Minor) | Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | - | - |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | - |
This table is based on findings from J. Org. Chem. 2007, 72, 17, 6459–6462 and illustrates the dramatic improvement in regioselectivity when switching from ethanol to fluorinated alcohols.[16]
FAQ 3: I am struggling with the purification of my pyrazole product. What are the best practices?
Purification can be a significant hurdle, especially if your reaction has produced side products or a mixture of isomers.
Common Purification Challenges and Solutions:
-
Separating Regioisomers: If your reaction has produced a mixture of regioisomers with similar polarities, separation by standard column chromatography can be challenging.[18][19]
-
Action:
-
Optimize Chromatography: Carefully optimize your mobile phase for silica gel chromatography, often using a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).[20]
-
Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective separation technique.
-
Acid Salt Formation: In some cases, converting the pyrazole mixture to an acid addition salt can facilitate separation by crystallization, as the salts of the different isomers may have different solubilities.[21][22][23]
-
-
-
Removing Colored Impurities: Reactions involving hydrazines can sometimes produce colored byproducts.[7]
-
Action:
-
Charcoal Treatment: A small amount of activated charcoal can sometimes be used to decolorize the solution before crystallization.
-
Silica Plug: Passing the crude product through a short plug of silica gel can help remove highly polar, colored impurities.
-
-
-
Product is an Oil or Low-Melting Solid:
-
Action:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
-
Recrystallization: Finding a suitable solvent system for recrystallization is key. Common systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[10]
-
-
General Protocol for Recrystallization of a Pyrazole Derivative:
-
Dissolution: In a suitable flask, dissolve the crude pyrazole in the minimum amount of a hot solvent in which it is highly soluble.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.[22]
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common pyrazole synthesis techniques.
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[24]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., glacial acetic acid, catalytic HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be added.
-
Add the acid catalyst (if not already present in the solvent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes out of solution, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[2][3][4][5][25]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.
-
If using a solvent, add it to the vessel. For solvent-free conditions, the neat reactants are used.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature and reaction time. A typical starting point is 100-150 °C for 5-15 minutes.[25]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional protocol and purify the product.
Optimization of Microwave Parameters:
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures generally increase the reaction rate. | Start with a moderate temperature (e.g., 120 °C) and increase if the reaction is slow. |
| Time | Longer reaction times can lead to decomposition. | Monitor the reaction at short intervals (e.g., 5 minutes) to find the optimal time.[2] |
| Power | Higher power can lead to rapid heating and pressure buildup. | Use a power setting that allows for controlled heating to the target temperature.[2] |
Part 3: Mechanistic Insights
Understanding the underlying mechanisms of pyrazole synthesis is crucial for troubleshooting and optimizing reactions.
The Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds through a series of condensation and cyclization steps.
References
-
J. Org. Chem.2007 , 72 (17), 6459–6462. [Link]
- Process for the purific
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2007 , 72 (17), 6459-6462. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules2010 , 15 (6), 3593-3603. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega2021 , 6 (42), 27867–27880. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. J. Braz. Chem. Soc.2010 , 21 (6), 1037-1044. [Link]
-
Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Org. Biomol. Chem.2019 , 17, 8845-8849. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]
- Method for purifying pyrazoles. WO2011076194A1.
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Adv.2023 , 13, 33715-33741. [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Int. J. Mol. Sci.2023 , 24 (18), 14234. [Link]
-
Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Sci-Hub. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28 (18), 6529. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules2022 , 27 (18), 5873. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2020 , 25 (18), 4231. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules2018 , 23 (11), 2998. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules2012 , 17 (9), 10122-10130. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew. Chem. Int. Ed. Engl.2018 , 57 (36), 11639-11644. [Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of Applied Chemistry2019 , 92 (8), 1145-1150. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 , 20, 178-223. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org2023 , 2023121868. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]
Sources
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- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this cornerstone reaction of heterocyclic chemistry. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the success of your synthesis.
Introduction
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceutical agents.[1][2][3] Despite its versatility, the reaction is notorious for its sensitivity to reaction conditions, and achieving high yields can often be a significant challenge.[4][5] This guide provides a structured approach to diagnosing and resolving common issues, grounded in mechanistic understanding and field-proven insights.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is formatted to help you quickly identify the potential causes of low yields and implement effective solutions.
Issue 1: The reaction is not proceeding to completion or is failing entirely.
A stalled or failed reaction is a common frustration. The root cause often lies in one of several key areas: the catalyst, the temperature, or the stability of the intermediates.
dot
Sources
Technical Support Center: Purification of 1,3-Benzodioxol-5-ylhydrazine and its Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Benzodioxol-5-ylhydrazine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges related to impurity removal in reactions involving this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve problems effectively in your own research.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Removal
This section addresses the most common issues encountered during the synthesis and use of 1,3-Benzodioxol-5-ylhydrazine and its derivatives.
Q1: My 1,3-Benzodioxol-5-ylhydrazine starting material shows multiple spots on TLC. What are the likely impurities?
Your starting material, typically supplied as a hydrochloride salt for stability[1][2], can contain several impurities. The most common are:
-
Starting Material Precursors: Incomplete conversion during the synthesis of the hydrazine can leave residual 5-amino-1,3-benzodioxole or related intermediates.
-
Oxidation Products: Hydrazines are susceptible to air oxidation, especially the free base form. This can lead to the formation of darkly colored, often complex, degradation products. It is crucial to store the compound under an inert atmosphere and away from light[3].
-
Azine Dimer: Self-condensation can occur, though this is less common in the salt form.
A quick NMR or Mass Spec analysis of the starting material before use is always a recommended quality control step.
Q2: I've performed a condensation reaction with an aldehyde to form a hydrazone, but my main product is contaminated. What is the most common byproduct?
The most prevalent impurity in hydrazone formation reactions is the corresponding azine . This occurs when two molecules of your aldehyde react with one molecule of hydrazine, eliminating two molecules of water.[4][5]
Causality: This side reaction is driven by stoichiometry. If there is a localized excess of the aldehyde or if the reaction is heated for an extended period, the formation of the highly conjugated and often brightly colored azine becomes more favorable. The azine is a symmetric molecule, which can sometimes aid in its identification by NMR.
To visualize this, consider the competing reaction pathways:
Caption: Competing pathways in hydrazone synthesis.
Q3: My hydrazone product streaks badly on a standard silica gel TLC plate and gives poor recovery during column chromatography. Why is this happening and how can I fix it?
This is a classic problem when working with basic nitrogen compounds like hydrazines and hydrazones on acidic silica gel.
Expertise & Experience: The nitrogen atoms in your compound are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to strong adsorption, resulting in tailing or streaking on TLC plates and often irreversible binding and poor recovery from a column.[3][6][7]
Solution: Deactivation of Silica Gel. To obtain sharp bands and good recovery, you must passivate the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your eluent system.
| Modifier | Typical Concentration (v/v) | Notes |
| Triethylamine (TEA) | 0.5% - 2% | Most common and effective choice. It's volatile and easily removed under vacuum.[3][8] |
| Pyridine | 0.5% - 1% | Can be used, but is less volatile and has a strong odor. |
| Ammonia (in MeOH) | ~1% of a 7N solution | Effective, but can be less convenient to prepare and handle. |
Pro-Tip: Before running a column, always develop your TLC plates in a mobile phase containing the basic additive. This ensures that the Rf values you observe will be representative of the column separation.
Q4: My product is an oil that won't crystallize. What is the best general approach for purification?
For non-crystalline (oily) products, flash column chromatography is the primary method of purification.[3][8] Given the issues discussed in Q3, a chromatography protocol using a deactivated mobile phase is essential. For hydrazone derivatives, common eluent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes, each supplemented with ~1% triethylamine.
If chromatography fails to yield a pure oil, consider the following:
-
Salt Formation: Reacting your purified, but still slightly impure, oily free-base with an acid (like HCl in ether) can sometimes produce a crystalline hydrochloride salt, which can then be further purified by recrystallization.
-
Kugelrohr Distillation: If your compound is thermally stable and sufficiently volatile, short-path distillation under high vacuum can be an excellent method for purifying oils.
Q5: What are the best solvent systems for recrystallizing 1,3-Benzodioxol-5-ylhydrazine derivatives?
Recrystallization is the most effective method for achieving high analytical purity for solid products.[6][9] The choice of solvent is critical and must be determined empirically.
Methodology: Start by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[10]
| Solvent | Polarity | Commonly Used For |
| Ethanol | Polar Protic | A very common and effective first choice for many hydrazones.[8] |
| Isopropanol | Polar Protic | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Acetonitrile | Polar Aprotic | Can be excellent for compounds that are too soluble in alcohols.[8] |
| Ethyl Acetate / Hexane | Mixed System | Dissolve in a minimum of hot ethyl acetate and add hot hexane dropwise until turbidity persists. Cool slowly. |
| Dichloromethane / Hexane | Mixed System | Similar to the EtOAc/Hexane system for less polar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Useful for highly polar or poorly soluble compounds that can be crashed out by adding water.[8] |
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques discussed above.
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica
This protocol is designed for purifying a neutral or basic compound that shows streaking on standard silica gel.
Workflow Diagram:
Caption: Workflow for flash column chromatography purification.
Methodology:
-
Eluent Preparation: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexane). Add 1% triethylamine (TEA) by volume. Prepare a sufficient quantity for the entire purification.
-
Column Packing:
-
Prepare a slurry of silica gel in your TEA-containing eluent.
-
Pour the slurry into your column and use pressure to pack it into a stable bed. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin applying pressure.
-
Collect fractions in an orderly array of test tubes.
-
-
Fraction Analysis:
-
Using a TLC plate, spot every few fractions to track the elution of your product and any impurities.
-
Visualize the TLC plate using a UV lamp and/or an appropriate stain (e.g., permanganate).
-
-
Combine and Concentrate:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator. Note: The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
-
Validation:
Protocol 2: High-Purity Recrystallization
This protocol details the steps for purifying a solid product to high purity.
Methodology:
-
Solvent Selection: Using small test tubes, identify a suitable solvent or solvent system from the table in Q5.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Determine the melting point of the crystals. A sharp melting point is a good indicator of high purity. Confirm identity and purity with spectroscopic methods.
References
- RU2596223C2 - Method of producing high-purity hydrazine - Google P
- Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
- Need a purification method for a free hydrazone : r/Chempros - Reddit.
- How to purify hydrazone?
- 1,3-Benzodioxol-5-ylhydrazine hydrochloride - Toronto Research Chemicals.
- Technical Support Center: Characterization of Complex Hydrazine Deriv
- Hydrazine hydrate removal by column chrom
- 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine - PubMed Central.
- 1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622 - PubChem.
- 1,3-Benzodioxole(274-09-9) 1H NMR spectrum - ChemicalBook.
- 1,3-Benzodioxol-5-ylhydrazine hydrochloride | 40483-63-4 - Benchchem.
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI.
- IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing).
- 1,2-Bis[(1,3-benzodioxol-5-yl)methyl-idene]hydrazine - PubMed.
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1,3-Benzodioxol-5-ylhydrazine: A Comparative Approach
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 1,3-Benzodioxol-5-ylhydrazine, a key building block for various heterocyclic systems, demands rigorous analytical characterization.[1] This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against other common analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data with confidence, ensuring the identity and purity of this vital synthetic intermediate.
The Structural Significance of 1,3-Benzodioxol-5-ylhydrazine
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drugs.[2] Its presence often imparts significant pharmacological properties. The hydrazine functional group is a versatile handle for constructing a wide array of nitrogen-containing heterocycles. The combination of these two features in 1,3-Benzodioxol-5-ylhydrazine makes it a valuable precursor in medicinal chemistry. Accurate spectroscopic analysis is the cornerstone of its quality control and synthetic application.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will dissect the anticipated ¹H NMR spectrum of 1,3-Benzodioxol-5-ylhydrazine, providing a foundational understanding for its analysis.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol is recommended for the analysis of 1,3-Benzodioxol-5-ylhydrazine.
dot
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the hydrazine protons (-NH and -NH₂) are exchangeable and may not be observed or may appear as a broad signal in CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the N-H protons, slowing down their exchange rate and allowing for their observation as sharper signals.[3]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic region.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[4]
Predicted ¹H NMR Spectral Data for 1,3-Benzodioxol-5-ylhydrazine
Based on established chemical shift principles and data from analogous structures, the following ¹H NMR spectrum is predicted for 1,3-Benzodioxol-5-ylhydrazine.[5][6][7]
dot
Caption: Structure of 1,3-Benzodioxol-5-ylhydrazine with proton labeling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (-O-CH₂-O-) | ~5.9 | Singlet (s) | N/A | 2H |
| Aromatic Protons | 6.2 - 6.8 | Multiplet (m) | ~2-8 | 3H |
| Hydrazine -NH₂ | ~4.0 - 5.0 (broad) | Singlet (s, br) | N/A | 2H |
| Hydrazine -NH- | ~6.0 - 7.0 (broad) | Singlet (s, br) | N/A | 1H |
Spectral Interpretation:
-
Methylene Protons (H-a): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 5.9 ppm. This characteristic signal is a strong indicator of the 1,3-benzodioxole core.[5]
-
Aromatic Protons (H-b, H-c, H-d): The three protons on the aromatic ring will appear in the range of 6.2-6.8 ppm. Their exact chemical shifts and multiplicities will depend on their positions relative to the electron-donating oxygen atoms and the hydrazine group. They will likely appear as a complex multiplet due to spin-spin coupling.
-
Hydrazine Protons (H-e, H-f): The chemical shifts of the -NH and -NH₂ protons are highly variable and depend on factors such as solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, they are more likely to be observed. The -NH₂ protons may appear as a broad singlet around 4.0-5.0 ppm, while the -NH proton, being adjacent to the aromatic ring, would be more deshielded and appear further downfield, potentially overlapping with the aromatic region.
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR is indispensable, a comprehensive characterization of 1,3-Benzodioxol-5-ylhydrazine relies on a combination of analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. | Complements ¹H NMR by confirming the number of different carbon environments. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | High sensitivity and accuracy in determining molecular weight. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected signals include N-H stretching for the hydrazine and C-O stretching for the ether linkages. | Quick and simple method for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid.[8] | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Conclusion
The ¹H NMR analysis of 1,3-Benzodioxol-5-ylhydrazine provides a wealth of structural information that is crucial for its application in research and development. By understanding the predicted chemical shifts and multiplicities, and by employing a robust experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. When integrated with data from complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous structural elucidation can be achieved, ensuring the integrity of subsequent synthetic endeavors.
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A Comparative Guide to the Reactivity of 1,3-Benzodioxol-5-ylhydrazine and Phenylhydrazine
Introduction
In the landscape of synthetic chemistry, arylhydrazines are indispensable building blocks, most notably for the construction of indole scaffolds, which are central to a vast array of pharmaceuticals and biologically active compounds.[1][2] The Fischer indole synthesis, a venerable and powerful transformation, relies on the reaction of an arylhydrazine with an aldehyde or ketone.[3][4] The choice of the arylhydrazine is critical, as substituents on the aromatic ring profoundly influence the reaction's efficiency and outcome.
This guide provides an in-depth, objective comparison of the reactivity of two key arylhydrazines: 1,3-Benzodioxol-5-ylhydrazine and the archetypal Phenylhydrazine. We will dissect their structural and electronic differences, present supporting data for their reactivity in the context of the Fischer indole synthesis, and provide robust experimental protocols for researchers in drug discovery and chemical development. Our analysis is grounded in established mechanistic principles to explain the causality behind their differential performance.
Molecular Structure and Electronic Properties: The Decisive Factor
The reactivity of an arylhydrazine is fundamentally governed by the nucleophilicity of its hydrazine moiety, which is directly modulated by the electronic character of the attached aromatic ring.[5]
Phenylhydrazine: Phenylhydrazine (C₆H₅NHNH₂) serves as the benchmark for this class of compounds.[6] The phenyl group, through a combination of inductive and resonance effects, acts as an electron-withdrawing group.[5] The lone pair of electrons on the nitrogen atom adjacent to the ring is delocalized into the aromatic system. This delocalization reduces the electron density on the hydrazine nitrogens, thereby decreasing its nucleophilicity and overall reactivity compared to aliphatic hydrazines.[5]
1,3-Benzodioxol-5-ylhydrazine: This molecule, also known as methylenedioxyphenylhydrazine, features a benzene ring fused to a dioxole ring. The two oxygen atoms of the 1,3-benzodioxole group are powerfully electron-donating via resonance.[7][8] This effect significantly increases the electron density of the aromatic ring, which in turn enhances the electron density and nucleophilicity of the attached hydrazine group. This electron-rich nature is a key feature of the 1,3-benzodioxole moiety, making it a valuable component in organic synthesis.[7][9]
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Synthesis with Arylhydrazines
For researchers, medicinal chemists, and drug development professionals, the pyrazole core is a privileged scaffold, forming the backbone of numerous blockbuster drugs and promising clinical candidates. The synthesis of 1-arylpyrazoles, in particular, is a cornerstone of modern pharmaceutical research. The classical Knorr synthesis, the condensation of an arylhydrazine with a 1,3-dicarbonyl compound, has been the workhorse for over a century.[1][2] However, the drive for greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of a diverse arsenal of catalytic systems. This guide provides an in-depth, objective comparison of these catalysts, grounded in experimental data, to empower you in selecting the optimal catalytic strategy for your specific synthetic challenge.
The Enduring Challenge: Beyond the Knorr Synthesis
The traditional Knorr pyrazole synthesis, while foundational, often requires harsh acidic conditions and can suffer from a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls.[2][3] This has propelled the exploration of catalytic methods that can offer milder conditions, improved yields, and greater control over the final product's architecture. The ideal catalyst should be efficient, robust, cost-effective, and environmentally benign. This guide will navigate the landscape of modern catalytic solutions, from transition metals and nanocatalysts to organocatalysts, providing a comparative analysis of their performance.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is intrinsically linked to the nature of the reacting partners. The most common substrates for arylhydrazines in pyrazole synthesis are 1,3-dicarbonyl compounds, alkynes, and α,β-unsaturated carbonyls. We will explore the catalytic options for each of these key transformations.
This remains one of the most direct and atom-economical routes to 1,3,5-trisubstituted pyrazoles. The role of the catalyst here is to facilitate the condensation and subsequent cyclization/dehydration steps.
-
Acid Catalysis: The simplest form of catalysis, often employing protic acids like HCl or acetic acid.[1][2] While effective, it can lack the finesse for sensitive substrates.
-
Lewis Acid Catalysis (Nano-ZnO): Nano-zinc oxide has emerged as a highly efficient, environmentally friendly, and reusable catalyst for this transformation.[1][4] Girish et al. reported an impressive 95% yield for the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine and ethyl acetoacetate using a nano-ZnO catalyst.[1][4] The high surface area and Lewis acidity of the nanocatalyst are key to its high performance.
-
Heterogeneous Catalysis (Amberlyst-70): This resinous, nontoxic, and thermally stable catalyst offers the advantages of easy separation and reusability. It has been successfully employed for the aqueous synthesis of pyrazoles at room temperature, highlighting its green credentials.[4]
-
Metal-Oxo Clusters (NaCoMo): A novel "3D platelike ternary-oxo-cluster" (NaCoMo) has shown exceptional catalytic activity in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, demonstrating the potential of these well-defined inorganic frameworks in organic synthesis.[4]
The [3+2] cycloaddition of arylhydrazines (or their derivatives) with alkynes offers a powerful and often highly regioselective route to pyrazoles.
-
Silver Catalysis: Silver catalysts, such as AgOTf, have proven highly effective for the reaction of trifluoromethylated ynones with arylhydrazines, affording 3-CF3-pyrazoles in excellent yields (up to 99%) under mild conditions.[4] Silver also mediates the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing a route to monosubstituted pyrazoles.[5]
-
Rhodium Catalysis: Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes under mild conditions, involving a cascade reaction with C-N bond cleavage.[5]
-
Palladium Catalysis: Palladium-catalyzed oxidative carbonylation of arylhydrazines and terminal alkynes provides a multicomponent route to trisubstituted pyrazoles.[6]
This approach typically involves a Michael addition of the arylhydrazine to the α,β-unsaturated system, followed by cyclization and oxidation to the pyrazole.
-
Ionic Liquids as Catalysts: The use of ionic liquids like can facilitate the one-pot addition-cyclocondensation of chalcones and arylhydrazines, followed by oxidative aromatization without the need for an external oxidizing agent. The catalyst also demonstrates excellent recyclability.[4]
-
Copper Catalysis: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives.[5]
-
Photoredox Catalysis: Visible light photoredox catalysis enables a selective and high-yielding synthesis of polysubstituted pyrazoles from hydrazines and various Michael acceptors under very mild conditions, using air as the terminal oxidant.[5]
-
Iodine as a Catalyst: Molecular iodine has been shown to catalyze the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[4] It also promotes the synthesis of 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.[7]
At a Glance: Performance Comparison of Catalysts
| Catalyst System | Reactants | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages | Reference(s) |
| Nano-ZnO | Arylhydrazine, 1,3-Diketone | Green, controlled conditions | ~95% | High yield, short reaction time, easy work-up, reusable | Limited to 1,3-dicarbonyl route | [1][4] |
| Amberlyst-70 | Arylhydrazine, 1,3-Diketone | Aqueous, room temperature | Good | Heterogeneous, reusable, environmentally friendly | May have lower activity than metal catalysts | [4] |
| Silver (AgOTf) | Arylhydrazine, Ynone | Room temperature, 1 mol% catalyst | up to 99% | High yields, mild conditions, high regioselectivity | Use of precious metal, ynones can be specialized substrates | [4] |
| Ionic Liquid | Arylhydrazine, Chalcone | One-pot, no external oxidant | ~82% | Recyclable catalyst, oxidative aromatization included | May require higher temperatures | [4] |
| Visible Light Photoredox | Hydrazine, Michael Acceptor | Visible light, air as oxidant | Very good | Extremely mild conditions, green oxidant (air) | Requires a photocatalyst and light source | [5] |
| Molecular Iodine | Enaminone, Sulfonyl Hydrazine | Room temperature | Good | Metal-free, mild conditions | Stoichiometric or high catalyst loading may be needed | [4] |
| Ruthenium (RuH2(PPh3)3CO) | 1,3-Diol, Arylhydrazine | 110 °C, with ligand | Good | Access to 4-alkyl pyrazoles, good regioselectivity | Higher temperatures, use of a precious metal | [8] |
| Copper (CuCl) | Phenylhydrazone, Maleimide | 80 °C, DMF | Moderate | Utilizes pre-formed hydrazones | Moderate yields reported in some cases | [9] |
Experimental Protocols: A Practical Guide
The following diagram outlines a typical workflow for screening different catalysts for pyrazole synthesis.
Caption: Workflow for Catalyst Screening in Pyrazole Synthesis.
This protocol is adapted from the work of Girish et al. and provides a green and efficient method for pyrazole synthesis.[1][4]
-
Reagent Preparation:
-
Prepare a solution of the arylhydrazine (1.0 mmol) in ethanol (5 mL).
-
Prepare a solution of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) in ethanol (5 mL).
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the arylhydrazine solution.
-
Add nano-ZnO (10 mol%) to the flask.
-
Begin stirring the mixture at room temperature.
-
Add the 1,3-dicarbonyl solution dropwise to the reaction mixture over 5 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole.
-
Mechanistic Insights: Understanding Catalyst Function
A deeper understanding of the reaction mechanism allows for rational catalyst selection and optimization.
The following diagram illustrates a plausible catalytic cycle for a silver-catalyzed [3+2] cycloaddition of an arylhydrazine with an alkyne.
Caption: Plausible Catalytic Cycle for Silver-Catalyzed Pyrazole Synthesis.
In this proposed mechanism, the Lewis acidic silver catalyst activates the alkyne towards nucleophilic attack by the arylhydrazine. Subsequent intramolecular cyclization and aromatization lead to the pyrazole product and regeneration of the active catalyst.
Conclusion and Future Outlook
The field of catalytic pyrazole synthesis is vibrant and continually evolving. While traditional methods retain their value, modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability.
-
For green and scalable synthesis from 1,3-dicarbonyls, nano-ZnO and heterogeneous catalysts like Amberlyst-70 are excellent choices.
-
For high regioselectivity and mild conditions in reactions with alkynes, silver and rhodium catalysts are at the forefront.
-
For novel reactivity and access to complex scaffolds , emerging technologies like photoredox catalysis hold immense promise.
The ongoing development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, will undoubtedly further enhance our ability to synthesize diverse pyrazole libraries for drug discovery and other applications. The future of pyrazole synthesis is bright, with catalysis paving the way for more efficient and sustainable chemical manufacturing.
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Reddy, B. V. S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(47), 26523-26527. [Link]
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Fouad, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 186. [Link]
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Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Li, X., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(19), 5434-5439. [Link]
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Wen, L. R., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3-Benzodioxole Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Molecular Architecture of 1,3-Benzodioxoles
The 1,3-benzodioxole moiety, a five-membered dioxole ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a wide range of biological activities, from anticancer and antimicrobial to psychoactive properties, making their precise structural characterization a critical step in drug discovery and development. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the analysis of 1,3-benzodioxole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
As a senior application scientist, my objective is not merely to present disparate data but to weave a narrative that explains the underlying principles and the synergistic power of these techniques. We will explore not just what data is obtained, but why specific spectroscopic signatures arise and how they collectively contribute to an unambiguous structural elucidation. This guide is designed to be a practical resource, grounded in experimental data and established protocols, to empower researchers in their quest to understand and harness the potential of these fascinating molecules.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique is dictated by the specific analytical question at hand. While each method provides a unique piece of the structural puzzle, a comprehensive analysis invariably involves a multi-technique approach. The following sections will delve into the utility of each technique, highlighting their strengths and limitations in the context of 1,3-benzodioxole chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,3-benzodioxole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of a 1,3-benzodioxole derivative offers a wealth of information regarding the substitution pattern on the aromatic ring and the nature of any side chains.
-
The Methylene Bridge Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are chemically equivalent in an achiral solvent and typically appear as a sharp singlet. This signal is highly characteristic and is often found in the range of δ 5.9-6.1 ppm .[3][4][5] The downfield shift is a direct consequence of the deshielding effect of the two adjacent oxygen atoms. The presence of this singlet is a strong indicator of the intact 1,3-benzodioxole core.
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. In an unsubstituted 1,3-benzodioxole, the aromatic protons give rise to a complex multiplet around δ 6.8 ppm .[4] For substituted derivatives, the patterns simplify and can be predicted using established additivity rules. For instance, a substituent at the 5-position will lead to distinct signals for the protons at positions 4, 6, and 7.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment.
-
The Methylene Bridge Carbon (-O-CH₂-O-): Similar to its proton counterpart, the carbon of the methylenedioxy group gives a characteristic signal, typically around δ 101-102 ppm .[3][6] This upfield shift relative to other aromatic carbons is due to the shielding effect of the two attached oxygens.
-
Aromatic Carbons: The quaternary carbons of the benzodioxole ring attached to the oxygen atoms (C-3a and C-7a) typically resonate in the region of δ 147-151 ppm .[3][6] The remaining aromatic carbons appear in the typical aromatic region of δ 108-130 ppm , with their specific shifts being influenced by the nature and position of any substituents.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3-Benzodioxole Core
| Atom | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | Rationale for Chemical Shift |
| -O-CH ₂-O- | 5.90 - 6.10 (s)[3][4] | - | Deshielded by two electronegative oxygen atoms. |
| -O-C H₂-O- | - | 101.1 - 102.0[3][7] | Shielded by two directly attached oxygen atoms. |
| Aromatic C-H | 6.70 - 7.20 (m)[3][4] | - | Typical aromatic proton region. |
| Aromatic C -O | - | 147.1 - 150.9[3][6] | Deshielded due to attachment to electronegative oxygen. |
| Other Aromatic C | - | 108.1 - 124.8[3][6] | Standard aromatic carbon region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,3-benzodioxole derivatives, IR spectroscopy is particularly useful for confirming the presence of the core structure and identifying substituents.
-
The C-O-C Stretching Vibrations: The most diagnostic feature in the IR spectrum of a 1,3-benzodioxole is the strong, asymmetric C-O-C stretching vibration of the dioxole ring, which typically appears in the region of 1230-1260 cm⁻¹ .[1][3] A corresponding symmetric stretching vibration is observed around 1030-1040 cm⁻¹ .[1][3] The presence of these two strong bands is a reliable indicator of the 1,3-benzodioxole moiety.
-
Aromatic C-H and C=C Stretching: Like other aromatic compounds, 1,3-benzodioxole derivatives exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3020-3080 cm⁻¹) and aromatic C=C stretching vibrations in the 1450-1610 cm⁻¹ region.[3][8]
-
CH₂ Vibrations: The methylene group of the dioxole ring also shows characteristic vibrations, including scissoring (~1489 cm⁻¹), wagging (~1378 cm⁻¹), and twisting (~1115 cm⁻¹) modes.[1]
Table 2: Characteristic IR Absorption Frequencies for 1,3-Benzodioxole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3020 - 3080[3] | Medium to Weak | Confirms aromatic nature. |
| Asymmetric C-O-C Stretch | 1230 - 1260[1][3] | Strong | Highly diagnostic for the dioxole ring. |
| Symmetric C-O-C Stretch | 1030 - 1040[1][3] | Strong | Confirms the dioxole ring structure. |
| Aromatic C=C Stretch | 1450 - 1610[8] | Medium to Strong | Indicates the presence of the benzene ring. |
| CH₂ Scissoring | ~1489[1] | Medium | Characteristic of the methylenedioxy bridge. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. For 1,3-benzodioxole derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the aromatic ring.
The parent 1,3-benzodioxole exhibits absorption maxima around 235 nm and 285-290 nm .[9] The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. Auxochromic groups (e.g., -OH, -OCH₃) can cause a bathochromic (red) shift, while the extent of conjugation with side chains (e.g., an allyl group in safrole) will also significantly influence the absorption maxima.[10] While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound, which is a crucial piece of information for determining the molecular formula. For 1,3-benzodioxole, the molecular weight is 122.12 g/mol .[2][11]
-
Fragmentation Pattern: The fragmentation of 1,3-benzodioxole derivatives under electron ionization (EI) often proceeds through characteristic pathways. A common fragmentation involves the loss of a hydrogen atom to form a stable cation at m/z [M-1]⁺. Another characteristic fragmentation is the loss of formaldehyde (CH₂O, 30 Da) from the dioxole ring. The specific fragmentation pattern will be highly dependent on the nature of the substituents on the benzodioxole core.[12] For example, in derivatives with a side chain, cleavage at the benzylic position is often a dominant fragmentation pathway.
Experimental Protocols: A Practical Approach
To ensure the trustworthiness and reproducibility of the data, it is essential to follow well-established experimental protocols. The following are generalized, yet detailed, step-by-step methodologies for the spectroscopic analysis of a hypothetical 1,3-benzodioxole derivative.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 1,3-benzodioxole derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure sample solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The experiments are typically performed on a 400 or 500 MHz spectrometer.[3][6]
-
Shim the magnetic field to ensure homogeneity and optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the proton connectivity.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[1]
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Place the sample in the spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.[1]
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Protocol 3: GC-MS Analysis for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is particularly well-suited for the analysis of volatile and semi-volatile 1,3-benzodioxole derivatives, such as those found in essential oils.[13][14][15]
-
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated at a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
-
Scan Range: A typical mass range of m/z 40-550 is scanned.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks corresponding to the separated components of the sample.
-
The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification.[15]
-
The fragmentation pattern provides structural information for unknown compounds.
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the interconnectedness of these techniques, the following diagrams illustrate the typical workflow for the spectroscopic analysis of a 1,3-benzodioxole derivative.
Caption: A typical workflow for the structural elucidation of a 1,3-benzodioxole derivative.
Caption: The synergistic relationship between different spectroscopic data in confirming a proposed structure.
Conclusion: A Holistic Approach to Structural Characterization
The spectroscopic analysis of 1,3-benzodioxole derivatives is a multifaceted endeavor that relies on the intelligent application and interpretation of data from various techniques. NMR spectroscopy provides the foundational blueprint of the molecule's connectivity, while IR spectroscopy confirms the presence of key functional groups, most notably the characteristic C-O-C stretches of the dioxole ring. Mass spectrometry offers crucial information on molecular weight and fragmentation pathways, and UV-Vis spectroscopy sheds light on the electronic nature of the conjugated system.
As researchers and drug development professionals, a deep understanding of these techniques and their interplay is paramount. By moving beyond a mere checklist of analytical methods and embracing a holistic, evidence-based approach to data interpretation, we can confidently and accurately elucidate the structures of novel 1,3-benzodioxole derivatives, thereby accelerating the pace of scientific discovery.
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Ftiri, F. T., Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 845-852. [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]
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IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]
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Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. [Link]
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UV spectra of (A) EG, 15 μM, (B) safrole, 385 μM, and their inclusion.... ResearchGate. [Link]
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Liquid chromatographic determination of safrole in sassafras-derived herbal products. PubMed. [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an. An-Najah Staff. [Link]
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(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
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A Rapid and Simple Gas Chromatographic Method for Direct Determination of Safrole in Soft Drinks. Journal of Food and Drug Analysis. [Link]
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Determination of Safrole and Isosafrole from soft drinks using Gas Chromatogram. DSpace at East West University. [Link]
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Safrole. PubChem. [Link]
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Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography. PubMed. [Link]
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Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection. ResearchGate. [Link]
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New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC. [Link]
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1,3-Benzodioxole - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
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1,3-benzodioxole-5-methanamine, N-(4-bromo-3-methylphenyl)- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
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1,3-Benzodioxole. Wikipedia. [Link]
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Sassafras oils as precursors for the production of synthetic drugs: Profiling via MEKC-UVD. ResearchGate. [Link]
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Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzodioxole Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a cornerstone structure in a vast array of organic molecules, from the fragrant notes of piperonal to the complex pharmacology of pharmaceuticals and the notorious psychoactivity of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA). Its prevalence across natural products, synthetic chemistry, and forensic science necessitates robust and unambiguous analytical methods for its identification. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as the gold standard for this purpose.
The energetic nature of electron ionization induces predictable and reproducible fragmentation of the parent molecule, generating a unique mass spectrum that serves as a chemical fingerprint. Understanding these fragmentation patterns is not merely an academic exercise; it is critical for structural elucidation, isomer differentiation, and the confident identification of target compounds in complex matrices. This guide provides an in-depth comparison of the fragmentation behaviors of various classes of benzodioxole compounds, explaining the causality behind the formation of key diagnostic ions and offering field-proven experimental protocols for their analysis.
The Core Signature: Fragmentation of the Benzodioxole Ring
The stability of the aromatic system and the unique methylenedioxy bridge dictates the primary fragmentation pathways for the benzodioxole core. Regardless of the attached side chain, certain fragment ions appear consistently, providing the initial clues to the presence of this moiety. The most characteristic fragmentation involves the formation of the 3,4-methylenedioxybenzyl cation at a mass-to-charge ratio (m/z) of 135 . This occurs via cleavage of the bond beta to the aromatic ring. This stable benzyl-type cation is a dominant feature in the spectra of many benzodioxole derivatives. Further fragmentation of this ion can occur, such as the loss of carbon monoxide (CO) to yield an ion at m/z 107. Another common fragment is the methylenedioxybenzene ion at m/z 121.[1]
Caption: Primary fragmentation of the benzodioxole core.
Comparative Analysis: The Influence of Side-Chain Substituents
The true diagnostic power of mass spectrometry lies in analyzing how different side chains influence fragmentation pathways, creating unique spectral fingerprints. We will compare several key classes of benzodioxole compounds.
Case Study 1: Phenylpropanamines (MDMA, MDA, and Analogs)
This class of compounds, prevalent in forensic and clinical toxicology, is characterized by an amine-containing propyl side chain. The primary fragmentation is an α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a highly favored pathway for amines.[2]
-
MDMA (3,4-Methylenedioxymethamphetamine): The molecular ion (m/z 193) readily undergoes α-cleavage to lose the methylenedioxybenzyl radical, resulting in the formation of a highly stable iminium cation at m/z 58 . This fragment is typically the base peak in the spectrum of underivatized MDMA.[3][4]
-
Alternative Fragmentation: A competing pathway involves the loss of the amine side chain to form the previously discussed methylenedioxybenzyl cation at m/z 135 .
-
Hydrogen Rearrangement: A notable fragment at m/z 162 is also observed, resulting from the cleavage of the phenylpropane hydrocarbon radical cation following a hydrogen rearrangement.[3][5]
Comparison with Analogs:
-
MDA (3,4-Methylenedioxyamphetamine): Lacking the N-methyl group of MDMA, its α-cleavage results in a base peak at m/z 44 . The m/z 135 fragment remains prominent.
-
MDEA (3,4-Methylenedioxyethylamphetamine): The N-ethyl group leads to an iminium fragment base peak at m/z 72 .
Caption: Key fragmentation pathways for MDMA.
| Compound | Molecular Ion (m/z) | Base Peak (Iminium Ion, m/z) | Key Benzyl Fragment (m/z) |
| MDA | 179 | 44 | 135 |
| MDMA | 193 | 58 | 135 |
| MDEA | 207 | 72 | 135 |
| MBDB | 207 | 72 | 135 |
Case Study 2: Phenylpropenes (Safrole and Isosafrole)
Safrole and its isomer isosafrole are key precursors in the synthesis of MDMA and are also found in various essential oils.[6][7] Their mass spectra are distinct due to the position of the double bond in the side chain.
-
Safrole: The double bond is terminal (allyl group). The molecular ion (m/z 162) is prominent. A key fragmentation is the loss of a hydrogen atom to form a stable cation at m/z 161. Another significant fragment is observed at m/z 131 , corresponding to the loss of the allyl side chain. A characteristic ion at m/z 104 is also formed.[8]
-
Isosafrole: The double bond is internal (propenyl group). Isomerization to this more stable conjugated system results in a different fragmentation pattern. The molecular ion (m/z 162) is also prominent, but the dominant fragmentation is benzylic cleavage, losing a methyl radical (•CH₃) to form a very stable cation at m/z 147 .
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Feature |
| Safrole | 162 | 161, 131, 104 | Loss of H• and allyl group |
| Isosafrole | 162 | 147, 131, 117 | Base peak often at m/z 147 (loss of •CH₃) |
Case Study 3: Aldehydes and Ketones (Piperonal and MDP2P)
These compounds are also important precursors and fragrance components. Their fragmentation is dominated by cleavages adjacent to the carbonyl group.
-
Piperonal (3,4-Methylenedioxybenzaldehyde): The molecular ion appears at m/z 150. Fragmentation is characteristic of aromatic aldehydes, showing prominent ions from the loss of a hydrogen atom (M-1, m/z 149 ) and the loss of the formyl radical (M-29, m/z 121 ).[1][9]
-
MDP2P (3,4-Methylenedioxyphenyl-2-propanone): The molecular ion is at m/z 178. As a ketone, it undergoes α-cleavage on either side of the carbonyl. The most favorable cleavage is the loss of the methyl radical to form the 3,4-methylenedioxybenzoyl cation at m/z 149 , which is often the base peak.
Caption: Fragmentation of Piperonal.
The Impact of Derivatization
In forensic analysis, derivatization with agents like trifluoroacetic (TFA) anhydride or pentafluoropropionic (PFPA) anhydride is common. This practice serves two purposes: it improves the volatility and chromatographic behavior of polar amine compounds and, critically, it alters the fragmentation pattern to produce higher mass, more specific ions.[3][4][5]
The acylation of the amine nitrogen significantly reduces its basicity, suppressing the typical α-cleavage that leads to low-mass ions (e.g., m/z 58 for MDMA). Instead, cleavage occurs at the bond between the benzyl group and the side chain, leading to the formation of a prominent perfluoroacylimine cation. For example, the TFA derivative of MDMA shows a prominent peak at m/z 154, corresponding to the TFA imine species, rather than m/z 58.[3][5] This shift provides enhanced specificity for compound identification.
Experimental Protocol: GC-MS Analysis of Benzodioxole Compounds
This protocol outlines a self-validating system for the routine identification and quantification of benzodioxole derivatives. The choice of a common, non-polar column and standard EI conditions ensures reproducibility and comparability with established spectral libraries.
1. Sample Preparation and Calibration
-
Stock Solution: Accurately weigh ~10 mg of the certified reference standard (e.g., MDMA HCl) and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/µL).
-
Sample Preparation: For unknown samples, dissolve in methanol to an estimated concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction to clean up complex matrices.
2. (Optional) Derivatization Protocol (Acylation)
-
Reaction: To 100 µL of the dried sample extract or standard solution, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFA).
-
Incubation: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: After cooling, evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5MS (or equivalent poly(5% diphenyl-95% dimethylsiloxane)) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
GC Conditions:
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Caption: General workflow for GC-MS analysis of benzodioxole compounds.
Conclusion
The mass spectrometric fragmentation of benzodioxole compounds is a predictable process governed by the fundamental principles of ion stability. While the benzodioxole core provides a foundational signature, primarily through the m/z 135 cation, the attached side chain dictates the most prominent and diagnostic ions in the spectrum. Phenylpropanamines are characterized by low-mass iminium ions from α-cleavage, phenylpropenes show distinct patterns based on double bond position, and carbonyl-containing precursors fragment adjacent to the C=O group. This comparative understanding, coupled with standardized analytical protocols, empowers researchers to confidently identify, differentiate, and quantify these significant compounds across a multitude of scientific disciplines. The use of derivatization and comparison against certified reference materials remains a critical practice for achieving the highest level of analytical certainty.
References
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Lin, H. R., Lin, T. C., & Lue, M. R. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of chromatographic science, 47(5), 359–364. [Link]
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DeRuiter, J., & Clark, C. R. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice. [Link]
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Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of chromatographic science, 47(5), 359–364. [Link]
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Pihlainen, K., Kostiainen, R., & Kotiaho, T. (2003). The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS. Journal of analytical toxicology, 27(7), 483–491. [Link]
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Perfetti, X., O'Mathúna, B., Pizarro, N., & de la Torre, R. (2009). Neurotoxic Thioether Adducts of 3,4-Methylenedioxymethamphetamine Identified in Human Urine After Ecstasy Ingestion. ResearchGate. [Link]
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Miyaguchi, H., Kakuta, M., & Iwata, Y. T. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 34(3), 325–329. [Link]
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Awad, T., Maher, H. M., DeRuiter, J., & Clark, C. R. (2012). Studies on the formation of N-methylperfluoroalkylnitrile cations from perfluoroacylphenethylamines in electron ionisation mass spectrometry: unique marker ion fragments in methamphetamine analysis. European journal of mass spectrometry, 18(3), 271–279. [Link]
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Jo, A., Kim, Y. M., & Kim, B. G. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of biological chemistry, 297(3), 101037. [Link]
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Buchanan, T., Megson, D., & O'Sullivan, G. (2019). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Griffith Research Online. [Link]
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Hamad Abiedalla, Y. F., Abdel-Hay, K., DeRuiter, J., & Clark, C. R. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Forensic science international, 223(1-3), 189–197. [Link]
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Hernández, F., Sancho, J. V., & Ibáñez, M. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]
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DeRuiter, J., & Clark, C. R. (2007). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Microgram Journal, 5(1-4), 39-47. [Link]
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Liu, Y., Zhang, W., & Xu, J. (2022). The Analysis of Leontopodium leontopodioides (Willd.) Beauv. Chemical Composition by GC/MS and UPLC-Q-Orbitrap MS. ResearchGate. [Link]
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NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST WebBook. [Link]
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Arsana, I. N., Juliasih, N. K. A., Widyantari, A. A. A. S. S., & Suriani, N. L. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(4), 221-231. [Link]
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Al-Hourani, B. J., Al-Adhami, A. A., & El-Elimat, T. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). [Link]
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Food and Drug Administration, Taiwan. (2021). Analysis of safrole in soft drink. Annual Report of Food and Drug Research. [Link]
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Royal Society of Chemistry. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-cancer evaluation. RSC Publishing. [Link]
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Lin, H. R., & Lin, T. C. (2000). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxy-methamphetamine in human hair and urine. Journal of food and drug analysis, 8(3), 193-201. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Mulligan, C. C. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive, University at Albany, SUNY. [Link]
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A Researcher's Guide to 1H NMR Spectrum Interpretation of Substituted Hydrazines
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the various classes of organic compounds, substituted hydrazines present a unique and often challenging puzzle in ¹H NMR spectral interpretation. Their dynamic nature, characterized by hindered rotation around the N-N bond, nitrogen inversion, and the exchangeable nature of N-H protons, gives rise to complex spectra that require a nuanced understanding to decipher accurately.
This guide provides an in-depth technical comparison of the ¹H NMR spectral features of different classes of substituted hydrazines. Moving beyond a simple recitation of chemical shifts, we will delve into the underlying physical phenomena that govern these spectra, offering field-proven insights to aid in the confident and correct interpretation of your experimental data.
The Dynamic World of Hydrazines: More Than Just Static Structures
Unlike rigid aromatic systems, substituted hydrazines are conformationally flexible. This dynamic behavior is a direct consequence of two key processes:
-
Rotation around the N-N single bond: This rotation is often hindered, leading to the existence of distinct rotational isomers (rotamers) that can be observed by NMR, particularly at low temperatures.[1][2][3] The energy barrier for this rotation can be significant, falling in the range of 14.7 to 20.6 kcal/mol for some hydrazine derivatives.[3]
-
Nitrogen inversion: The lone pair of electrons on the nitrogen atoms allows for rapid inversion of their pyramidal geometry. This process can also be slowed at lower temperatures, leading to the observation of separate signals for otherwise equivalent protons.[4]
These dynamic processes mean that the ¹H NMR spectrum of a substituted hydrazine can be highly dependent on temperature and the solvent used.[1][2] At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows, and the individual conformers may be "frozen out," resulting in a more complex spectrum with a greater number of signals. This phenomenon is a cornerstone of dynamic NMR spectroscopy.[1][2]
Deciphering the Signals: A Comparative Analysis of Substituted Hydrazines
The chemical shifts of protons in substituted hydrazines are influenced by the electronic and steric nature of the substituents. Let's explore the characteristic features of different classes.
Alkyl- and Arylhydrazines
In simple alkylhydrazines, the N-H protons typically appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The chemical shift of these protons is highly variable and depends on factors like solvent, concentration, and temperature.[5][6] Protons on the α-carbon to the nitrogen are typically found in the 2.5-3.5 ppm region.
For arylhydrazines, the aromatic protons will appear in the typical aromatic region (approximately 6.5-8.0 ppm). The N-H protons are often deshielded compared to their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring. For example, in phenylhydrazine, the N-H and NH₂ protons can be observed, with their chemical shifts being sensitive to the solvent.[7] In 1,2-diphenylhydrazine, the two N-H protons are equivalent and give rise to a single signal.[8]
Acylhydrazines and Hydrazones
The introduction of an acyl group (R-C=O) significantly alters the ¹H NMR spectrum. The N-acylhydrazone backbone (-C(O)-N-N=C<) introduces further complexity due to restricted rotation around the C(O)-N amide bond and the N-N bond, in addition to potential E/Z isomerism around the C=N double bond.[9][10][11] This can lead to the observation of duplicate signals for various protons in the molecule, indicating the presence of multiple stereoisomers in solution.[9][10][12]
The amide N-H proton in acylhydrazines is significantly deshielded and often appears as a sharp singlet in the downfield region of the spectrum, typically between 8.0 and 12.0 ppm.[9][11][13] This is due to the electron-withdrawing effect of the carbonyl group and its involvement in hydrogen bonding. The NH₂ protons of a hydrazide, in contrast, resonate at a more upfield position, for instance, around 4.32 ppm in one studied compound.[11]
Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, also exhibit characteristic ¹H NMR features. The imine proton (-N=CH-) of a hydrazone typically resonates in the range of 7.5-8.5 ppm.[9][14]
Sulfonylhydrazines
Similar to acylhydrazines, sulfonylhydrazines (R-SO₂-NH-NHR') also exhibit restricted rotation and distinct N-H signals. The N-H proton adjacent to the sulfonyl group is expected to be deshielded due to the strong electron-withdrawing nature of the SO₂ group. The presence of the sulfonyl group can also influence the rotational barrier around the N-N bond.
Comparative Data Summary
The following table summarizes typical ¹H NMR chemical shift ranges for key protons in different classes of substituted hydrazines. It is important to remember that these are general ranges, and the actual chemical shifts can be influenced by the specific substituents and experimental conditions.[6][15]
| Hydrazine Class | N-H (Amide/Sulfonamide) | N-H (Amine) | α-CH | N=CH |
| Alkylhydrazines | N/A | Broad, variable (1-5 ppm) | ~2.5-3.5 ppm | N/A |
| Arylhydrazines | N/A | Broad, downfield shifted (3-6 ppm) | N/A | N/A |
| Acylhydrazines | 8.0-12.0 ppm (sharp) | ~4.0-5.0 ppm (if present) | Variable | N/A |
| Hydrazones | 8.0-12.0 ppm (sharp, if N-acyl) | N/A | Variable | ~7.5-8.5 ppm |
| Sulfonylhydrazines | Downfield shifted | Variable | Variable | N/A |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum of a Substituted Hydrazine
To obtain a meaningful and interpretable ¹H NMR spectrum of a substituted hydrazine, careful attention to the experimental setup is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified substituted hydrazine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for poorly soluble compounds.
-
-
Choice of Solvent:
-
The choice of solvent is critical as it can influence chemical shifts, especially for N-H protons, due to hydrogen bonding.[5]
-
DMSO-d₆ is often a good choice for observing N-H protons as it slows down the rate of proton exchange, leading to sharper signals.[9][10][11]
-
CDCl₃ is a common choice, but N-H protons may appear as very broad signals or be difficult to observe due to faster exchange.
-
For variable temperature studies, select a solvent with a suitable boiling and freezing point range (e.g., toluene-d₈, dichloromethane-d₂).
-
-
D₂O Exchange:
-
To definitively identify N-H protons, a D₂O exchange experiment can be performed.[6]
-
After acquiring an initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity as the protons are exchanged for deuterium.
-
-
Instrument Setup and Data Acquisition:
-
Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.
-
For routine analysis, acquire the spectrum at room temperature.
-
For dynamic NMR studies, a variable temperature unit is required. Start at room temperature and gradually decrease the temperature, acquiring a spectrum at each temperature point until coalescence or sharpening of signals is observed.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Conclusion: A Powerful Tool in the Right Hands
The ¹H NMR spectra of substituted hydrazines are rich in structural and dynamic information. While their complexity can be daunting, a systematic approach grounded in an understanding of conformational isomerism, hindered rotation, and the influence of substituents allows for a thorough and accurate interpretation. By carefully considering the experimental conditions and employing techniques such as variable temperature NMR and D₂O exchange, researchers can unlock the wealth of information contained within these spectra, paving the way for advancements in drug discovery and chemical research.
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A Senior Application Scientist's Guide to Indole Synthesis: Comparing Classical and Modern Methods for Optimal Efficiency
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The development of efficient and versatile methods for its construction is therefore a critical area of research. This guide provides an objective comparison of prominent indole synthesis methods, evaluating their performance based on synthetic efficiency, substrate scope, and reaction conditions. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Framework for Comparison: A Mechanistic Overview
Indole syntheses can be broadly classified based on the final bond-forming event that completes the heterocyclic ring.[3] This guide will compare classical methods, which typically rely on harsh conditions and have been the workhorses of organic synthesis for over a century, against modern transition-metal-catalyzed approaches that often offer milder conditions and broader functional group tolerance.
The Classical Approaches: Foundational and Robust
Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this is arguably the most well-known and widely used method for synthesizing substituted indoles.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a suitable aldehyde or ketone.[6][7]
Mechanistic Insight: The power of the Fischer synthesis lies in its key[8][8]-sigmatropic rearrangement. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is critical; it must be strong enough to facilitate the tautomerization to the reactive ene-hydrazine intermediate and the subsequent cyclization and ammonia elimination, but not so harsh as to cause degradation of sensitive substrates.[4][7]
Caption: Mechanism of the Fischer Indole Synthesis.
Synthetic Efficiency Analysis:
-
Yields: Highly variable, from low (5%) to excellent, depending on the substrates and conditions.[9] The synthesis of 2-phenylindole from acetophenone and phenylhydrazine can achieve yields of 72-80%.[10]
-
Substrate Scope: Very broad. However, the synthesis of the parent, unsubstituted indole is problematic.[11] The α-carbon of the carbonyl component must have at least two protons.[9]
-
Conditions: Often requires harsh conditions, including strong acids and high temperatures (e.g., 170°C), which can limit its use with sensitive functional groups.[10]
Experimental Protocol: Synthesis of 2-Phenylindole [10]
-
Reactant Mixing: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
Cyclization: Anhydrous zinc chloride (120 g) is added in small portions to the hot mixture, causing a vigorous reaction. The mixture is then heated in an oil bath at 170°C for 15 minutes.
-
Workup: The hot mixture is poured into a beaker containing dilute hydrochloric acid. The solid product is collected by filtration, washed with water, and then recrystallized from ethanol/water.
-
Purification: The crude product is distilled under reduced pressure to yield pure 2-phenylindole.
Leimgruber-Batcho Indole Synthesis
This two-step method is a powerful alternative to the Fischer synthesis, especially popular in the pharmaceutical industry for its high yields and milder conditions.[2][11] It begins with the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization.[12]
Mechanistic Insight: The first step relies on the enhanced acidity of the benzylic protons of the o-nitrotoluene, allowing condensation with a formamide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine.[12][13] The second step is a reductive cyclization; the choice of reducing agent (e.g., Raney Nickel/H₂, Pd/C, SnCl₂) is crucial for efficiency and functional group compatibility.[12][14]
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Synthetic Efficiency Analysis:
-
Yields: Generally high, often superior to the Fischer synthesis for specific targets.[11]
-
Substrate Scope: Excellent for producing indoles that are unsubstituted at the C2 and C3 positions.[2] A wide variety of substituted o-nitrotoluenes are commercially available.[14]
-
Conditions: The reaction conditions are generally mild, avoiding the need for strong acids or very high temperatures, which enhances functional group tolerance.[14]
Experimental Protocol: Synthesis of 6-Benzyloxyindole [2]
-
Enamine Formation: A mixture of 4-benzyloxy-2-nitrotoluene (5.0 g, 20.6 mmol), pyrrolidine (3.4 mL, 41.2 mmol), and DMF-DMA (5.5 mL, 41.2 mmol) in 25 mL of DMF is stirred at 125°C for 3 hours. The solvent is then removed by distillation under reduced pressure.
-
Reductive Cyclization: The crude enamine residue is dissolved in THF/methanol (1:1, 50 mL). Raney nickel catalyst (~5 g) is added. The mixture is stirred at 50-60°C, and 85% hydrazine hydrate is added in four 1.0 mL portions at 30-minute intervals.
-
Workup: After 2.5 hours, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by silica gel chromatography (30% ether-hexane) to afford pure 6-benzyloxyindole (68% yield).
Reissert Indole Synthesis
The Reissert synthesis is a reliable method that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[15][16]
Mechanistic Insight: The initial step is a base-catalyzed Claisen condensation, where the acidic methyl group of the o-nitrotoluene attacks diethyl oxalate.[15] The resulting o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, which reduces the nitro group to an amine that spontaneously cyclizes.[15][16] The resulting indole-2-carboxylic acid can be decarboxylated by heating if the unsubstituted indole is desired.[15]
Synthetic Efficiency Analysis:
-
Yields: Good yields are often achievable.
-
Substrate Scope: Primarily used for the synthesis of indole-2-carboxylic acids and their derivatives.[15]
-
Conditions: The initial condensation requires a strong base (e.g., potassium ethoxide).[15] The reduction step is typically performed under acidic conditions.
Madelung Indole Synthesis
Reported in 1912, the Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[17]
Mechanistic Insight: This reaction necessitates a very strong base (e.g., sodium ethoxide, organolithium reagents) to perform a double deprotonation: once at the amide nitrogen and once at the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl to form the indole ring.[17] The causality for the harsh conditions lies in the low acidity of the benzylic protons, requiring significant thermal energy and a powerful base to initiate the cyclization.
Synthetic Efficiency Analysis:
-
Yields: Can be variable. Yields are generally higher with electron-donating groups on the aromatic ring.[17]
-
Substrate Scope: Primarily limited to the preparation of 2-alkinylindoles, which are not easily accessed by other methods.[17]
-
Conditions: The classical conditions are severe (200–400 °C), limiting the method's applicability.[17] Modern modifications, such as the Smith-Madelung synthesis using organolithium bases, allow for milder conditions.[17]
Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole structures under mild conditions with high efficiency and selectivity.
Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[18][19]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne. The subsequent intramolecular attack of the aniline nitrogen on the vinyl-palladium intermediate, followed by reductive elimination, furnishes the indole and regenerates the Pd(0) catalyst.[18][20] The regioselectivity is a key feature, with the bulkier alkyne substituent typically ending up at the 2-position of the indole.[20]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Synthetic Efficiency Analysis:
-
Yields: Good to excellent yields are common, often exceeding 80%.[21]
-
Substrate Scope: Extremely versatile, tolerating a wide variety of functional groups on both the aniline and alkyne partners.[18][21]
-
Conditions: Relatively mild compared to classical methods, though temperatures of 60-110 °C are often required.[21]
Hegedus Indole Synthesis
This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[22]
Mechanistic Insight: The reaction proceeds via an intramolecular aminopalladation of the olefin by the aniline nitrogen, forming a six-membered palladacycle. A subsequent β-hydride elimination regenerates the double bond within the newly formed ring, and reductive elimination or oxidation of the resulting Pd(0) completes the process to yield the indole.[23] The use of a stoichiometric oxidant, such as benzoquinone, is often necessary to regenerate the active Pd(II) catalyst.[23]
Synthetic Efficiency Analysis:
-
Yields: Good yields can be achieved.
-
Substrate Scope: Useful for converting o-allylanilines and related compounds into 2-substituted indoles.[22]
-
Conditions: Can be performed under either stoichiometric or catalytic palladium conditions.[23]
Buchwald-Hartwig Amination Approach
While not a dedicated indole synthesis itself, the Buchwald-Hartwig cross-coupling reaction is a powerful tool for C-N bond formation and can be cleverly applied to construct the indole core.[24] A common strategy involves an intramolecular amination of an ortho-halo- or ortho-triflyloxystyrene derivative bearing a nitrogen nucleophile.
Mechanistic Insight: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl halide/triflate to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[25][26] The choice of ligand is paramount for achieving high efficiency and preventing side reactions like β-hydride elimination.[25]
Synthetic Efficiency Analysis:
-
Yields: Generally high to excellent.
-
Substrate Scope: Very broad due to the extensive development of ligands and conditions for the Buchwald-Hartwig amination. It allows for the synthesis of a wide range of N-substituted and C-substituted indoles.
-
Conditions: Typically mild, often proceeding at or slightly above room temperature, with high functional group tolerance.
Quantitative Comparison of Indole Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Strengths | Key Weaknesses |
| Fischer | Aryl hydrazine, Aldehyde/Ketone | Strong Acid (e.g., ZnCl₂, PPA) | 100 - 200 | 0.1 - 4 | 70-80[10] | Versatile, widely used, readily available starting materials. | Harsh conditions, limited functional group tolerance, parent indole problematic.[10][11] |
| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA, Reducing Agent (e.g., Ra-Ni) | 50 - 125 | 2 - 5 | 60-90+[2] | High yields, mild conditions, good for C2/C3 unsubstituted indoles.[11][14] | Two distinct synthetic steps required. |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (KOEt), Reducing Agent (Zn/AcOH) | RT - Reflux | Variable | Good | Good for indole-2-carboxylic acids.[15] | Multi-step, requires strong base and reduction. |
| Madelung | N-acyl-o-toluidine | Strong Base (NaOEt, n-BuLi) | 200 - 400 | Variable | Variable | Access to 2-alkinylindoles.[17] | Very harsh conditions, limited scope.[17] |
| Larock | o-Iodoaniline, Alkyne | Pd(OAc)₂, Base (K₂CO₃), LiCl | 60 - 110 | 12 - 24 | 80-95+[21] | Excellent yields and scope, high regioselectivity, mild conditions.[21] | Requires pre-functionalized aniline (halide) and alkyne. |
| Hegedus | o-Alkenyl aniline | Pd(II) salt, Oxidant (e.g., BQ) | RT - 100 | Variable | Good | Direct cyclization of alkenyl anilines.[22] | Often requires stoichiometric palladium or an external oxidant. |
| Buchwald-Hartwig | o-Halostyrene derivative with N-nucleophile | Pd catalyst, Ligand, Base | RT - 100 | 2 - 24 | 80-95+ | Extremely broad scope, very mild conditions, high functional group tolerance. | Requires synthesis of specific precursors. |
Decision-Making Workflow for Method Selection
Choosing the right synthesis is critical for the success of a research program. The following workflow provides a logical path for selecting an appropriate method.
Caption: Decision workflow for selecting an indole synthesis method.
Conclusion
Both classical and modern indole syntheses are indispensable tools for the synthetic chemist. The choice is dictated by the specific requirements of the target molecule, the availability of starting materials, and the overall synthetic strategy.[2] The Fischer indole synthesis remains a rapid and effective method, especially when starting materials are simple and harsh conditions are tolerated.[2] In contrast, methods like the Leimgruber-Batcho and modern transition-metal-catalyzed reactions excel in scenarios requiring milder conditions, higher yields, and broader functional group compatibility, making them highly valuable in modern pharmaceutical and materials science research.[2] As the field evolves, emerging photochemical and electrochemical techniques promise to further expand the toolkit for constructing these vital heterocyclic scaffolds under even more efficient and sustainable conditions.[27][28]
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Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. Chemical Reviews, 106(7), 2875–2911. [Link]
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Cacchi, S., & Fabrizi, G. (2012). Indole synthesis – something old, something new. Chemical Science, 3(8), 2437. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1,3-Benzodioxol-5-ylhydrazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the meticulous verification of a compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1] The presence of even trace impurities can significantly impact a molecule's biological activity, toxicity, and stability, leading to confounded experimental results and potential safety hazards.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 1,3-Benzodioxol-5-ylhydrazine, a crucial heterocyclic building block found in numerous bioactive compounds.[2]
Our discussion will move beyond a mere listing of methods. We will explore the causality behind choosing a specific technique, the logic of orthogonal validation, and the practical interpretation of the data you will generate. The goal is to equip you with a self-validating analytical framework to ensure the integrity of your research and development efforts.
The Synthetic Landscape: Understanding Potential Impurities
The purity assessment of 1,3-Benzodioxol-5-ylhydrazine begins with an understanding of its synthesis. A common laboratory route involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with hydrazine hydrate.[3] This process, while effective, can introduce a predictable set of impurities that must be analytically targeted.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual piperonal or hydrazine hydrate. Hydrazine, in particular, is often considered a genotoxic impurity (GTI) and requires sensitive detection methods to ensure its removal to parts-per-million (ppm) levels.[4][5]
-
Intermediates: Incomplete reaction may leave hydrazone intermediates.
-
Byproducts: Side reactions can lead to the formation of azines or other condensation products.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol) may be present in the final product.
The following diagram illustrates a generalized synthetic pathway and highlights the stages where impurities can be introduced.
Caption: Synthetic pathway and points of impurity introduction.
A Multi-Modal Approach to Purity Verification: Comparative Analysis of Techniques
No single analytical technique is sufficient to declare a compound "pure."[6] A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different physical principles. This approach provides a comprehensive and trustworthy profile of your synthesized material.
The core techniques for analyzing 1,3-Benzodioxol-5-ylhydrazine are chromatographic (HPLC, GC-MS) and spectroscopic (NMR).[4][7] These are often complemented by classical methods like melting point determination.
Comparative Overview of Key Analytical Methods
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a mobile and stationary phase.[8] | Relative purity (% area), detection of non-volatile impurities. | High precision, widely applicable, quantitative. | Requires a chromophore, co-elution can mask impurities, relative quantification unless certified standards are used.[4] |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[8] | Identification of volatile impurities (e.g., residual solvents, hydrazine), molecular weight confirmation. | High sensitivity and specificity, excellent for volatile/semi-volatile compounds.[1] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.[9] |
| ¹H NMR | Nuclear spin transitions in a magnetic field.[8] | Structural confirmation, identification and quantification of impurities with unique protons. | Inherently quantitative (qNMR), provides structural information, non-destructive.[10][11] | Lower sensitivity than MS, signal overlap can be problematic, may not detect non-proton-containing impurities.[6] |
| Melting Point | Temperature of solid-liquid phase equilibrium. | Indication of overall purity. | Fast, simple, inexpensive. | Impurities lower and broaden the melting range; insensitive to small amounts of impurities.[12] |
Experimental Protocols & Data Interpretation
Here, we detail standardized protocols for the primary analytical techniques. The causality behind specific parameters is explained to empower you to adapt these methods to your specific instrumentation and needs.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for purity determination in pharmaceutical chemistry. A reverse-phase method is chosen due to the moderate polarity of 1,3-Benzodioxol-5-ylhydrazine. The UV detector is set at a wavelength where the benzodioxole ring exhibits strong absorbance, maximizing sensitivity. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak.
Detailed Protocol: HPLC-UV for Purity Assessment
-
System Preparation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Reason: Acid improves peak shape for the basic hydrazine moiety).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Reason: Controlled temperature ensures reproducible retention times).
-
Detector: UV at 280 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (Diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness - A Self-Validating System: The protocol's trustworthiness is enhanced by running a blank (diluent only) to identify system peaks and by spiking the sample with expected impurities (if available) to confirm their retention times.
Hypothetical Data Presentation:
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 3.5 | 0.15 | Highly Polar Impurity |
| 2 | 15.2 | 99.65 | 1,3-Benzodioxol-5-ylhydrazine |
| 3 | 22.8 | 0.20 | Piperonal (Starting Material) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Hydrazine
Expertise & Causality: Direct analysis of hydrazine by GC is challenging due to its high polarity and reactivity. Therefore, a derivatization step is essential. Reacting hydrazine with a ketone (like acetone) forms a more volatile and stable azine, which is readily analyzable by GC-MS.[5][9] Headspace sampling is used to introduce only the volatile components into the GC, protecting the system from the non-volatile drug substance matrix.
Detailed Protocol: Headspace GC-MS for Hydrazine
-
System Preparation:
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 200 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 220 °C at 20 °C/min, hold 5 min.
-
MS Transfer Line: 230 °C.
-
MS Ion Source: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for acetone azine (m/z 112).
-
-
Sample and Standard Preparation:
-
Derivatizing Reagent: Acetone.
-
Sample: Accurately weigh ~20 mg of the synthesized compound into a 20 mL headspace vial. Add 1 mL of acetone.
-
Standard: Prepare a stock solution of hydrazine hydrate and dilute to create standards (e.g., 1 ppm, 5 ppm, 10 ppm) in acetone. Transfer 1 mL of each to separate headspace vials.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Equilibration Time: 15 min.
-
Injection Time: 1 min.
-
-
Data Analysis:
-
Generate a calibration curve from the hydrazine standards.
-
Quantify the hydrazine peak in the sample against the calibration curve to determine its concentration in ppm.
-
Hypothetical Data Presentation:
| Sample | Peak Area (m/z 112) | Calculated Conc. (ppm) | Specification |
| Standard 1 ppm | 15,200 | 1.0 | N/A |
| Standard 5 ppm | 76,500 | 5.0 | N/A |
| Synthesized Batch | 4,560 | 0.3 | < 1 ppm |
Quantitative NMR (qNMR) for Absolute Purity
Expertise & Causality: qNMR is a powerful primary method that determines absolute purity (w/w %) without needing a reference standard of the analyte itself.[13] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[10] A certified internal standard with known purity is added in a precise amount. By comparing the integral of a specific analyte proton signal to that of a standard proton signal, the absolute purity can be calculated. Maleic acid is a good choice for an internal standard as its vinylic protons resonate in a clear region of the spectrum.
Detailed Protocol: ¹H qNMR for Absolute Purity
-
System Preparation:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆ (Reason: Excellent solvent for both analyte and standard, with residual peaks that do not interfere).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound (W_analyte).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) (W_std).
-
Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition (Quantitative Conditions):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing & Analysis:
-
Apply phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the two protons on the -O-CH₂-O- bridge, I_analyte). Note the number of protons for this signal (N_analyte).
-
Integrate the signal for the internal standard (e.g., the two vinylic protons of maleic acid, I_std). Note the number of protons (N_std).
-
Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (Where MW = Molecular Weight, Purity_std = Purity of the internal standard).
-
Integrated Workflow and Decision Making
An effective purity assessment strategy integrates these techniques in a logical sequence. The following workflow ensures comprehensive characterization and validation.
Caption: Integrated workflow for purity assessment.
Conclusion: The Imperative of Orthogonal Validation
The purity assessment of a synthesized compound like 1,3-Benzodioxol-5-ylhydrazine is not a single measurement but a comprehensive investigation. By employing an orthogonal set of analytical techniques—HPLC for relative purity, GC-MS for specific volatile impurities, and qNMR for absolute purity and structural confirmation—researchers can build a robust, self-validating data package.[1] This multi-faceted approach provides the highest degree of confidence in the material's identity, strength, and quality, which is paramount for its application in research, drug discovery, and development.
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification . (2021). AZoM.com. [Link]
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NMR spectroscopy: Quality control of pharmaceutical products . (2014). European Pharmaceutical Review. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. [Link]
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Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde . Semantic Scholar. [Link]
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Purity of Hydrazine Hydrate . Scribd. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . (2022). Frontiers in Plant Science. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . (2022). National Institutes of Health. [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. [Link]
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Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry . (2015). PMC - PubMed Central. [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . World Researchers Associations. [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC . RASĀYAN Journal of Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzodioxol-5-ylhydrazine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Benzodioxol-5-ylhydrazine. As a compound combining the structural features of 1,3-benzodioxole and the highly reactive hydrazine functional group, it necessitates rigorous safety and disposal procedures. This document is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory compliance.
Core Principle: Acknowledging the Inherent Hazard Profile
1,3-Benzodioxol-5-ylhydrazine and its salts must be treated as hazardous waste from the moment of their synthesis or use. The primary driver for this classification stems from its hydrazine moiety. Hydrazine and its derivatives are recognized for their acute toxicity, potential carcinogenicity, and chemical reactivity.[1][2] The U.S. Environmental Protection Agency (EPA) classifies many hydrazine-containing wastes as hazardous, necessitating stringent disposal protocols.[3]
The 1,3-benzodioxole ring system, while less acutely hazardous, is a common scaffold in bioactive and pharmaceutically relevant molecules, and its metabolic pathways can sometimes lead to reactive intermediates. Therefore, the combined structure warrants a conservative approach, treating the compound as both toxic and potentially carcinogenic. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1][4][5]
Pre-Disposal: Safe Handling and Waste Segregation in the Laboratory
Proper disposal begins with correct handling and segregation at the point of waste generation. The causality here is simple: preventing unintended reactions and ensuring the waste stream is correctly characterized for the final disposal facility.
Personal Protective Equipment (PPE)
Given the compound's profile, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. For operations with a splash hazard, a full-face shield should be used in conjunction with goggles.[2]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves provide a baseline of protection for incidental contact, but for extended handling or in the event of a spill, more robust gloves like chloroprene should be considered.[2]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of solid 1,3-Benzodioxol-5-ylhydrazine or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]
Waste Characterization and Segregation
This is a critical step governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The primary goal is to prevent dangerous chemical incompatibilities.
Table 1: Chemical Incompatibility Data for 1,3-Benzodioxol-5-ylhydrazine Waste
| Incompatible Material Classes | Rationale and Potential Outcome |
| Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides, permanganates) | The hydrazine group is a strong reducing agent. Mixing can cause a highly exothermic, potentially explosive reaction.[1] |
| Strong Acids (e.g., hydrochloric acid, sulfuric acid) | While the compound is often supplied as a hydrochloride salt, mixing the free base with strong acids can be exothermic. More importantly, avoid mixing this waste stream with other acidic wastes that could contain incompatible materials. |
| Metal Salts (e.g., salts of iron, copper) | Many metal ions can catalyze the decomposition of hydrazines, which can be violent.[9] |
| Other Reactive Chemicals (e.g., aldehydes, ketones) | Hydrazines readily react with carbonyl compounds to form hydrazones. While not typically explosive, this reaction is uncontrolled and alters the chemical nature of the waste. |
Protocol for Waste Segregation:
-
Designate a specific, sealed, and clearly labeled hazardous waste container for 1,3-Benzodioxol-5-ylhydrazine and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams, particularly those containing the incompatible materials listed in Table 1.[7]
-
Solid waste (e.g., contaminated filter paper, gloves) should be placed in a separate, compatible container from liquid waste.
The Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow provides a systematic approach to ensure safety and compliance. This process is designed to culminate in the transfer of waste to an approved hazardous waste disposal facility, which will use a high-temperature incineration process for final destruction.[3][5]
Step-by-Step Disposal Protocol
-
Container Selection:
-
For liquid waste (e.g., reaction mother liquors, solvent rinses), use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. Ensure the container material is compatible with any solvents used.
-
For solid waste (e.g., contaminated PPE, absorbent pads), use a designated, labeled plastic bag or a wide-mouth HDPE container.
-
-
Waste Accumulation:
-
Keep the waste container tightly closed when not in use.[10]
-
Store the container in a well-ventilated area, such as a designated satellite accumulation area within the lab, away from heat and ignition sources.[10]
-
Ensure the waste container is within secondary containment to control any potential leaks.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations.[7]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,3-Benzodioxol-5-ylhydrazine" (and any solvent components).
-
The specific hazard characteristics: "Toxic," "Combustible Solid."[11]
-
The accumulation start date.
-
-
-
Request for Pickup:
-
Once the container is full or the accumulation time limit set by regulations is approaching, submit a request for waste pickup to your institution's Environmental Health & Safety (EH&S) department.
-
Do not attempt to transport or dispose of the waste yourself.[1]
-
-
Final Disposal Method:
-
The designated waste management contractor will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
-
The accepted and required method for destroying hydrazine-containing compounds and potential carcinogens is high-temperature incineration, which ensures complete thermal decomposition into less hazardous gaseous products like carbon dioxide, nitrogen, and water.[3][5][10]
-
Disposal Workflow Diagram
Caption: Waste disposal workflow for 1,3-Benzodioxol-5-ylhydrazine.
Emergency Procedures: Spill Management
Due to the hazardous nature of hydrazines, all spills should be treated as major incidents.[2] Do not attempt to clean up a significant spill yourself.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the lab.
-
Report: Contact your institution's emergency number or EH&S department immediately. Provide the chemical name and quantity spilled.
-
Decontaminate: If you have come into contact with the chemical, remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
For minor spills inside a chemical fume hood, trained personnel may use a spill kit containing an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. The collected absorbent material must be treated as hazardous waste and disposed of according to the protocol in Section 3.
By adhering to this scientifically grounded and safety-focused disposal protocol, researchers can effectively manage the risks associated with 1,3-Benzodioxol-5-ylhydrazine, ensuring personal safety and environmental protection.
References
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Hydrazine. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997, September). Toxicological Profile for Hydrazines. [Link]
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Safe Handling and Personal Protective Equipment Guide for 1,3-Benzodioxol-5-ylhydrazine
This guide provides essential safety protocols and operational directives for the handling of 1,3-Benzodioxol-5-ylhydrazine and its salts (e.g., hydrochloride). As a hydrazine derivative, this compound must be treated as potentially highly hazardous. The guidance herein is rooted in the principles of containment, the hierarchy of controls, and prudent laboratory practices to ensure the safety of all personnel.
Hazard Assessment & Executive Summary
1,3-Benzodioxol-5-ylhydrazine is a substituted hydrazine. Hydrazines as a class are known for their potential toxicity, including corrosivity, carcinogenicity, and reproductive toxicity[1]. While specific toxicological data for this analogue is limited, the foundational principle is to handle it with the high degree of caution afforded to potent compounds of unknown toxicity[2]. The hydrochloride salt is classified as acutely toxic if swallowed[3].
The primary risks associated with this compound include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin[3][4].
-
Corrosivity: Like hydrazine, it may cause severe damage to skin and eyes upon contact[1].
-
Unknown Long-Term Effects: Due to limited data, assume potential for carcinogenicity and sensitization.
The core of this protocol is to minimize all routes of exposure through a combination of robust engineering controls, meticulous personal protective equipment (PPE), and stringent operational procedures.
Hazard Profile: 1,3-Benzodioxol-5-ylhydrazine Hydrochloride
| Hazard Information | Classification & Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning / Danger | [3] |
| Hazard Class | Acute Toxicity 4, Oral | [3] |
| Hazard Statements | H301/H302: Toxic or Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |
| Storage Class | 11: Combustible Solids |
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is not a substitute for engineering controls but is the final barrier between the researcher and the chemical. The following PPE is mandatory for all operations involving 1,3-Benzodioxol-5-ylhydrazine.
-
Respiratory Protection :
-
Rationale : Hydrazine derivatives can be volatile or form aerosols, posing a significant inhalation risk[4].
-
Specification : All handling of solids and solutions must occur within a certified chemical fume hood to control vapors[1]. If a risk assessment indicates the potential to exceed exposure limits (e.g., during a spill clean-up), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required[4]. The use of a respirator should be a last resort and requires a formal respiratory protection program[5].
-
-
Eye and Face Protection :
-
Rationale : This compound is an eye irritant and, like other hydrazines, can cause severe eye burns[1][3][4].
-
Specification : Wear indirect-vent, splash-resistant chemical safety goggles. In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution transfers or quenching reactions[1][4][5].
-
-
Hand Protection :
-
Rationale : Skin absorption is a primary route of exposure for hydrazines, which may be fatal[4]. Complete skin protection is essential[1].
-
Specification : Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) is required[4]. Inspect gloves for any defects before use. The outer glove should be removed and replaced immediately upon contamination. Always wash hands thoroughly with soap and water after removing gloves[1][6].
-
-
Skin and Body Protection :
-
Rationale : Prevents accidental skin contact from splashes or spills.
-
Specification : A flame-resistant lab coat must be worn and fully fastened[4]. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory laboratory attire[4].
-
Safe Handling & Operational Plan
A systematic approach to handling minimizes risk. The following workflow must be adhered to for all procedures.
Workflow for Safe Handling
Caption: Safe handling workflow for 1,3-Benzodioxol-5-ylhydrazine.
Step-by-Step Protocol
-
Preparation (Pre-Handling)
-
Designate a specific area within a chemical fume hood for the procedure.
-
Verify the fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in Section 2.
-
Cover the work surface with disposable absorbent liners.
-
Assemble all necessary apparatus and reagents before retrieving the compound.
-
Prepare an appropriate quenching solution (e.g., a dilute solution of sodium hypochlorite) to neutralize any residual hydrazine.
-
-
Handling (Weighing and Transfer)
-
Perform all manipulations of the solid compound or its solutions inside the fume hood[1].
-
When weighing the solid, use a disposable weigh boat placed inside a larger secondary container (e.g., a beaker) to contain any spills.
-
Keep the container tightly closed when not in use[8].
-
Add reagents slowly and in a controlled manner to prevent splashing or exothermic reactions.
-
-
Post-Reaction & Decontamination
-
Upon completion of the reaction, any excess 1,3-Benzodioxol-5-ylhydrazine must be quenched. Slowly add the reaction mixture to the prepared quenching solution with stirring.
-
Rinse all contaminated glassware with the quenching solution before washing. This rinseate must be disposed of as hazardous waste.
-
Wipe down the work surface and any contaminated equipment with a suitable decontaminating solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Spill and Emergency Procedures
Do not attempt to clean up a large spill of hydrazine-containing material. Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[1].
-
In Case of Skin Contact :
-
In Case of Eye Contact :
-
In Case of Inhalation :
-
In Case of Ingestion :
Waste Disposal Plan
All materials contaminated with 1,3-Benzodioxol-5-ylhydrazine are to be considered hazardous waste.
-
Solid Waste : This includes contaminated gloves, absorbent pads, weigh boats, and any other disposable materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container[9].
-
Liquid Waste : This includes quenched reaction mixtures and decontamination rinsates. Collect in a sealed, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by EHS.
-
Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste[9].
-
Disposal : All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations[9][10].
References
-
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]
-
Hydrazine - Wikipedia. Wikipedia. [Link]
-
Hydrazine - Risk Management and Safety. University of Texas at Dallas. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
1,3-Benzodioxol-5-ylhydrazine hydrochloride | C7H9ClN2O2 | CID 22291622. PubChem. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. [Link]
-
Safety data sheet - 1,3-Benzodioxole. CPAChem. [Link]
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
